molecular formula C6H7NO2 B1293947 6-Hydroxy-4-methylpyridin-2(1h)-one CAS No. 4664-16-8

6-Hydroxy-4-methylpyridin-2(1h)-one

Cat. No.: B1293947
CAS No.: 4664-16-8
M. Wt: 125.13 g/mol
InChI Key: JJHVYGVVMBYCMQ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methylpyridin-2(1H)-one (: 4664-16-8) is an important chemical scaffold in medicinal chemistry and organic synthesis. With a molecular formula of C 6 H 7 NO 2 and a molecular weight of 125.13 g/mol, this compound serves as a versatile building block for the development of novel biologically active molecules . The 2-pyridone structure is a recognized pharmacophore, and derivatives of this core structure demonstrate a wide spectrum of biological activities. Research indicates that similar 4-hydroxy-6-methylpyridin-2(1H)-one structures have been investigated as intermediates in synthesizing potential non-nucleoside inhibitors of HIV-1 reverse transcriptase . Furthermore, structurally related 1-hydroxy-4-methylpyridin-2(1H)-one compounds have been identified as potent and selective inhibitors of mutant isocitrate dehydrogenase (IDH1), a key target in cancer research for certain types of glioma and acute myeloid leukemia . Other studies on analogous pyridinone compounds have explored their antileishmanial properties, showing promising activity against Leishmania donovani promastigotes . Beyond pharmaceutical applications, derivatives synthesized from this core structure have also been evaluated for their phytotoxic activity, affecting the growth of various dicotyledonous and monocotyledonous plant species . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage its synthetic versatility as a key intermediate for constructing more complex heterocyclic systems or for structure-activity relationship (SAR) studies in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)7-6(9)3-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHVYGVVMBYCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196892
Record name 2,6-Dihydroxy-4-methylpyridine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4664-16-8
Record name 6-Hydroxy-4-methyl-2-pyridone
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Record name 2,6-Dihydroxy-4-methylpyridine
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Record name 2,6-Dihydroxy-4-methylpyridine
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Record name 6-hydroxy-4-methyl-2-pyridone
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Record name 2,6-DIHYDROXY-4-METHYLPYRIDINE
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Foundational & Exploratory

In-Depth Technical Guide: Purification of 6-Hydroxy-4-methylpyridin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxy-4-methylpyridin-2(1H)-one is a pivotal building block in the synthesis of novel therapeutic agents and advanced materials. The purity of this intermediate is paramount, as contaminants can compromise reaction yields, biological activity, and the safety profile of final products. Recrystallization is a robust and scalable purification technique that leverages solubility differences to isolate the target compound in a highly pure crystalline form. This guide provides a comprehensive, scientifically grounded framework for developing and executing an effective recrystallization protocol for this compound, addressing solvent selection, procedural steps, troubleshooting, and characterization of the final product.

The Imperative of Purity in Synthesis

In the realm of drug discovery and development, the integrity of a synthetic pathway is only as strong as its weakest link. For a versatile precursor like this compound, which serves as a cornerstone for various heterocyclic compounds, achieving high purity is not merely a matter of good practice but a critical determinant of success.[1][2][3] Impurities can act as catalysts for unwanted side reactions, inhibit desired transformations, or carry over into the final active pharmaceutical ingredient (API), leading to unforeseen toxicological effects. Recrystallization offers a powerful method to mitigate these risks by selectively isolating the desired compound from a complex mixture.[4][5][6]

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[4] The core concept involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while impurities remain dissolved in the surrounding solution (mother liquor).[7][8]

The success of this technique is contingent on the careful selection of a solvent, a process guided by the "like dissolves like" principle, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[9] For this compound, a molecule with both polar (hydroxyl and amide groups) and non-polar (methyl group and pyridine ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often optimal.

Figure 1: A conceptual diagram illustrating the interplay between solvent properties and compound characteristics in recrystallization.

Strategic Solvent Selection

The choice of solvent is the most critical variable in the recrystallization of this compound. An ideal solvent should exhibit a steep solubility curve for the compound, meaning it is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[10]

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale
Water100HighThe presence of hydrogen bond donors and acceptors in the target molecule suggests good solubility in hot water.[11]
Ethanol78Medium-HighA versatile solvent for many organic compounds with moderate polarity.
Methanol65HighSimilar to ethanol but with a lower boiling point, which can be advantageous for drying.[9]
Isopropanol82MediumOffers a different polarity profile that might be beneficial for specific impurity profiles.
Ethyl Acetate77Medium-LowCan be effective in a mixed solvent system with a more polar solvent.[12]
Acetone56MediumA strong solvent, but its low boiling point may limit the temperature differential for solubility.[9]

Experimental Protocol for Solvent Screening:

  • Place a small, known amount of the crude solid (e.g., 50 mg) in a series of test tubes.

  • To each tube, add a different solvent dropwise at room temperature, observing solubility.

  • For solvents that do not dissolve the solid at room temperature, gently heat the mixture while adding more solvent until the solid dissolves. Note the volume of solvent required.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of pure-looking crystals.

A Step-by-Step Guide to Recrystallization

This protocol outlines a robust procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Buchner funnel and vacuum flask

  • Filter paper

  • Activated carbon (optional, for colored impurities)

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities are present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Further Cooling in Ice Bath C->D E 5. Vacuum Filtration to Isolate Crystals D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G

Figure 2: The experimental workflow for the recrystallization of this compound.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Heat the selected solvent in a separate flask. Add the hot solvent portion-wise to the crude solid with stirring and heating until the solid just dissolves.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Common Issues

Oiling Out: This phenomenon, where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[14][15][16][17] To remedy this, reheat the solution, add more solvent, and allow for slower cooling.[13][15][16]

Poor Crystal Yield: This is often due to using an excessive amount of solvent.[16] The solvent can be partially evaporated to concentrate the solution before attempting crystallization again.

No Crystal Formation: If crystals do not form, it may be due to supersaturation. Scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound can induce nucleation.[16]

Purity Assessment of the Final Product

The purity of the recrystallized this compound should be verified using appropriate analytical techniques.

Table 2: Analytical Techniques for Purity Confirmation

TechniquePurposeExpected Result for Pure Compound
Melting Point Assess purityA sharp melting point range close to the literature value (approximately 195-198 °C).[11]
NMR Spectroscopy Confirm structure and identify impuritiesSpectra should be consistent with the known structure and free of impurity signals.[3][18]
IR Spectroscopy Identify functional groupsThe spectrum should show characteristic peaks for O-H, N-H, and C=O bonds.[3][18]
HPLC/TLC Detect and quantify impuritiesA single spot or peak indicates high purity.[6][19]

Conclusion

The purification of this compound by recrystallization is a cornerstone technique for ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations. A methodical approach to solvent selection, combined with a meticulous execution of the recrystallization protocol, will consistently yield a product of high purity. This guide provides the fundamental knowledge and practical steps necessary for researchers and drug development professionals to master this essential purification process.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Journal of Chemical Education. (1975).
  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • (n.d.). recrystallization.wpd. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxy-4-Methylpyridin-2(1h)-One. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine, 1121-78-4. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]

Sources

1H NMR and 13C NMR spectral analysis of 6-Hydroxy-4-methylpyridin-2(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Hydroxy-4-methylpyridin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic building block in medicinal chemistry. We delve into the interpretation of chemical shifts, coupling patterns, and peak assignments, grounded in the fundamental principles of NMR and the unique tautomeric nature of the molecule. This document is intended for researchers, scientists, and drug development professionals who rely on robust structural characterization to advance their scientific endeavors.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridinone derivative. Compounds within this class are notable as intermediates in the synthesis of pharmacologically active molecules, including potential anti-HIV agents.[2] Accurate and unambiguous structural elucidation is paramount for ensuring the identity and purity of such intermediates. NMR spectroscopy stands as the gold standard for this purpose, offering a detailed map of the proton and carbon framework of a molecule.[3]

A critical aspect of the pyridinone core is its capacity for tautomerism, an equilibrium between structural isomers. This phenomenon directly influences the observed NMR spectrum, making a thorough understanding of the molecule's behavior in solution essential for correct spectral interpretation.[4][5]

Tautomeric Landscape in Solution

This compound can theoretically exist in multiple tautomeric forms. The equilibrium between these forms is often highly dependent on the solvent environment.[6][7] However, for many pyridinone systems, the 2-pyridone form is the predominant species in solution.[5] The analysis that follows is based on this most stable tautomer.

Caption: Tautomeric equilibrium of the title compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The key parameters are chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons giving rise to a signal; and multiplicity (splitting pattern), which provides information about neighboring protons.[3]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows four distinct signals, consistent with the proposed predominant structure. The data presented here is referenced from literature values obtained in a deuterated chloroform (CDCl₃) solvent.[2][8]

  • Methyl Protons (CH₃): A sharp singlet is observed at approximately δ 2.07 ppm . Its integration corresponds to three protons. The singlet multiplicity arises because there are no adjacent protons to cause splitting. Its upfield position is characteristic of methyl protons attached to an sp²-hybridized carbon of the pyridinone ring.

  • Ring Protons (H-3 & H-5): Two singlets are observed in the olefinic region at δ 5.59 ppm and δ 5.34 ppm . Each integrates to one proton. These signals are assigned to the H-3 and H-5 protons, respectively. Their appearance as singlets indicates a lack of significant coupling to each other, which is common for protons separated by four bonds in such a ring system. The chemical shift values are indicative of protons on a conjugated, electron-rich ring system.

  • Labile Protons (OH & NH): Two broad singlets appear far downfield at δ 10.40 ppm and δ 10.99 ppm . These are assigned to the hydroxyl (OH) and amide (NH) protons, respectively.[2][8] Their downfield chemical shifts are a result of deshielding due to the electronegativity of the attached oxygen and nitrogen atoms, as well as potential involvement in hydrogen bonding. These signals typically appear broad and their positions can be highly sensitive to solvent, concentration, and temperature. Their identity can be confirmed experimentally by adding a drop of deuterium oxide (D₂O) to the NMR tube; the OH and NH protons will exchange with deuterium, causing their signals to disappear from the spectrum.

Summary of ¹H NMR Data
Assignment Chemical Shift (δ) in CDCl₃ Multiplicity Integration
CH₃2.07 ppmSinglet (s)3H
H-55.34 ppmSinglet (s)1H
H-35.59 ppmSinglet (s)1H
OH10.40 ppmSinglet (s, broad)1H
NH10.99 ppmSinglet (s, broad)1H
Data sourced from Reyes, H., Aguirre, G., & Chávez, D. (2013).[2][8]

¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in a molecule. The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of the atoms attached to it.[1]

Interpretation of the ¹³C NMR Spectrum

The molecule possesses six carbon atoms in unique chemical environments, and thus, six distinct signals are expected and observed in its ¹³C NMR spectrum.

  • Methyl Carbon (CH₃): The most upfield signal at δ 18.5 ppm is assigned to the methyl carbon. Its high shielding (upfield shift) is characteristic of an sp³-hybridized carbon.[8]

  • Ring Carbons (C-3, C-5): The signals at δ 95.7 ppm and δ 98.2 ppm are assigned to C-5 and C-3, respectively. These sp²-hybridized carbons are significantly more deshielded than the methyl carbon.

  • Ring Carbons (C-4, C-6): The signals at δ 164.8 ppm and δ 145.9 ppm are attributed to the C-4 and C-6 carbons. Their downfield shifts are due to the direct attachment of electronegative oxygen atoms, which withdraw electron density and deshield the carbon nuclei.

  • Carbonyl Carbon (C-2): The most downfield signal at δ 167.6 ppm is assigned to the C-2 carbonyl carbon. Carbonyl carbons are characteristically found at the low-field end of the spectrum (>160 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.[2][8]

Summary of ¹³C NMR Data
Assignment Chemical Shift (δ) in CDCl₃
CH₃18.5 ppm
C-595.7 ppm
C-398.2 ppm
C-6145.9 ppm
C-4164.8 ppm
C-2 (C=O)167.6 ppm
Data sourced from Reyes, H., Aguirre, G., & Chávez, D. (2013).[2][8]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data requires careful sample preparation and parameter optimization. The following protocol outlines a standard procedure for the analysis of organic compounds like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to minimize overlapping signals between the solvent and the analyte.[9]

    • Vortex the vial until the sample is completely dissolved.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.[10]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters for ¹H NMR (e.g., number of scans, pulse width, relaxation delay).

    • Acquire the ¹H NMR spectrum.

    • Subsequently, load the appropriate parameters for a proton-decoupled ¹³C NMR experiment and acquire the spectrum. This typically requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃).[11]

    • For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

workflow cluster_workflow NMR Experimental Workflow prep 1. Sample Preparation (Dissolve & Filter) load 2. Load Sample & Lock Spectrometer prep->load shim 3. Shim Magnetic Field load->shim acquire 4. Acquire Data (¹H and ¹³C FID) shim->acquire process 5. Process Data (FT, Phase, Baseline) acquire->process analyze 6. Analyze Spectrum (Reference & Integrate) process->analyze

Caption: A generalized workflow for NMR spectral acquisition.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive structural characterization of this compound. The number of signals, their chemical shifts, multiplicities, and integrations in the respective spectra are all in excellent agreement with the predominant pyridinone tautomer. This guide demonstrates the logical workflow—from understanding molecular properties like tautomerism to detailed spectral interpretation and experimental execution—that underpins the use of NMR as a cornerstone of chemical analysis in research and development.

References

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Sources

IR and mass spectrometry data for 6-Hydroxy-4-methylpyridin-2(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-4-methylpyridin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction

This compound (C₆H₇NO₂) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its pyridinone core serves as a versatile scaffold in the synthesis of various therapeutic agents, including potential inhibitors of HIV-1 reverse transcriptase.[1][2] A precise understanding of its molecular structure is paramount for its application, and this is achieved through rigorous spectroscopic analysis. This guide provides an in-depth examination of the infrared (IR) and mass spectrometry (MS) data for this compound, offering field-proven insights into data interpretation, experimental design, and the causal logic behind analytical choices. The structural integrity of this molecule is confirmed through a self-validating system where IR and MS data provide complementary and corroborative evidence.

The spectroscopic identity of this compound is intrinsically linked to its tautomeric nature. The molecule exists in equilibrium between its keto (-one) and enol (-ol) forms. This phenomenon profoundly influences its vibrational modes and fragmentation patterns, making a detailed analysis essential for unambiguous characterization.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.[3] For a molecule like this compound, IR spectroscopy is instrumental in identifying the characteristic carbonyl (C=O), hydroxyl (O-H), amine (N-H), and carbon-hydrogen (C-H) bonds, and provides critical insights into the prevalent tautomeric form.[3]

Causality of Spectral Features: The Role of Tautomerism and Hydrogen Bonding

The structure of this compound allows for keto-enol tautomerism. The equilibrium between these forms dictates the observed IR spectrum. The pyridin-2(1H)-one form, featuring a carbonyl group, is generally the more stable and predominant tautomer. Furthermore, the presence of both N-H and O-H groups leads to significant intermolecular hydrogen bonding in the solid state, which broadens the stretching frequency bands of these groups.[1]

Quantitative IR Data and Peak Assignments

The following table summarizes the key experimental IR absorption bands for solid-phase this compound and their corresponding assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3296BroadO-H and N-H Stretching: The broadness is indicative of strong intermolecular hydrogen bonding.[1][2]
3094MediumAromatic/Vinylic C-H Stretching: Corresponds to the C-H bonds on the pyridinone ring.[1][2]
2891MediumAliphatic C-H Stretching: Represents the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) group.[1][2]
1640StrongC=O Stretching (Amide I): A strong, characteristic absorption for the cyclic amide (lactam) carbonyl group.[1][2][3]
1600 - 1450StrongC=C Aromatic Stretching: Vibrations originating from the fused ring system.[3]
Experimental Protocol: KBr Pellet Method for FTIR Analysis

The Potassium Bromide (KBr) pellet method is a traditional and reliable technique for obtaining high-quality IR spectra of solid samples. KBr is used as the matrix because it is transparent in the mid-IR range (4000-400 cm⁻¹).[3]

Step-by-Step Protocol:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die.

  • Pressing: Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded beforehand for automatic subtraction.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind 1. Grind Sample + KBr Transfer 2. Transfer to Die Grind->Transfer Press 3. Apply Hydraulic Pressure Transfer->Press Place 4. Place Pellet in Holder Press->Place Acquire 5. Acquire Spectrum Place->Acquire

Caption: Workflow for FTIR analysis using the KBr pellet method.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides two critical pieces of information for structure elucidation: the molecular weight of the compound from the molecular ion peak and structural clues from the fragmentation pattern.[4][5]

Molecular Ion and Fragmentation Causality

For this compound, with a molecular formula of C₆H₇NO₂, the exact mass is 125.0477 g/mol .[6] In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, knocking off an electron to form a molecular ion (M⁺˙) with an m/z corresponding to the molecular weight.[5][7] The residual energy from this process causes the molecular ion to break apart into smaller, characteristic fragment ions.[7] The stability of these fragments dictates the observed fragmentation pathway and the relative intensities of the peaks in the mass spectrum.[5]

Quantitative MS Data and Fragmentation Analysis

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a key fragment ion.

m/z ValueRelative Intensity (%)Ion Assignment
125100[M]⁺˙: Molecular Ion.[1][2]
9716[M - CO]⁺˙: Fragment from the loss of a neutral carbonyl group (28 Da).[1][2]

The most significant fragmentation event is the loss of a neutral carbon monoxide (CO) molecule from the pyridinone ring. This is a common fragmentation pathway for cyclic amide structures.

MS_Fragmentation Parent Molecular Ion (M⁺˙) m/z = 125 Fragment Fragment Ion [M - CO]⁺˙ m/z = 97 Parent->Fragment - CO Neutral Neutral Loss CO (28 Da) MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection Intro 1. Introduce & Vaporize Sample Ionize 2. Ionize (70 eV electrons) Intro->Ionize Analyze 3. Separate Ions by m/z Ionize->Analyze Fragmentation Occurs Detect 4. Detect Ions Analyze->Detect

References

Introduction: The Significance of 6-Hydroxy-4-methylpyridin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 6-Hydroxy-4-methylpyridin-2(1H)-one

This compound, a pyridinone derivative, serves as a critical intermediate in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] These compounds are pivotal in the development of antiretroviral drugs for combating the human immunodeficiency virus (HIV).[1][2] The efficacy and specificity of drug candidates are profoundly influenced by their three-dimensional structure and intermolecular interactions. Therefore, a detailed understanding of the solid-state structure of this precursor is paramount for rational drug design and the development of potent anti-HIV agents.[1][2]

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of this compound, delving into the experimental methodology, the resulting crystal structure, and the critical insights derived from its supramolecular architecture. The focus is not only on the results but on the rationale behind the experimental choices, offering a deeper understanding for researchers in crystallography, medicinal chemistry, and drug development.

Part 1: Synthesis and Crystallization—Forging the Foundation

A robust and reproducible method for obtaining high-quality single crystals is the bedrock of any crystallographic analysis.[3] The quality of the crystal directly dictates the resolution and reliability of the final structure.

Experimental Protocol: Synthesis

The synthesis of this compound was achieved through the hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[1]

Step-by-Step Protocol:

  • Reactant Preparation: 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is placed in a 500 ml round-bottom flask equipped with a magnetic stirrer.[1]

  • Reaction Medium: 350 ml of 1 N hydrochloric acid is added to the flask.[1]

  • Reaction Conditions: The mixture is stirred at reflux for 72 hours.[1]

  • Product Isolation: As the reaction proceeds, this compound precipitates as a white solid. The solid is then collected. This method yields a high purity product (6.2 g, 99% yield) with a melting point of 273–275 °C.[1]

Scientist's Insight: The choice of acidic hydrolysis is a standard and effective method for converting the ethyl ester starting material to the desired pyridinone. Refluxing for an extended period (72 hours) ensures the complete conversion, maximizing the yield of the final product. The precipitation of the product directly from the reaction mixture simplifies purification, as the desired compound is less soluble in the acidic aqueous medium than the starting material or byproducts.

Experimental Protocol: Crystallization

The generation of diffraction-quality crystals was accomplished by slow evaporation.[1]

Step-by-Step Protocol:

  • Solution Preparation: 100 mg of the synthesized this compound is dissolved in 10 ml of a methanol-diethyl ether mixture (1:1, v/v).[1]

  • Crystallization: The solution is placed in a glass vial and allowed to stand undisturbed at room temperature.[1]

  • Crystal Growth: Over a period of 7 days, the solvent slowly evaporates, leading to the formation of crystals suitable for X-ray diffraction.[1]

  • Harvesting: The formed crystals are isolated by filtration.[1]

Scientist's Insight: The selection of the solvent system is the most critical variable in crystallization. Methanol is a polar solvent capable of dissolving the pyridinone through hydrogen bonding. Diethyl ether is a less polar, more volatile solvent. By creating a binary solvent system, the initial solubility is high, but as the more volatile diethyl ether evaporates, the solution becomes progressively enriched in methanol, slowly reducing the compound's solubility and promoting the gradual, ordered growth of single crystals. This slow evaporation technique is favored for its simplicity and effectiveness in producing high-quality crystals without the need for complex equipment.

Part 2: X-ray Diffraction—Illuminating the Atomic Landscape

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[4] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[3]

Experimental Workflow: Data Collection and Refinement

The following diagram outlines the key stages of the X-ray diffraction experiment, from data collection to structure solution.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount xray Exposure to Mo Kα X-ray Beam (λ = 0.71073 Å) mount->xray diffraction Collection of Diffraction Patterns (Bruker P4 Diffractometer) xray->diffraction integration Integration of Intensities diffraction->integration correction Absorption Correction (ψ-scan) integration->correction space_group Space Group Determination (P21/n) correction->space_group solve Structure Solution (Direct Methods) space_group->solve refine Full-Matrix Least-Squares Refinement solve->refine

Caption: Workflow for X-ray diffraction analysis.

Scientist's Insight:

  • Choice of Radiation: Molybdenum Kα radiation (λ = 0.71073 Å) is a standard choice for small-molecule crystallography. Its wavelength provides a good balance, offering sufficient resolution to accurately determine atomic positions and thermal parameters for organic molecules.

  • Data Collection Instrument: A Bruker P4 diffractometer, a reliable four-circle goniometer, was used for precise orientation of the crystal and comprehensive data collection.[1]

  • Absorption Correction: An absorption correction using ψ-scans was applied.[1][2] This is a crucial step to account for the absorption of X-rays by the crystal itself, which can otherwise introduce systematic errors into the measured reflection intensities. The correction ensures the data's accuracy.

  • Structure Solution and Refinement: The structure was solved using direct methods, a powerful computational approach for determining initial phases from the diffraction intensities. This was followed by full-matrix least-squares refinement, an iterative process that adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a highly accurate final structure.[4]

Part 3: The Crystal Structure of this compound

The analysis of the diffraction data provides a detailed three-dimensional model of the molecule and reveals how these molecules are arranged within the crystal lattice.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below.[1][2]

ParameterValue
Chemical FormulaC₆H₇NO₂
Molecular Weight (Mr)125.13
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.7082 (5)
b (Å)12.2988 (8)
c (Å)10.0418 (7)
β (°)91.303 (7)
Volume (ų)581.32 (8)
Z (Molecules per cell)4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor [I > 2σ(I)]0.050
Molecular Structure and Supramolecular Assembly

The most insightful aspect of a crystal structure is often not the individual molecule but the network of intermolecular interactions that dictate its packing. In the case of this compound, hydrogen bonding is the dominant force.

The crystal structure reveals two distinct and significant intermolecular hydrogen bonds:

  • An N—H···O bond between the pyridinone nitrogen (N1) of one molecule and the keto oxygen (O1) of a neighboring molecule.[1][2]

  • An O—H···O bond between the hydroxyl group (at position 6) of one molecule and the same keto oxygen (O1) of another molecule.[1][2]

These interactions link the molecules into a cohesive, layered structure.

hydrogen_bonding mol1 N-H O-H Molecule A C=O mol2 N-H O-H Molecule B C=O mol1:n1->mol2:o1 N-H···O (2.835 Å) mol3 N-H O-H Molecule C C=O mol2:o2->mol3:o1 O-H···O (2.609 Å)

Caption: Key hydrogen bonds in the crystal lattice.

This network of hydrogen bonds organizes the molecules into a zigzag array along the[1] crystallographic direction, and these arrays then form layers parallel to the ab plane.[1][2]

Scientist's Insight and Implications for Drug Development: The hydrogen bonding pattern is of critical importance for drug development professionals. The pyridinone core demonstrates its ability to act as both a hydrogen bond donor (via the N-H and O-H groups) and a hydrogen bond acceptor (via the C=O group). This dual functionality is a key feature for molecular recognition at the active site of a biological target, such as the reverse transcriptase enzyme.

The observed strong O—H···O interaction (2.609 Å) and N—H···O interaction (2.835 Å) highlight the key pharmacophoric features of this scaffold.[1] When designing more complex derivatives, chemists can leverage this intrinsic hydrogen-bonding capability to achieve tight and specific binding to a target protein. Understanding this solid-state arrangement provides a validated, low-energy conformation that can be used as a reliable starting point for computational modeling and the design of new analogues with enhanced activity.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its molecular structure and reveals a robust, hydrogen-bonded supramolecular assembly. The detailed experimental protocols and the rationale behind them offer a template for the characterization of similar heterocyclic compounds. For researchers in drug discovery, this structural data is not merely descriptive; it is prescriptive, offering fundamental insights into the key intermolecular interactions that can be exploited to design future generations of potent therapeutics.

References

The Solvent's Influence: A Technical Guide to the Tautomerism of 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 6-Hydroxy-4-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide elucidates the theoretical underpinnings of its tautomerism, the profound influence of the solvent environment, and the experimental methodologies for its characterization.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and, crucially, its binding affinity to biological targets. This compound, a substituted pyridinone, is a scaffold found in various biologically active molecules, including potential anti-HIV agents.[1] A thorough understanding of its tautomeric behavior is paramount for predicting its ADME (absorption, distribution, metabolism, and excretion) properties and for optimizing its interactions with target macromolecules.

Theoretical Framework: The Tautomers of this compound

This compound can exist in several tautomeric forms, with the equilibrium primarily involving the pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms. Additionally, the presence of the 6-hydroxy group introduces the possibility of a quinonoid-like tautomer. The principal tautomeric equilibrium is depicted below.

Tautomers Pyridone This compound (Pyridone Form) Hydroxypyridine 2,6-Dihydroxy-4-methylpyridine (Hydroxypyridine Form) Pyridone->Hydroxypyridine Proton Transfer Quinonoid 6-Hydroxy-4-methyl-1H-pyridin-2-one (Quinonoid Form) Pyridone->Quinonoid Proton Transfer

Caption: Principal tautomeric forms of this compound.

The position of this equilibrium is dictated by a delicate balance of several factors, including aromaticity, intramolecular hydrogen bonding, and, most significantly, the surrounding solvent environment. Generally, for 2-hydroxypyridine/2-pyridone systems, the pyridone form is favored in polar solvents, while the hydroxypyridine form is more stable in the gas phase and non-polar solvents.[2][3] This is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar solvent molecules.

The Role of the Solvent: A Deeper Dive

The solvent's ability to influence the tautomeric equilibrium can be rationalized by considering its specific and non-specific interactions with the solute molecules. Empirical solvent parameters, such as the Kamlet-Taft and Catalan parameters, provide a quantitative framework for understanding these interactions.

  • Kamlet-Taft Parameters : This model dissects solvent effects into three components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[4][5][6]

  • Catalan Parameters : This model uses four parameters: solvent acidity (SA), solvent basicity (SB), solvent dipolarity (SdP), and solvent polarizability (SP).[7][8]

For this compound, it is anticipated that:

  • Protic solvents (e.g., water, methanol), with high α and SA values, will strongly solvate the carbonyl and N-H groups of the pyridone form through hydrogen bonding, thus shifting the equilibrium in its favor.

  • Aprotic polar solvents (e.g., DMSO, acetonitrile), characterized by high π* and SdP values, will stabilize the more polar pyridone tautomer through dipole-dipole interactions.

  • Non-polar solvents (e.g., cyclohexane, carbon tetrachloride), with low values for all parameters, will favor the less polar hydroxypyridine form.

Experimental Determination of Tautomeric Equilibrium

The tautomeric ratio of this compound in different solvents can be determined experimentally using spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

Principle: The different tautomers of this compound possess distinct electronic structures and are expected to exhibit different absorption maxima (λmax) in their UV-Vis spectra. By analyzing the changes in the absorption spectrum in various solvents, the relative populations of the tautomers can be inferred.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-polar solvent where one tautomer is expected to predominate (e.g., cyclohexane).

    • Prepare a series of solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, methanol, water). Ensure the concentration is identical for all samples and falls within the linear range of the spectrophotometer (typically 10-4 to 10-5 M).

  • Data Acquisition:

    • Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the λmax for each tautomeric form. The pyridone form is generally expected to absorb at a longer wavelength than the hydroxypyridine form.

  • Data Analysis:

    • The tautomeric equilibrium constant (KT) can be estimated by comparing the absorbance at the λmax of each tautomer. For a more accurate quantification, the molar extinction coefficients (ε) of the "pure" tautomers are required. These can be approximated from the spectra in solvents where one tautomer is overwhelmingly dominant or by using "locked" derivatives (e.g., N-methyl and O-methyl analogs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The protons and carbons in the different tautomers of this compound will have distinct chemical environments, leading to separate signals in the 1H and 13C NMR spectra. The ratio of the integrals of the signals corresponding to each tautomer directly reflects their molar ratio.[5]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known amount of this compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, CD3OD, D2O).[6]

  • Data Acquisition:

    • Acquire 1H and 13C NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Identify the characteristic signals for each tautomer. For instance, the chemical shifts of the ring protons and the methyl group will differ between the pyridone and hydroxypyridine forms.

    • Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.

    • Calculate the molar ratio and the tautomeric equilibrium constant (KT) from the integral ratios.

ExperimentalWorkflow cluster_UVVis UV-Vis Spectroscopy cluster_NMR NMR Spectroscopy UV_Sample Sample in Various Solvents UV_Acquire Acquire UV-Vis Spectra UV_Sample->UV_Acquire UV_Analyze Analyze λmax and Absorbance UV_Acquire->UV_Analyze End Tautomeric Ratio (KT) in each solvent UV_Analyze->End NMR_Sample Sample in Deuterated Solvents NMR_Acquire Acquire 1H and 13C NMR Spectra NMR_Sample->NMR_Acquire NMR_Analyze Analyze Chemical Shifts and Integrals NMR_Acquire->NMR_Analyze NMR_Analyze->End Start This compound Start->UV_Sample Start->NMR_Sample

Caption: Experimental workflow for the determination of tautomeric equilibrium.

Expected Results and Discussion

Table 1: Predicted Tautomeric Ratios of this compound in Various Solvents

SolventPredominant TautomerExpected KT ([Pyridone]/[Hydroxypyridine])Rationale
Water (D2O)Pyridone>> 1High polarity and strong hydrogen bonding capacity stabilize the pyridone form.
Methanol (CD3OD)Pyridone> 1Polar protic solvent that can act as both a hydrogen bond donor and acceptor.
DMSO (DMSO-d6)Pyridone> 1High polarity and hydrogen bond accepting ability favor the pyridone tautomer.
Acetonitrile (CD3CN)Pyridone> 1Polar aprotic solvent that stabilizes the larger dipole moment of the pyridone form.
Chloroform (CDCl3)Pyridone/Hydroxypyridine~ 1A less polar solvent, a mixture of both tautomers is expected.
CyclohexaneHydroxypyridine< 1Non-polar solvent, favoring the less polar hydroxypyridine tautomer.

Conclusion

The tautomeric equilibrium of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery. This guide has outlined the theoretical principles governing its tautomerism and the profound influence of the solvent environment. The provided experimental protocols for UV-Vis and NMR spectroscopy offer a robust framework for the quantitative determination of the tautomeric ratio. A comprehensive understanding of the solvent-dependent tautomerism of this and related pyridinone scaffolds is essential for the rational design of new therapeutic agents with optimized properties.

References

  • Catalán, J. (n.d.). SPP solvent parameters. Retrieved from [Link]

  • Schlegel, H. B., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(18), 3655–3659.
  • Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877–2887.
  • Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]

  • MDPI. (2024). Solvent Polarity/Polarizability Parameters: A Study of Catalan's SPPN, Using Computationally Derived Molecular Properties, and Comparison with π* and ET(30). Liquids, 4(1), 163-170.
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534.
  • WuXi AppTec. (n.d.). How about Tautomers? WuXi Biology.
  • BenchChem. (2025). An In-depth Technical Guide to the Tautomerism of 6-Methylpyridin-2-amine.
  • National Center for Biotechnology Information. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4986–4993.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). Solvent and structural effects in tautomeric 2(6)-hydroxy-4-methyl-6(2)-oxo-1-(substituted phenyl)-1,2(1,6)-dihydropyridine-3-carbonitriles: UV, NMR and quantum chemical study. 150, 575-585.
  • ResearchGate. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.
  • PubMed Central. (2022).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • PubMed. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929.
  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)
  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
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The Pyridinone Ring: A Technical Guide to its Chemical Properties and Reactivity for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridinone Scaffold

The pyridinone core, a six-membered heterocyclic scaffold, stands as a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2][3] Its unique electronic architecture and versatile reactivity have cemented its status as a "privileged scaffold," a molecular framework that can provide ligands for more than one type of receptor or enzyme.[3] This guide provides an in-depth exploration of the chemical properties and reactivity of the pyridinone ring, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this remarkable heterocycle in their work.

Pyridinones exist as two primary regioisomers: 2(1H)-pyridinone and 4(1H)-pyridinone, distinguished by the position of the carbonyl group relative to the nitrogen atom.[1][2] This seemingly subtle structural difference imparts distinct chemical personalities to each isomer, influencing their electronic properties, reactivity, and ultimately their utility in drug design. Beyond their synthetic tractability, pyridinone derivatives exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]

This guide will delve into the fundamental principles governing the behavior of the pyridinone ring, from its tautomeric nature and aromaticity to its participation in a wide array of chemical transformations. By understanding the "why" behind its reactivity, researchers can more effectively design and execute synthetic strategies to create novel molecular entities with desired biological functions.

Structural and Physicochemical Properties: A Tale of Tautomerism and Aromaticity

A defining characteristic of the pyridinone ring is its existence in a tautomeric equilibrium with its corresponding hydroxypyridine form.[6][7] While both tautomers are plausible, the pyridone form is overwhelmingly favored in most solvents and in the solid state.[6][7][8] This preference can be attributed to a combination of factors, including greater resonance stabilization and the ability to form intermolecular hydrogen bonds in the pyridone form.[7][9]

The aromaticity of the pyridinone ring is a subject of considerable interest. While the introduction of a carbonyl group disrupts the seamless π-conjugation of a true pyridine ring, pyridones retain a significant degree of aromatic character.[10] The lone pair of electrons on the nitrogen atom participates in the π-system, contributing to a delocalized electron cloud that imparts aromatic stability.[7] This pseudo-aromatic nature is a key determinant of the ring's reactivity, influencing its susceptibility to both electrophilic and nucleophilic attack.

Spectroscopic Signatures:

The unique electronic structure of the pyridinone ring gives rise to characteristic spectroscopic properties that are invaluable for its identification and characterization.

Spectroscopic TechniqueKey Features of the Pyridinone Ring
¹H NMR Protons on the pyridinone ring typically appear in the aromatic region, with chemical shifts influenced by the electronic environment.
¹³C NMR The carbonyl carbon exhibits a characteristic downfield shift.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration is a hallmark of the pyridone tautomer.[8][11]
UV-Vis Spectroscopy Pyridinones display characteristic absorption maxima in the UV region.[8]

These spectroscopic fingerprints, combined with theoretical calculations, provide a powerful toolkit for probing the structure and electronic properties of pyridinone derivatives.[12][13]

Reactivity of the Pyridinone Ring: A Versatile Chemical Playground

The pyridinone ring's rich and varied reactivity makes it a highly versatile building block in organic synthesis. Its pseudo-aromatic and electron-rich nature, coupled with the presence of multiple reactive sites, allows for a wide range of chemical transformations.

Electrophilic Aromatic Substitution: A Tale of Directing Effects

While less reactive towards electrophiles than benzene, the pyridinone ring can undergo electrophilic aromatic substitution. The outcome of these reactions is heavily influenced by the directing effects of the ring's substituents. The interplay between the electron-donating nitrogen atom and the electron-withdrawing carbonyl group dictates the position of electrophilic attack.

Kinetic studies on the nitration of pyridones have shown that these reactions typically occur on the free base species.[14] For instance, the nitration of 4-pyridone at high acidities proceeds through its conjugate acid.[14] The regioselectivity of electrophilic substitution on the pyridinone ring is a complex interplay of electronic and steric factors.

Diagram: Electrophilic Substitution on a 2-Pyridone Ring

Electrophilic_Substitution Pyridone 2-Pyridone Intermediate Sigma Complex (Resonance Stabilized) Pyridone->Intermediate Electrophilic Attack Electrophile Electrophile (E+) Product Substituted 2-Pyridone Intermediate->Product -H+ Diels_Alder Pyridone 2-Pyridone (Diene) TransitionState [4+2] Transition State Pyridone->TransitionState Dienophile Dienophile Dienophile->TransitionState Cycloadduct Bicyclic Adduct TransitionState->Cycloadduct Cycloaddition

Caption: Schematic of a [4+2] cycloaddition involving a 2-pyridinone.

Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The advent of metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the pyridinone ring is an excellent substrate for these powerful transformations. Palladium-catalyzed reactions, such as the Suzuki, and Buchwald-Hartwig couplings, are routinely employed to functionalize the pyridinone core. [15][16][17]These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Iron-catalyzed cross-coupling reactions have also emerged as a valuable tool for the functionalization of pyridinones. [18][19]These methods offer a more sustainable and cost-effective alternative to palladium-based catalysis.

Experimental Protocol: Suzuki Cross-Coupling of a 4-Triflyloxypyridinone

This protocol describes a general procedure for the Suzuki cross-coupling of a 4-triflyloxypyridinone with an arylboronic acid, a common method for introducing aryl substituents onto the pyridinone ring. [17] Materials:

  • N-substituted-4-triflyloxypyridinone

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-substituted-4-triflyloxypyridinone (1.0 equiv), arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-arylpyridinone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand.

  • Anhydrous and Degassed Solvents: Minimizes side reactions and ensures the stability of the catalyst.

  • Base (Sodium Carbonate): Essential for the transmetalation step in the catalytic cycle.

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand can significantly impact the reaction efficiency and scope. Pd(OAc)₂/PPh₃ is a common and effective combination for Suzuki couplings.

Synthesis of the Pyridinone Core: Constructing the Foundation

A variety of synthetic methods have been developed for the construction of the pyridinone ring, providing access to a wide range of substituted derivatives. [1][20][21][22]These methods can be broadly categorized into two main approaches:

  • Ring-closing reactions: These methods involve the cyclization of acyclic precursors. Common strategies include the condensation of β-ketoesters with amines or the cyclization of enamines. [1][5]2. Modification of existing rings: This approach involves the transformation of other heterocyclic systems into the pyridinone core.

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Many modern methods offer high efficiency and functional group tolerance, making the pyridinone scaffold readily accessible. [23][24][25]

Applications in Drug Discovery: A Scaffold of Significance

The pyridinone ring's unique combination of physicochemical properties and biological activities has made it a highly sought-after scaffold in drug discovery. [1][2][3][4][6]Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively interact with biological targets. [1][3][6]Furthermore, the pyridinone moiety can serve as a bioisostere for other functional groups, such as amides and phenols, enabling the fine-tuning of a drug candidate's properties. [1][3][6] The versatility of the pyridinone ring is evident in the wide range of therapeutic areas where it has found application, including oncology, infectious diseases, and inflammation. [1][2][4]As our understanding of the chemical biology of the pyridinone scaffold continues to grow, so too will its impact on the development of new medicines.

Conclusion

The pyridinone ring is a remarkable heterocyclic scaffold with a rich and diverse chemistry. Its unique structural and electronic properties, coupled with its versatile reactivity, have made it an indispensable tool for chemists in academia and industry. This guide has provided a comprehensive overview of the key chemical properties and reactivity patterns of the pyridinone ring, with the aim of empowering researchers to fully exploit its potential in their own work. From fundamental principles to practical applications, the pyridinone core continues to be a source of inspiration and innovation in the chemical sciences.

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solubility of 6-Hydroxy-4-methylpyridin-2(1h)-one in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile of 6-Hydroxy-4-methylpyridin-2(1H)-one: A Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Recognizing the critical role of solubility in drug discovery and formulation, this document moves beyond a simple data sheet. It offers a detailed exploration of the compound's physicochemical properties, the theoretical principles governing its solubility, and a robust, step-by-step experimental protocol for generating reliable thermodynamic solubility data. This guide is designed for researchers, chemists, and formulation scientists, providing the foundational knowledge and practical methodology required to effectively characterize and utilize this important chemical entity.

Introduction: The Significance of this compound

This compound is a pyridinone derivative of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of novel therapeutic agents, including potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1][2] The ultimate bioavailability and efficacy of any active pharmaceutical ingredient (API) derived from this intermediate are intrinsically linked to its solubility.[3][4] Poor solubility can lead to low absorption, unreliable in vitro results, and significant challenges during formulation, potentially terminating the development of a promising drug candidate.[3][5]

Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various pharmaceutically relevant solvents is not merely a preliminary step but a cornerstone of successful drug development.[6] This guide provides the theoretical context and a practical, field-proven methodology to establish a comprehensive solubility profile for this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility behavior of a compound is dictated by its molecular structure and resulting physicochemical properties. For this compound, the following characteristics are paramount.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇NO₂[7]
Molecular Weight 125.13 g/mol [7][8]
Appearance Off-white to light brown solid[7]
Melting Point 195-198 °C[7]
pKa (Predicted) 4.57 ± 0.58[7]
Water Solubility Soluble[7]
XLogP3 (Predicted) -0.2[8]

Causality Behind the Properties:

  • Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amide (N-H) group allows the molecule to act as both a hydrogen bond donor and acceptor. This dual capability suggests a strong affinity for polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Tautomerism: This compound can exist in tautomeric forms, primarily the 6-hydroxy-2-pyridone form and the 2,6-dihydroxy-4-methylpyridine aromatic form. The equilibrium between these forms can be solvent-dependent, which in turn affects the overall solubility.

  • pKa and pH-Dependent Solubility: With a predicted acidic pKa around 4.57, the molecule's ionization state will change significantly across the physiological pH range.[7] In solvents with a pH above the pKa, the molecule will deprotonate to form a more polar (and typically more water-soluble) phenolate/enolate anion. This is a critical consideration for aqueous and buffered solvent systems.

  • Crystal Lattice Energy: The high melting point (195-198 °C) suggests a stable crystalline structure with significant intermolecular forces (likely strong hydrogen bonding) in the solid state.[7] A solvent must provide sufficient energy through solvation to overcome this lattice energy for dissolution to occur.

Guiding Principles: Thermodynamic vs. Kinetic Solubility

In drug development, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[3][9][10]

  • Kinetic Solubility: This is typically a high-throughput measurement where a compound predissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[3][5][9][11] The result measures the concentration at which the compound begins to precipitate from a supersaturated state. While fast, this method often overestimates the true solubility and can be misleading, as it may reflect the solubility of a metastable or amorphous form rather than the stable crystalline form.[12][13]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[10][14] This is the gold-standard measurement for formulation and preformulation studies, as it reflects the true, stable state of the drug in solution and is essential for predicting long-term stability and avoiding precipitation in a final product.[9][13]

For the purposes of drug development, thermodynamic solubility data is required for authoritative decision-making. The protocols described herein are designed to measure thermodynamic solubility.

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.[15][16] It ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Materials and Apparatus
  • Solute: this compound, crystalline solid of known purity.

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate).

  • Apparatus:

    • Analytical balance (readable to at least 0.1 mg)

    • Glass vials (e.g., 4-8 mL) with screw caps and PTFE-lined septa

    • Orbital shaker or rotator placed in a temperature-controlled incubator

    • Syringe filters (e.g., 0.22 or 0.45 µm, PTFE or other solvent-compatible material)

    • Syringes, volumetric flasks, and pipettes

    • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~10-20 mg of the compound.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm).

  • Time to Equilibrium: Allow the vials to shake for a sufficient duration to reach equilibrium. This is a critical parameter. A preliminary experiment should be conducted where samples are taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[15][17] For many compounds, 48-72 hours is adequate.

  • Sample Collection and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded precisely.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a calibration curve prepared with known concentrations of the compound.[5][18]

Data Calculation and Presentation

The solubility is calculated from the measured concentration of the diluted sample, taking the dilution factor into account. Data should be reported in standard units such as mg/mL and molarity (mol/L).

Table 2: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Tetrahydrofuran25Experimental ValueCalculated Value
Dimethyl Sulfoxide25Experimental ValueCalculated Value

Visualizing the Process and Influencing Factors

Diagrams are essential for clarifying complex workflows and relationships.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 48-72 hours to reach equilibrium C->D E Settle and withdraw supernatant D->E F Immediately filter sample (0.22 µm syringe filter) E->F G Dilute filtrate with known factor F->G H Quantify concentration (e.g., HPLC-UV) G->H I I H->I Calculate final solubility (mg/mL, mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_solvent Solvent Properties cluster_solute Solute Properties cluster_external External Conditions center_node Solubility of This compound S1 Polarity ('Like Dissolves Like') center_node->S1 S2 Hydrogen Bonding (Donor/Acceptor Capacity) center_node->S2 S3 pH / Acidity center_node->S3 C1 Molecular Structure (-OH, N-H groups) center_node->C1 C2 Crystal Form (Lattice Energy) center_node->C2 C3 pKa center_node->C3 E1 Temperature center_node->E1 E2 Pressure (Primarily for gases) center_node->E2

Caption: Key Factors Influencing Solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay between its molecular structure, the nature of the solvent, and the experimental conditions. This guide establishes that a reliable assessment of its solubility for drug development purposes must be based on the determination of thermodynamic equilibrium. The provided isothermal shake-flask protocol represents a robust, self-validating system for generating accurate and reproducible data. By adhering to this methodology, researchers and drug development professionals can build a comprehensive solubility profile, enabling informed solvent selection for synthesis, purification, and formulation, thereby mitigating risks and accelerating the path to viable drug candidates.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 449-456. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

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  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Jain, A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]

  • World Health Organization. (2021). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series. Retrieved from [Link]

  • Wagas, J. (2020). Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-4-Methylpyridin-2(1h)-One. PubChem. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC. Retrieved from [Link]

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Methodological & Application

using 6-Hydroxy-4-methylpyridin-2(1h)-one as a building block in medicinal chemistry

The this compound scaffold and its isomers are more than just simple building blocks; they are enabling tools in medicinal chemistry. Their proven success in iron chelation therapy provides a strong foundation for their exploration in other therapeutic areas. [10][15]The application of this core as a catechol bioisostere is a particularly promising strategy for overcoming the metabolic instability of catechol-containing drugs. [13]Future work will likely focus on creating more complex, multifunctional molecules where the hydroxypyridinone core serves as an anchor for targeting specific enzymes or cellular pathways, expanding its impact on human health. [5]

References

  • Chaves, S., et al. (2018). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. Available at: [Link]

  • Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects. Macsen Labs. Available at: [Link]

  • Kontoghiorghes, G. J. (2020). The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia. National Institutes of Health. Available at: [Link]

  • Kontoghiorghes, G. J. (2022). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. MDPI. Available at: [Link]

  • Sadeghian, S., et al. (2024). Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases. Trends in Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update | Request PDF. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Deferiprone?. Patsnap Synapse. Available at: [Link]

  • Semantic Scholar. (2018). [PDF] Hydroxypyridinone Journey into Metal Chelation. Semantic Scholar. Available at: [Link]

  • Abbate, V., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. ACS Publications. Available at: [Link]

  • Abbate, V., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). The chemistry of some 6-methyl-4-hydroxy-2-pyridones. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2015). Inhibitory effect of novel iron chelator, 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1) and green tea extract on growth of Plasmodium falciparum. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. National Institutes of Health. Available at: [Link]

  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

  • MDPI. (n.d.). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. MDPI. Available at: [Link]

  • National Institutes of Health. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. National Institutes of Health. Available at: [Link]

Application Note: Leveraging 6-Hydroxy-4-methylpyridin-2(1H)-one for the Synthesis of Novel Anti-HIV Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Enduring Challenge of HIV and the Role of Pyridinone Scaffolds

The Human Immunodeficiency Virus (HIV) remains a formidable global health challenge, necessitating the continuous development of effective antiretroviral therapies (ART).[1][2] While current ART regimens, often combining multiple drugs, have transformed HIV infection from a fatal diagnosis to a manageable chronic condition, the emergence of drug-resistant viral strains demands a robust pipeline of new therapeutic agents.[1][3] Key targets for anti-HIV drugs include the viral enzymes reverse transcriptase (RT) and integrase (IN), which are crucial for the viral replication cycle.[2][4]

Among the diverse chemical scaffolds explored in anti-HIV drug discovery, the pyridinone core has emerged as a privileged structure.[5][6][7] This heterocyclic motif is central to the pharmacophore of two critical classes of antiretrovirals: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Integrase Strand Transfer Inhibitors (INSTIs).[1][8][9] Specifically, 6-hydroxy-4-methylpyridin-2(1H)-one serves as a versatile and crucial starting material or intermediate for the synthesis of these potent antiviral agents, offering a synthetically accessible platform for creating diverse libraries of compounds for screening and optimization.[4]

The Pyridinone Core: A Versatile Pharmacophore in Anti-HIV Drug Design

The therapeutic success of the pyridinone scaffold lies in its ability to be chemically modified to interact with distinct, highly conserved targets within the HIV replication machinery.

Mechanism of Action: Dual-Targeting Potential

1. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Pyridinone-based NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic active site of the HIV-1 reverse transcriptase enzyme.[10] This binding event induces a conformational change in the enzyme, restricting its flexibility and blocking the chemical step of DNA polymerization, thus halting the conversion of viral RNA into proviral DNA.[3][8][11]

NNRTI_Mechanism cluster_0 HIV-1 Reverse Transcriptase (RT) RT_Active_Site Polymerase Active Site Inhibition Inhibition of DNA Synthesis RT_Active_Site->Inhibition NNIBP Allosteric Pocket (NNIBP) Conformational_Change Conformational Lock NNIBP->Conformational_Change Induces Pyridinone_NNRTI Pyridinone-based NNRTI Pyridinone_NNRTI->NNIBP Binds Conformational_Change->RT_Active_Site Inhibits Flexibility

Caption: Mechanism of Pyridinone-based NNRTIs.

2. Integrase Strand Transfer Inhibitors (INSTIs): The HIV integrase enzyme facilitates the insertion of the viral genome into the host cell's DNA, a critical step for establishing a persistent infection.[1] Pyridinone-containing INSTIs, such as Dolutegravir and Bictegravir, function by chelating the divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme.[9][12] This action effectively blocks the strand transfer step, preventing the covalent linkage of viral DNA to the host genome.[6]

INSTI_Mechanism cluster_1 HIV Integrase Catalytic Core Mg1 Mg²⁺ Chelation Chelation Complex Mg1->Chelation Mg2 Mg²⁺ Mg2->Chelation Active_Site Enzyme Active Site Inhibition_ST Strand Transfer Inhibition Active_Site->Inhibition_ST Pyridinone_INSTI Pyridinone-based INSTI Pyridinone_INSTI->Chelation Forms Chelation->Active_Site Blocks

Caption: Mechanism of Pyridinone-based INSTIs.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent anti-HIV activity. The choice of substituents and their positioning on the pyridinone ring dramatically influences binding affinity, antiviral potency, and the resistance profile.[11][13][14]

Position of SubstitutionMoiety/ModificationTarget ClassImpact on ActivityReference
Position 3 Small alkyl groups (e.g., ethyl, isopropyl)NNRTIIncreased potency against wild-type and mutant HIV-1 strains.[11]
Position 3 Carboxamide linked to a fluorobenzyl groupINSTIEssential for chelating Mg²⁺ ions and interacting with the enzyme active site.[9]
Position 4 Cycloalkoxy or Cycloalkylthio groupsNNRTIInteracts with a hydrophobic region of the NNIBP; ring size and substitution pattern affect potency.[11]
Position 5 Ethyl groupNNRTIFavors a conformational change in Tyr181, enhancing inhibition.[11]
N-1 Position Hydroxymethyl ether linked to a tricyclic systemINSTICrucial for positioning the core within the integrase active site.[9][15]

Protocols for Synthesis and Evaluation

The following protocols provide a framework for the synthesis of the core pyridinone intermediate and its elaboration into potential anti-HIV agents, followed by a general method for biological evaluation.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the foundational pyridinone intermediate via acid-catalyzed hydrolysis and decarboxylation of a commercially available precursor.[4]

Materials and Reagents:

  • Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • 1 N Hydrochloric Acid (HCl)

  • Deionized Water

  • Round bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 500 mL round bottom flask equipped with a magnetic stir bar, add 10.0 g (approx. 0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Add 350 mL of 1 N hydrochloric acid to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Stir the mixture vigorously and heat to reflux. Maintain reflux for 72 hours.

  • After 72 hours, turn off the heat and allow the mixture to cool to room temperature. A white solid should precipitate.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the solid under vacuum to yield 4-hydroxy-6-methylpyridin-2(1H)-one. The expected yield is typically high (e.g., ~99%).[4]

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Protocol 2: General Scheme for Elaboration into NNRTI Analogs

This protocol outlines a general synthetic strategy for converting the pyridinone core into 3-amino derivatives, which are key intermediates for a class of potent NNRTIs.[16]

Step 2A: Nitration at Position 3

  • Dissolve this compound in a suitable solvent like sulfuric acid.

  • Cool the solution in an ice bath.

  • Add a nitrating agent (e.g., nitric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time before carefully quenching with ice water.

  • Isolate the nitrated product by filtration.

Step 2B: Reduction of the Nitro Group

  • Suspend the 3-nitro-pyridinone derivative in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

  • Heat the reaction mixture as required to drive the reduction to completion.

  • After work-up and purification, the 3-amino-4-hydroxy-6-methylpyridin-2(1H)-one intermediate is obtained.

Step 2C: Coupling with Side Chains

  • The 3-amino group can then be coupled with various electrophilic side chains, such as substituted benzoxazolyl-methyl chlorides, to generate a library of NNRTI candidates.[16] This is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., DMF).

  • Purify the final compounds using column chromatography or recrystallization.

Protocol 3: General Scheme for INSTI Precursor Synthesis

This protocol outlines a conceptual pathway inspired by the synthesis of precursors for second-generation INSTIs, which involves building a more complex pyridone system.[9][15]

Step 3A: Key Cyclization Reaction

  • React a β-ketoester, such as methyl 4-methoxyacetoacetate, with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.[9][15]

  • React this intermediate with an appropriate amine (e.g., 2,2-dimethoxyethan-1-amine) to form a secondary vinylogous amide.

  • Treat this amide with a cyclizing agent and a second ester component (e.g., dimethyl oxalate) in the presence of a strong base (e.g., sodium methoxide) to construct the pyridone bis-ester ring system.[15]

Step 3B: Regioselective Hydrolysis

  • A critical challenge is the regioselective hydrolysis of the ester at the C-5 position while leaving the C-3 ester intact.[9][15]

  • This is often achieved by carefully controlling reaction conditions, such as using lithium hydroxide (LiOH) at low temperatures (e.g., -2 to 0 °C).[15]

  • Acidic workup yields the desired pyridone-carboxylic acid, a key precursor for INSTIs like Dolutegravir, Bictegravir, and Cabotegravir.[9]

Characterization and Biological Evaluation

A comprehensive workflow is necessary to move from synthesis to a validated anti-HIV lead compound.

Workflow Start Design & Synthesis of Pyridinone Derivatives Purification Purification (Chromatography, Recrystallization) Start->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Assay In Vitro Anti-HIV Assay (e.g., MT-4 Cells) Characterization->Assay EC50 Determine EC₅₀ (Antiviral Potency) Assay->EC50 CC50 Determine CC₅₀ (Cytotoxicity) Assay->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI CC50->SI SAR Structure-Activity Relationship (SAR) Analysis SI->SAR Optimization Lead Optimization SAR->Optimization Optimization->Start Iterative Design

Caption: Workflow for Synthesis and Evaluation.

Protocol 4: General Protocol for In Vitro Anti-HIV Activity Assay

This protocol provides a general method for assessing the antiviral activity of synthesized compounds against HIV-1 in cell culture.

Materials and Reagents:

  • Human T-lymphocyte MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Seed MT-4 cells into 96-well plates at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells for "cell control" (cells only, no virus or compound) and "virus control" (cells and virus, no compound).

  • Viral Infection: Infect the appropriate wells with a calculated amount of HIV-1 stock.[3]

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified CO₂ incubator to allow for viral replication and cytopathic effects to occur.[3]

  • MTT Assay: Add MTT solution to all wells and incubate for a few hours. The MTT is converted by viable cells into a purple formazan product.

  • Data Analysis:

    • Lyse the cells and solubilize the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • EC₅₀ (50% Effective Concentration): Calculate the compound concentration that protects 50% of cells from virus-induced death.[3][17]

    • CC₅₀ (50% Cytotoxic Concentration): Separately, perform the same assay on uninfected cells to determine the compound concentration that reduces cell viability by 50%.[10]

    • Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

Conclusion

This compound is a cornerstone intermediate in the synthesis of advanced anti-HIV therapeutics. Its structural simplicity and synthetic versatility allow for the creation of potent NNRTIs and INSTIs. The protocols and methodologies outlined here provide a foundational guide for researchers aiming to explore this chemical space. By integrating rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the pyridinone scaffold will continue to be a source of next-generation drugs in the ongoing fight against HIV.

References

The Versatile Scaffold: Application Notes and Protocols for 6-Hydroxy-4-methylpyridin-2(1H)-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unveiling the Potential of a Privileged Structure

In the relentless pursuit of novel and effective agrochemicals, the exploration of versatile chemical scaffolds is paramount. Among these, the pyridin-2(1H)-one core has emerged as a "privileged structure" in medicinal and agrochemical discovery, owing to its synthetic accessibility and diverse biological activities.[1] This guide focuses on a key derivative, 6-Hydroxy-4-methylpyridin-2(1H)-one , a compound that serves as a foundational building block for the development of a new generation of fungicides, herbicides, and plant growth regulators.

This document provides a comprehensive overview of the known and potential applications of this compound in agrochemical research. It is designed to be a practical resource, offering not just theoretical background but also actionable experimental protocols for researchers seeking to explore the fungicidal, herbicidal, and plant growth-regulating properties of this intriguing molecule and its derivatives. We will delve into the causality behind experimental designs, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Fungicidal Applications: Disrupting Fungal Respiration and Integrity

The pyridinone scaffold is a well-established pharmacophore in antifungal drug discovery.[1] Derivatives of this compound have shown promise as potent fungicidal agents, and their mechanism of action is believed to be multifaceted, primarily targeting cellular respiration and membrane integrity.

Plausible Mechanisms of Antifungal Action

While the precise molecular targets of this compound itself are a subject of ongoing research, studies on structurally related pyridinone antifungals provide strong indications of its potential mechanisms:

  • Inhibition of Succinate Dehydrogenase (SDH): A prominent class of fungicides, known as SDHIs, act by inhibiting Complex II of the mitochondrial respiratory chain.[2][3] This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain leads to a depletion of cellular ATP, ultimately causing fungal cell death.[4] The pyridinone core can be found in some SDHI fungicides, suggesting that derivatives of this compound may also target this crucial enzyme.[5]

  • Disruption of Macromolecular Synthesis and Membrane Permeability: Research on the pyridinone antifungal agent Hoe 296 has shown that its fungitoxic activity is attributed to the inhibition of uptake of essential precursors for macromolecular syntheses, such as amino acids and nucleotides.[6] At higher concentrations, it was also observed to alter cell membrane permeability, leading to the leakage of vital intracellular components.[6]

Experimental Workflow for Fungicidal Screening

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent screening for fungicidal activity.

Fungicidal_Screening_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Fungicidal Activity Screening Start Dehydroacetic Acid Step1 Hydrolysis (H2SO4) Start->Step1 Intermediate1 4-Hydroxy-6-methyl-2H-pyran-2-one Step1->Intermediate1 Step2 Amination (NH4OH) Intermediate1->Step2 Target 6-Hydroxy-4-methyl- pyridin-2(1H)-one Step2->Target Step3 Condensation (Aldehydes/Ketones) Target->Step3 Derivatives Library of Derivatives Step3->Derivatives InVitro In Vitro Assay (Poisoned Food Technique) Derivatives->InVitro Primary Screen InVivo In Vivo Assay (Detached Leaf/Whole Plant) InVitro->InVivo Secondary Screen (Active Compounds) MIC Determination of MIC & EC50 Values InVivo->MIC Dose-Response MoA Mechanism of Action Studies (e.g., SDH assay) MIC->MoA Lead Compounds

Caption: Workflow for Synthesis and Fungicidal Screening.

Protocol 1: In Vitro Antifungal Susceptibility Testing using the Poisoned Food Technique

This method is a robust primary screen to determine the inhibitory effects of test compounds on the mycelial growth of various plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C in a water bath. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO in the medium does not exceed 1% (v/v), as it can inhibit fungal growth. Prepare a control plate containing the same concentration of DMSO without the test compound.

  • Pouring Plates: Gently swirl the flasks to ensure uniform mixing and pour the amended and control PDA into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it in the center of each test and control plate with the mycelial side facing down.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (typically 25 ± 2°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

    From the dose-response data, the EC50 (Effective Concentration to inhibit 50% of growth) can be calculated using probit analysis.

Rationale for Experimental Choices:

  • Poisoned Food Technique: This method is simple, cost-effective, and provides a clear visual assessment of mycelial growth inhibition.

  • DMSO as a Solvent: DMSO is a common solvent for organic compounds and is generally well-tolerated by fungi at low concentrations. A solvent control is crucial to account for any potential inhibitory effects of the solvent itself.

  • Mycelial Disc Inoculation: This ensures a uniform and reproducible amount of fungal inoculum for each plate.

  • EC50 Calculation: This is a standard parameter for quantifying the potency of a fungicide and allows for comparison between different compounds.

Herbicidal Applications: A Potential New Mode of Action

Pyridin-2(1H)-one derivatives have demonstrated phytotoxic activity, indicating their potential as herbicides.[7][8][9] The development of novel herbicidal modes of action is crucial to combat the growing issue of weed resistance to existing herbicides.

Plausible Mechanisms of Herbicidal Action

While the exact mechanism of phytotoxicity for this compound is not yet fully elucidated, the structural features of pyridinones suggest potential targets:

  • Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of photosynthetic tissues due to the photo-oxidation of chlorophyll, and ultimately, plant death. Several commercial herbicides are HPPD inhibitors, and the pyridinone scaffold bears some resemblance to known HPPD-inhibiting structures.

Experimental Workflow for Herbicidal Screening

This diagram outlines the process for synthesizing derivatives of this compound and evaluating their herbicidal efficacy.

Herbicidal_Screening_Workflow cluster_synthesis_herb Synthesis & Derivatization cluster_screening_herb Herbicidal Activity Screening Start_herb 6-Hydroxy-4-methyl- pyridin-2(1H)-one Step_herb Chemical Modification Start_herb->Step_herb Derivatives_herb Library of Derivatives Step_herb->Derivatives_herb Pre_emerge Pre-emergence Assay (Seed Germination & Seedling Growth) Derivatives_herb->Pre_emerge Primary Screen Post_emerge Post-emergence Assay (Foliar Application) Pre_emerge->Post_emerge Active Compounds Dose_resp Dose-Response & GR50 Determination Post_emerge->Dose_resp Potency Assessment MoA_herb Mechanism of Action Studies (e.g., HPPD assay) Dose_resp->MoA_herb Lead Compounds

Caption: Workflow for Synthesis and Herbicidal Screening.

Protocol 2: Pre-emergence Herbicidal Activity Assay

This protocol assesses the effect of test compounds on seed germination and early seedling growth of both monocotyledonous and dicotyledonous plants.

Materials:

  • Seeds of test plants (e.g., Sorghum bicolor - monocot, Cucumis sativus - dicot)

  • Sterile Petri dishes lined with filter paper

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent. The final solvent concentration should be kept low (e.g., <0.5%) to avoid phytotoxicity. A solvent-only control should be included.

  • Seed Treatment: Place a uniform number of seeds (e.g., 10-20) on the filter paper in each Petri dish.

  • Application of Test Solutions: Apply a fixed volume (e.g., 5 mL) of each test solution or control to the filter paper in the respective Petri dishes, ensuring even distribution.

  • Incubation: Seal the Petri dishes with parafilm to maintain humidity and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), record the following parameters:

    • Germination percentage

    • Radicle (root) length

    • Plumule (shoot) length

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. From the dose-response data, the GR50 (concentration causing 50% growth reduction) can be determined.

Rationale for Experimental Choices:

  • Pre-emergence Assay: This method simulates the application of herbicides to the soil before weed emergence and is a standard primary screen for herbicidal activity.

  • Monocot and Dicot Test Species: Using both types of plants allows for the assessment of selectivity, a crucial characteristic for a commercial herbicide.

  • Measurement of Germination and Growth Parameters: These provide quantitative data on the phytotoxic effects of the compounds.

  • GR50 Calculation: This is a standard measure of herbicidal potency.

Plant Growth Regulation: Modulating Plant Development

Beyond their cytotoxic effects, pyridinone derivatives have also been investigated for their potential as plant growth regulators (PGRs). PGRs are substances that, at low concentrations, can modify plant physiological processes.[10]

Plausible Mechanisms of Plant Growth Regulation

The structural similarity of some pyridinone derivatives to natural plant hormones suggests that they may act by mimicking or interfering with hormonal signaling pathways:

  • Auxin-like Activity: Auxins are a class of plant hormones that play a critical role in cell elongation, root formation, and apical dominance. Some synthetic compounds can mimic the effects of natural auxins.

  • Cytokinin-like Activity: Cytokinins are involved in cell division, shoot proliferation, and delaying senescence. The pyridinone ring is a nitrogen-containing heterocycle, a feature shared by adenine-type cytokinins.

Protocol 3: Plant Growth Regulation Assay using Arabidopsis thaliana

Arabidopsis thaliana is a widely used model organism in plant biology due to its small size, short life cycle, and well-characterized genetics. This protocol provides a method for assessing the plant growth-regulating effects of test compounds.

Materials:

  • Arabidopsis thaliana (e.g., Columbia-0 ecotype) seeds

  • Murashige and Skoog (MS) medium

  • Sterile Petri dishes or multi-well plates

  • Test compounds dissolved in a suitable solvent

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Stratification: Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach solution) and then stratify them at 4°C for 2-4 days to synchronize germination.

  • Preparation of Test Media: Prepare MS medium and autoclave it. After cooling to about 50°C, add the test compounds at various concentrations. Also, prepare a control medium with the solvent alone. Pour the media into sterile plates.

  • Sowing Seeds: Aseptically sow the sterilized and stratified seeds on the surface of the prepared media.

  • Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) to allow for root growth along the agar surface.

  • Data Collection: After a specified period (e.g., 10-14 days), observe and measure various growth parameters, including:

    • Primary root length

    • Number of lateral roots

    • Rosette diameter

    • Fresh weight

  • Data Analysis: Compare the growth parameters of the treated plants with the control plants. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the observed effects.

Rationale for Experimental Choices:

  • Arabidopsis thaliana as a Model System: Its rapid growth and well-understood development make it ideal for high-throughput screening of PGRs.

  • In Vitro Culture on MS Medium: This provides a controlled environment to study the direct effects of the compounds on plant growth, minimizing environmental variability.

  • Measurement of Multiple Growth Parameters: This allows for a comprehensive assessment of the compound's effects on different aspects of plant development.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the described protocols. The values are for illustrative purposes and would need to be determined experimentally.

Compound/DerivativeApplicationTest Organism/PlantParameterValue
This compound FungicideBotrytis cinereaEC50 (µg/mL)15.2
Derivative AFungicideSclerotinia sclerotiorumEC50 (µg/mL)5.8
This compound HerbicideCucumis sativusGR50 (µM)50.7
Derivative BHerbicideSorghum bicolorGR50 (µM)>100
This compound Plant Growth RegulatorArabidopsis thalianaRoot Elongation+25% at 1 µM
Derivative CPlant Growth RegulatorArabidopsis thalianaLateral Root Formation+40% at 0.5 µM

Conclusion and Future Directions

This compound represents a promising and versatile starting point for the discovery of novel agrochemicals. Its synthetic tractability allows for the creation of diverse chemical libraries for screening. The preliminary evidence of its fungicidal, herbicidal, and plant growth-regulating potential warrants further in-depth investigation.

Future research should focus on:

  • Elucidating the precise molecular mechanisms of action for each agrochemical application through biochemical assays, such as enzymatic inhibition studies (e.g., SDH, HPPD) and gene expression analysis.

  • Conducting quantitative structure-activity relationship (QSAR) studies to guide the rational design of more potent and selective derivatives.

  • Performing comprehensive crop safety and environmental toxicology studies on lead compounds to assess their suitability for commercial development.

The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full potential of this compound and its derivatives in addressing the ongoing challenges in global food security.

References

  • Sakurai, K., Sakaguchi, T., Yamaguchi, H., & Iwata, K. (1978). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Chemotherapy, 24(2), 68–76. [Link]

  • Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules (Basel, Switzerland), 14(12), 4973–4986. [Link]

  • Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Molecules (Basel, Switzerland), 14(12), 4973–4986. [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link]

  • Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986. [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link]

  • Findlay, J. A., & Radics, L. (1972). The chemistry of some 6-methyl-4-hydroxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 2071-2074. [Link]

  • Peyta, L., et al. (2020). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environmental Science and Pollution Research, 27(3), 2539-2549. [Link]

  • Zhang, J., et al. (2020). Activity of the Succinate Dehydrogenase Inhibitor Fungicide Penthiopyrad Against Sclerotinia sclerotiorum. Plant Disease, 104(10), 2696-2703. [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications. Retrieved from [Link]

  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-351. [Link]

  • Vashisth, T., et al. (2022). 2024–2025 Florida Citrus Production Guide: Plant Growth Regulators. EDIS, 2022(5). [Link]

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  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]

  • Wang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. [Link]

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  • Li, Y., et al. (2022). Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl). Connect Journals, 22(1), 1-8. [Link]

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Sources

Application Notes and Protocols for the N-Alkylation of 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted 2-pyridones are privileged heterocyclic motifs that form the core of numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antiviral, antimicrobial, and anti-cancer properties.[1] The specific molecule of interest, 6-Hydroxy-4-methylpyridin-2(1H)-one, serves as a versatile precursor for these valuable derivatives. However, its synthesis is complicated by its ambident nucleophilic nature. The molecule exists in tautomeric equilibrium and its anion possesses two reactive sites: the ring nitrogen and the exocyclic oxygen. Consequently, alkylation reactions can yield a mixture of the desired N-alkylated product and the isomeric O-alkylated ether, posing a significant challenge for regioselective synthesis.[2][3]

This guide provides a comprehensive overview of field-proven experimental protocols for achieving high regioselectivity in the N-alkylation of this compound. We will delve into the mechanistic principles governing selectivity and present detailed, step-by-step methodologies suitable for researchers in synthetic chemistry and drug development.

The Core Challenge: Regioselectivity in Pyridone Alkylation

The central issue in the alkylation of this compound is controlling whether the alkyl group attaches to the nitrogen (N-alkylation) or the oxygen (O-alkylation). This outcome is not random; it is dictated by a confluence of factors that can be rationally manipulated to favor the desired N-substituted product. The pyridone anion is an ambident nucleophile, and the regioselectivity is governed by Hard and Soft Acid-Base (HSAB) theory, as well as reaction kinetics and thermodynamics.

Key factors influencing the N- vs. O-alkylation ratio include:

  • The Alkylating Agent (Electrophile): "Hard" electrophiles (e.g., dimethyl sulfate) with a high positive charge density tend to react at the harder oxygen atom. "Softer" electrophiles (e.g., benzyl bromide, allyl halides) with a more polarizable character preferentially react at the softer nitrogen atom.[2]

  • The Base and Counter-ion: The choice of base deprotonates the pyridone, and the resulting counter-ion plays a critical role. Large, polarizable cations like cesium (from Cs₂CO₃) or quaternary ammonium salts associate more loosely with the pyridone anion, increasing the reactivity of the nitrogen atom.[4] Conversely, smaller, harder cations like Li⁺ or Na⁺ may coordinate more tightly to the oxygen atom, potentially favoring O-alkylation.

  • Solvent: The solvent environment is crucial. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they effectively solvate the cation without strongly hydrogen-bonding to the nucleophilic sites, leaving the nitrogen atom accessible for alkylation.[2][4]

  • Temperature: While often substrate-dependent, temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the product ratio.

The competing pathways are illustrated below:

G cluster_0 Pyridone Anion (Ambident Nucleophile) cluster_1 Reaction Pathways PyAnion 6-O⁻-4-methylpyridin-2-ide N_Alk N-Alkylation Product (Thermodynamically Favored) PyAnion->N_Alk  Attack via  Nitrogen (Soft Nucleophile) O_Alk O-Alkylation Product (Kinetically Favored) PyAnion->O_Alk  Attack via  Oxygen (Hard Nucleophile)   AlkylHalide Alkyl Halide (R-X) Electrophile

Caption: Competing N- and O-alkylation pathways for the pyridone anion.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is the most conventional approach, relying on a strong base to deprotonate the pyridone followed by reaction with an alkyl halide. The choice of base and solvent is paramount for achieving high N-selectivity. Cesium carbonate in DMF is often a high-performing combination.

Rationale: Cesium is a large, soft cation that poorly coordinates with the hard oxygen anion, leaving the nitrogen lone pair more sterically accessible and nucleophilic. DMF is a polar aprotic solvent that promotes Sₙ2 reactions by solvating the cation while leaving the anion relatively "naked" and reactive.

Materials and Reagents:
  • This compound

  • Alkyl halide (e.g., benzyl bromide, propyl iodide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq) to the stirred solution. Stir the suspension at room temperature for 15-30 minutes. The formation of the pyridone salt is often visually apparent.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N-alkylated product.

Data Summary: Base and Solvent Effects
Alkyl HalideBaseSolventN:O RatioYield (%)Reference
Benzyl Bromidei-Pr₂NEtWater (micellar)>19:194[4]
Propyl IodideK₂CO₃Water (micellar)>19:185[5][6]
Benzyl ChlorideCsFDMF13:1High[4]
sec-Alkyl Halidei-Pr₂NEtWater (micellar)>2.4:140-70[4]

Protocol 2: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway for N-alkylation, particularly useful for coupling with primary and secondary alcohols.[7][8] This reaction proceeds via an alkoxyphosphonium salt, and the pyridone acts as the nucleophile. It is renowned for its mild conditions and stereospecific inversion at the alcohol's chiral center.

Rationale: The reaction involves the activation of an alcohol with a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The pyridone then displaces the activated alcohol in an Sₙ2 reaction. The selectivity can be influenced by substituents on the pyridone ring.[2]

Materials and Reagents:
  • This compound

  • Primary or secondary alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Mitsunobu_Workflow Start Combine Pyridone, Alcohol, and PPh3 in Anhydrous THF Cool Cool to 0 °C (Ice Bath) Start->Cool Add_DEAD Slowly Add DEAD/DIAD (exothermic) Cool->Add_DEAD Warm Warm to RT and Stir Add_DEAD->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor End Work-up and Purification Monitor->End

Caption: General workflow for the Mitsunobu reaction.

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: This addition can be exothermic. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product as well as triphenylphosphine oxide and the hydrazine byproduct, which can make purification challenging.

  • Purification: Purify the residue directly by flash column chromatography. Multiple purification methods may be necessary to remove all byproducts.

Protocol 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful and green chemistry technique for reacting substances located in different immiscible phases.[9] For pyridone alkylation, the pyridone salt is typically in an aqueous or solid phase, while the alkyl halide is in an organic phase. The PTC catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the pyridone anion into the organic phase to react.[10][11]

Rationale: This method avoids the need for expensive, anhydrous polar aprotic solvents like DMF. It allows the use of inexpensive and environmentally benign bases like NaOH or K₂CO₃ with a biphasic solvent system (e.g., toluene/water).[9] The catalyst forms an ion pair with the pyridone anion, rendering it soluble in the organic phase where it can react with the alkyl halide.[12]

Materials and Reagents:
  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Toluene or Dichloromethane

  • Water

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the organic solvent (e.g., toluene), the alkyl halide (1.2 eq), and the phase-transfer catalyst (0.05-0.1 eq).

  • Base Addition: Add an aqueous solution of the base (e.g., 50% w/w NaOH) or the solid base (e.g., K₂CO₃) to the flask.

  • Reaction: Vigorously stir the biphasic mixture at a temperature ranging from room temperature to reflux (e.g., 80 °C), depending on the substrate. Efficient stirring is critical to maximize the interfacial area between the phases.

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing by TLC or GC-MS.

  • Work-up:

    • Cool the mixture and separate the organic and aqueous layers.

    • Wash the organic layer with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 4: Catalyst- and Base-Free N-Alkylation

Recent advancements have shown that highly selective N-alkylation of 2-hydroxypyridines can be achieved under surprisingly simple catalyst- and base-free conditions, typically by heating the neat reactants or using a high-boiling point solvent.[1][13][14]

Rationale: The proposed mechanism suggests that any initially formed O-alkylated product (the kinetic product) can undergo a rearrangement to the more thermodynamically stable N-alkylated product.[1][13] This rearrangement is thought to be facilitated by the hydrogen halide (HX) that is generated in situ during the reaction. This method is noted for its exceptional (>99%) N-selectivity and operational simplicity.[14]

Materials and Reagents:
  • This compound

  • Organohalide (primary or secondary)

  • Optional: High-boiling point solvent (e.g., diphenyl ether)

Step-by-Step Methodology:
  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of the organohalide (2.0-5.0 eq).

  • Reaction: Heat the mixture at an elevated temperature (e.g., 120-160 °C) for several hours to days.

  • Monitoring: Periodically cool the reaction, take an aliquot, and analyze by NMR or LC-MS to monitor the conversion.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If an excess of a volatile alkyl halide was used, remove it under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic solution with an aqueous base (e.g., sat. NaHCO₃) to remove any generated HX, then with brine. Dry, concentrate, and purify the product by column chromatography.

Product Characterization: Distinguishing N- vs. O-Isomers

Unambiguous structural confirmation is critical. NMR spectroscopy is the most powerful tool for distinguishing between N- and O-alkylated isomers.[15][16]

  • ¹H NMR: The chemical shift of the methylene protons (–CH₂–) attached to the heteroatom is diagnostic. Protons of an N-CH₂ group typically appear further upfield compared to the more deshielded protons of an O-CH₂ group.

  • ¹³C NMR: Similarly, the carbon of an N-CH₂ group will have a different chemical shift than that of an O-CH₂ group.

  • 2D NMR (HMBC, ROESY): Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the N-CH₂ protons and the pyridone ring carbons (C2 and C6). A Rotating frame Overhauser Effect Spectroscopy (ROESY) experiment can show through-space correlation between the N-CH₂ protons and the proton at the C6 position of the ring, providing definitive proof of N-alkylation.[4][5]

References

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., Cao, H., Yu, L., & Xu, Q. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides. PubMed. [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Semantic Scholar. [Link]

  • Unknown Authors. (n.d.). Pyridinophanes as Two-Center Phase-Transfer Catalyst for N-Alkylation Reaction. Semantic Scholar. [Link]

  • Sharma, P., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Section B. [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • Katritzky, A. R., & Lan, X. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]

  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University Theses. [Link]

  • Unknown Authors. (n.d.). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. ACS Publications. [Link]

  • Elizbarashvili, E. N., Lagvilava, I. V., & Samsoniya, S. A. (2010). NOVEL METHOD FOR N-ALKYLATION OF A PYRIDONE RING. Chemistry of Heterocyclic Compounds. [Link]

  • Plant, A., et al. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. RSC Publishing. [Link]

  • Wang, G., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Publications. [Link]

  • Mitsunobu, O. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • Hider, R. C., et al. (1995). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. PubMed. [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Unknown Author. (2017). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Unknown Author. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Wang, G., et al. (2015). Mild and Regioselective N -Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Halpern, M. (n.d.). Two Consecutive PTC N-Alkylations. PTC Organics, Inc.[Link]

  • Wang, G., et al. (2015). ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Liu, R., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][17]naphthyrin-5(6H)-one. PMC - NIH. [Link]

Sources

Application Notes and Protocols: Electrophilic Functionalization of 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle

6-Hydroxy-4-methylpyridin-2(1H)-one is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic structure, characterized by the tautomerism between the pyridinone and dihydroxypyridine forms, renders the heterocyclic ring highly susceptible to electrophilic attack. The electron-donating effects of the hydroxyl group and the lactam functionality enrich the π-system, making positions 3 and 5 particularly nucleophilic. This heightened reactivity opens avenues for a diverse array of chemical modifications, enabling the synthesis of a wide range of functionalized derivatives with potential applications in drug discovery and materials development.[1]

This comprehensive guide provides a detailed exploration of the reaction of this compound with various electrophiles. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be self-validating, with a focus on reproducibility and a thorough understanding of the causality behind each experimental step.

I. Regioselectivity in Electrophilic Aromatic Substitution

The inherent reactivity of the this compound ring is dictated by the synergistic electron-donating effects of the hydroxyl group at position 6 and the lactam functionality. These groups act as powerful activating ortho-, para-directors, significantly increasing the electron density at the C3 and C5 positions.[2] Consequently, electrophilic substitution reactions on this scaffold are highly regioselective, with the electrophile predominantly attacking these electron-rich centers.

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process:

  • Attack of the Electrophile: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.[3][4] This step is typically the rate-determining step of the reaction.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[3][4]

II. Nitration: Introduction of a Nitro Group

The introduction of a nitro group onto the pyridinone scaffold is a valuable transformation, as the nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The nitration of 6-hydroxy-2(1H)-pyridone and its derivatives has been shown to occur selectively at the 3-position.[5][6]

Mechanistic Rationale

The nitration of this compound is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The electron-rich pyridinone ring then attacks the nitronium ion, leading to the formation of the 3-nitro derivative.

Nitration_Mechanism cluster_reagent_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O Pyridinone 6-Hydroxy-4-methyl- pyridin-2(1H)-one H2O H₂O Wheland_Intermediate Wheland Intermediate (σ-complex) Pyridinone->Wheland_Intermediate + NO₂⁺ Product 3-Nitro-6-hydroxy-4-methyl- pyridin-2(1H)-one Wheland_Intermediate->Product - H⁺

Caption: Mechanism of Nitration.

Experimental Protocol: Synthesis of 3-Nitro-6-hydroxy-4-methylpyridin-2(1H)-one

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (sp. gr. 1.50)

  • Crushed Ice

  • Sodium Carbonate Monohydrate

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Acetone

Procedure:

  • In a round-bottomed flask immersed in an ice-salt bath, cautiously add this compound (1.0 eq) to cold (0–5 °C) concentrated sulfuric acid.

  • With continuous stirring and maintaining the low temperature, add fuming nitric acid dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 10 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the portion-wise addition of sodium carbonate monohydrate until the product precipitates. Caution: This process evolves significant amounts of gas and should be performed in a well-ventilated fume hood.[7]

  • Collect the yellow solid by suction filtration and wash thoroughly with cold water.[7]

  • Extract the crude product with boiling chloroform. Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]

  • Recrystallize the residue from acetone to obtain the pure 3-nitro-6-hydroxy-4-methylpyridin-2(1H)-one.

ParameterCondition
Temperature 0-5 °C (addition), 50-60 °C (reaction)
Reaction Time 1-2 hours
Work-up Neutralization and precipitation
Purification Recrystallization

III. Halogenation: Introduction of Halogen Atoms

The introduction of halogen atoms (Cl, Br, I) onto the pyridinone ring provides valuable synthetic handles for further transformations, such as cross-coupling reactions. The high electron density of the this compound ring allows for facile halogenation using relatively mild reagents like N-halosuccinimides.

Mechanistic Considerations

Halogenation with N-halosuccinimides (NXS, where X = Cl, Br) proceeds via an electrophilic substitution mechanism. The NXS reagent serves as a source of an electrophilic halogen species. The reaction is often carried out in a polar solvent, which facilitates the polarization of the N-X bond, making the halogen atom more electrophilic. The regioselectivity is again directed to the electron-rich C3 and C5 positions.

Halogenation_Workflow Start 6-Hydroxy-4-methyl- pyridin-2(1H)-one Reagent N-Halosuccinimide (NCS or NBS) Start->Reagent Dissolve in Solvent Polar Solvent (e.g., Acetic Acid, DMF) Reaction Stir at appropriate temperature Solvent->Reaction Workup Aqueous work-up and extraction Reaction->Workup Purification Column chromatography or recrystallization Workup->Purification Product 3-Halo-6-hydroxy-4-methyl- pyridin-2(1H)-one Purification->Product

Caption: Halogenation Workflow.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 1,2-Dimethoxyethane (DME) or Acetic Acid

  • Sodium Thiosulfate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane or acetic acid in a round-bottomed flask.[7]

  • Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.[7]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-bromo-6-hydroxy-4-methylpyridin-2(1H)-one.

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetic Acid

  • Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in acetic acid, add N-chlorosuccinimide (1.2 eq).[8]

  • Heat the reaction mixture to 55 °C and stir for 7 hours.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield 3-chloro-6-hydroxy-4-methylpyridin-2(1H)-one.

ReagentConditionsExpected Product
NBS DME or Acetic Acid, rt, 2-4h3-Bromo-6-hydroxy-4-methylpyridin-2(1H)-one
NCS Acetic Acid, 55 °C, 7h3-Chloro-6-hydroxy-4-methylpyridin-2(1H)-one

IV. Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11][12] This reaction introduces a formyl (-CHO) group, which is a versatile functional group that can be further elaborated into a variety of other functionalities.

Mechanistic Pathway

The Vilsmeier-Haack reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[11]

  • Electrophilic Attack and Hydrolysis: The electron-rich this compound attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the work-up to yield the corresponding aldehyde.[11]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyridinone 6-Hydroxy-4-methyl- pyridin-2(1H)-one Iminium_Intermediate Iminium Intermediate Pyridinone->Iminium_Intermediate + Vilsmeier Reagent Product 3-Formyl-6-hydroxy-4-methyl- pyridin-2(1H)-one Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack Reaction Mechanism.

Experimental Protocol: Synthesis of 3-Formyl-6-hydroxy-4-methylpyridin-2(1H)-one

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Sodium Acetate

  • Diethyl Ether

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add N,N-dimethylformamide (DMF) as the solvent.

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) to the cold DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.[11]

  • Stir the mixture for 30 minutes at 0 °C.

  • Extract the product with diethyl ether.[11]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[11]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-formyl-6-hydroxy-4-methylpyridin-2(1H)-one.

ParameterCondition
Vilsmeier Reagent POCl₃ in DMF
Temperature 0 °C (addition), 60-80 °C (reaction)
Work-up Hydrolysis with sodium acetate solution
Purification Column chromatography

V. Acylation: Introduction of Acyl Groups

Acylation of this compound can proceed through either C-acylation at the electron-rich C3 or C5 positions or O-acylation at the hydroxyl group. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the acylating agent.

C-Acylation vs. O-Acylation
  • O-Acylation: This reaction is generally favored under basic conditions or with highly reactive acylating agents. The hydroxyl group acts as a nucleophile, attacking the acylating agent to form an ester.

  • C-Acylation (Friedel-Crafts Type): This reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14][15] The Lewis acid activates the acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion. The electron-rich pyridinone ring then attacks the acylium ion to form a C-C bond. Under acidic conditions, the amine functionality of amino-containing substrates is protonated, favoring O-acylation on the hydroxyl group.[16] For this compound, careful selection of conditions is crucial to direct the reaction towards the desired C-acylation. It has been shown that O-acylated pyrones can be rearranged to the C-acylated products in the presence of aluminum chloride.[17]

Experimental Protocol: Friedel-Crafts Acylation (C-Acylation)

Materials:

  • This compound

  • Acyl Chloride or Anhydride (e.g., Acetyl Chloride)

  • Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Dilute Hydrochloric Acid

  • Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1-2.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.0 eq) to the suspension.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 3-acyl-6-hydroxy-4-methylpyridin-2(1H)-one.

ParameterCondition
Catalyst Aluminum Chloride (AlCl₃)
Acylating Agent Acyl Chloride or Anhydride
Temperature 0 °C to room temperature/gentle heating
Work-up Acidic quench followed by extraction
Purification Column chromatography or recrystallization

VI. Conclusion

The this compound scaffold offers a versatile platform for the synthesis of a diverse range of functionalized molecules through electrophilic substitution reactions. The inherent electronic properties of the ring system allow for highly regioselective modifications at the C3 and C5 positions. The protocols detailed in this guide for nitration, halogenation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation provide a robust foundation for researchers to explore the chemical space around this important heterocyclic core. A thorough understanding of the underlying reaction mechanisms is paramount for successful experimental design, troubleshooting, and the rational development of novel compounds with desired properties.

VII. References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridinone Functionalization

Pyridinone scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Their inherent properties, including the ability to act as hydrogen bond donors and acceptors, make them ideal for interacting with biological targets.[1][2] However, the functionalization of the pyridinone ring system presents unique challenges. The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom can often lead to difficulties in traditional synthetic transformations.[3][4]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool to overcome these challenges, enabling the precise and efficient installation of a wide array of substituents onto the pyridinone core.[3][4] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have revolutionized the synthesis of complex pyridinone derivatives.[5][6][7]

This guide provides an in-depth exploration of these key palladium-catalyzed cross-coupling reactions for the functionalization of pyridinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the scientific rationale behind the selection of catalysts, ligands, and reaction conditions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between a halide or triflate and an organoboron compound.[1][6][8][9] For pyridinone substrates, this reaction is invaluable for introducing aryl, heteroaryl, and vinyl groups.

Scientific Rationale and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the pyridinone substrate. This is often the rate-limiting step.[1]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[6][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

A significant challenge in the Suzuki coupling of pyridine derivatives is the "2-pyridyl problem," where 2-pyridylboronic acids can be unstable and exhibit poor reactivity.[11] Careful selection of the boronic acid derivative (e.g., using boronate esters) and reaction conditions can mitigate this issue.[11]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Pyridinone-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Diorganopalladium Pyridinone-Pd(II)(L2)-R' Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Pyridinone-R' (Coupled Product) Reductive_Elimination->Product Pyridinone_Halide Pyridinone-X (X = Br, I, OTf) Pyridinone_Halide->Oxidative_Addition Boronic_Acid R'-B(OR)2 + Base Boronic_Acid->Transmetalation

Suzuki-Miyaura Catalytic Cycle for Pyridinone Functionalization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridinone

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halopyridinone with an arylboronic acid.

Materials:

  • Halopyridinone derivative (e.g., 5-bromo-2(1H)-pyridinone) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Schlenk flask or sealable reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the halopyridinone (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyridinone.[12][13][14]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-ChloropyridinonePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085-95
4-Bromopyridinone4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O9080-90
3-Iodopyridinone2-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF11075-85
4-Pyridinone triflateVinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane8088-98

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates.[2][5] For pyridinone substrates, this reaction is essential for synthesizing aminopyridinone derivatives, which are prevalent in pharmaceuticals.

Scientific Rationale and Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling but involves an amine nucleophile.[5][15]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the pyridinone halide or triflate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups on the palladium center couple to form the C-N bond and regenerate the Pd(0) catalyst.[15]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination of pyridinones. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst deactivation by the pyridine nitrogen.[3][16]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Pyridinone-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Intermediate Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Intermediate->Amine_Coordination Palladium_Amido Pyridinone-Pd(II)(L2)-NR'R'' Amine_Coordination->Palladium_Amido Reductive_Elimination Reductive Elimination Palladium_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Pyridinone-NR'R'' (Coupled Product) Reductive_Elimination->Product Pyridinone_Halide Pyridinone-X (X = Cl, Br, I, OTf) Pyridinone_Halide->Oxidative_Addition Amine HNR'R'' + Base Amine->Amine_Coordination

Buchwald-Hartwig Amination Catalytic Cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridinone

This protocol describes a general procedure for the amination of a chloropyridinone, which are typically less reactive than their bromo or iodo counterparts.[16]

Materials:

  • Chloropyridinone derivative (e.g., 2-chloro-4(1H)-pyridinone) (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealable reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst, ligand, and base under an inert atmosphere.

  • Solvent and Reagents: Add the anhydrous solvent, followed by the chloropyridinone and the amine via syringe.

  • Inert Atmosphere: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[16][17]

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.[7][18][19][20] This reaction is particularly useful for installing alkynyl groups onto the pyridinone scaffold, which can serve as versatile handles for further synthetic transformations.

Scientific Rationale and Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[7][18]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the pyridinone halide/triflate to Pd(0), followed by transmetalation and reductive elimination.[20]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium center than the alkyne itself.[19]

Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as homocoupling of the alkyne (Glaser coupling).[19]

Visualizing the Catalytic Cycle

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Intermediate Pyridinone-Pd(II)(L2)-X Pd(0)L2->Pd(II)_Intermediate Oxidative Addition (Pyridinone-X) Diorganopalladium Pyridinone-Pd(II)(L2)-C≡CR' Pd(II)_Intermediate->Diorganopalladium Transmetalation Product Pyridinone-C≡CR' Diorganopalladium->Product Reductive Elimination Product->Pd(0)L2 Regeneration Cu(I)X Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu(I)X->Cu_Acetylide Acetylide Formation Cu_Acetylide->Pd(II)_Intermediate Alkyne H-C≡CR' + Base Alkyne->Cu_Acetylide

Sonogashira Coupling Catalytic Cycles.
Detailed Experimental Protocol: Sonogashira Coupling of an Iodopyridinone

This protocol outlines a general procedure for the Sonogashira coupling of an iodopyridinone with a terminal alkyne.

Materials:

  • Iodopyridinone derivative (e.g., 3-iodo-2(1H)-pyridinone) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2.0-3.0 equiv, can also be used as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask or sealable reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the iodopyridinone and terminal alkyne in the amine base/solvent mixture.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and copper(I) iodide.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[21]

IV. Troubleshooting Guide

Even with optimized protocols, challenges can arise in palladium-catalyzed cross-coupling reactions of pyridinone derivatives. This section addresses common issues and provides potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxidation, aggregation to palladium black).[4] 2. Inhibition by pyridine nitrogen.[4] 3. Poor quality of reagents (wet solvent, impure starting materials).1. Ensure strictly inert atmosphere; use degassed solvents; consider a lower reaction temperature.[4][22] 2. Use bulky, electron-rich ligands (e.g., Buchwald ligands) to shield the palladium center.[3][4] 3. Use freshly distilled or anhydrous solvents; purify starting materials if necessary.
Side Reactions (e.g., Homocoupling, Hydrodehalogenation) 1. Homocoupling of boronic acids (Suzuki) or alkynes (Sonogashira). 2. Hydrodehalogenation (replacement of halide with hydrogen).[16]1. For Suzuki, use a higher ratio of boronic acid to halide; for Sonogashira, consider a copper-free protocol. 2. Ensure anhydrous conditions; use a stronger base or a more active ligand to promote the desired coupling.[16]
Difficulty in Product Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of difficult-to-separate byproducts.1. Re-optimize reaction conditions to drive the reaction to completion. 2. Adjust the catalyst system (ligand, base) to improve selectivity; consider alternative purification methods like preparative HPLC.

V. Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridinone derivatives, enabling the synthesis of a vast array of complex molecules with significant potential in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively navigate the challenges associated with these powerful transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for achieving success in the synthesis of novel pyridinone-based compounds.

References

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. (2019, November 21). National Institutes of Health. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved from [Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction of vinyl triflate to methyl ketone. ResearchGate. Retrieved from [Link]

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  • Amanote Research. (n.d.). (PDF) Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. Amanote Research. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 6-Hydroxy-4-methylpyridin-2(1H)-one in the Synthesis of Novel Inotropic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 6-Hydroxy-4-methylpyridin-2(1H)-one scaffold in the synthesis of potent inotropic agents. The 2-pyridone core is a privileged structure in cardiovascular medicine, forming the foundation of established drugs like milrinone. These agents primarily function as selective phosphodiesterase 3 (PDE3) inhibitors, offering a powerful mechanism for enhancing myocardial contractility in the management of acute and decompensated heart failure. This guide elucidates the underlying mechanism of action, details robust synthetic protocols starting from the title compound, explores critical structure-activity relationships, and provides a standard methodology for biological evaluation.

Introduction: The 2-Pyridone Scaffold in Cardiotonic Drug Discovery

Positive inotropic agents are critical therapeutic tools that increase the force of cardiac muscle contraction, thereby improving cardiac output.[1] While traditional agents like digitalis glycosides have been used for centuries, their narrow therapeutic index has driven the search for safer and more effective alternatives.[2][3] The emergence of bipyridine-based compounds, such as amrinone and its more potent successor milrinone, marked a significant advancement. These molecules established the 2-pyridone heterocycle as a cornerstone for a new class of non-glycosidic inotropic agents.[2][3]

These agents exert their effects by selectively inhibiting the PDE3 enzyme.[4][5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances calcium influx and augments myocardial contractility.[5][6] The this compound core represents a versatile and fundamental starting material for accessing a diverse library of such PDE3 inhibitors, allowing for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: PDE3 Inhibition Pathway

The primary mechanism through which 2-pyridone derivatives exert their inotropic effect is the selective inhibition of the PDE3 isozyme, which is highly expressed in cardiac and vascular smooth muscle cells.[5]

  • Baseline State : In a resting cardiomyocyte, the intracellular concentration of the second messenger cAMP is tightly regulated by phosphodiesterases, which catalyze its hydrolysis to the inactive AMP.

  • PDE3 Inhibition : 2-pyridone-based agents bind to the active site of PDE3, preventing the breakdown of cAMP.

  • cAMP Accumulation : This inhibition leads to a localized increase in intracellular cAMP levels.

  • PKA Activation : Elevated cAMP activates Protein Kinase A (PKA).

  • Phosphorylation Cascade : PKA proceeds to phosphorylate key proteins involved in calcium handling, most notably the L-type calcium channels and phospholamban on the sarcoplasmic reticulum.

  • Enhanced Calcium Cycling : Phosphorylation of L-type calcium channels increases calcium influx into the cell during an action potential. Phosphorylation of phospholamban relieves its inhibition of the SERCA2a pump, leading to faster calcium reuptake into the sarcoplasmic reticulum.

  • Increased Contractility : The greater influx and more efficient cycling of calcium result in a more forceful contraction of the myocardial fibers (a positive inotropic effect) and faster relaxation (a positive lusitropic effect).[7]

This pathway highlights the direct link between the chemical structure of the inhibitor and the physiological response of increased heart muscle contractility.

PDE3_Inhibition_Pathway Pyridone This compound Derivative (e.g., Milrinone) PDE3 Phosphodiesterase 3 (PDE3) Pyridone->PDE3 AC Adenylate Cyclase cAMP cAMP (Increased) ATP ATP AC->cAMP Converts AMP AMP (Inactive) cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channels (Phosphorylated) PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Leads to Contraction ↑ Myocardial Contractility Ca_Influx->Contraction Results in

Caption: PDE3 inhibition pathway by 2-pyridone derivatives.

Synthetic Pathways and Experimental Protocols

The this compound core is an excellent starting point for derivatization. A common strategy involves functionalizing the C3 and C5 positions to modulate biological activity. The synthesis of milrinone, a prominent inotropic agent, serves as an exemplary case. A key step is the introduction of a cyano group at the C3 position and a 4-pyridinyl moiety at the C5 position. While many industrial syntheses exist[8][9][10], a versatile laboratory approach involves the bromination of the pyridone core followed by a palladium-catalyzed cross-coupling reaction.

Synthetic_Workflow Start 6-Hydroxy-4-methyl- pyridin-2(1H)-one Step1 Protocol 1: Electrophilic Bromination Start->Step1 Intermediate 5-Bromo-3-cyano-6-hydroxy- 4-methylpyridin-2(1H)-one Step1->Intermediate Step2 Protocol 2: Suzuki Cross-Coupling Intermediate->Step2 Product Final Product (e.g., Milrinone) Step2->Product Step3 Protocol 3: Biological Evaluation (In Vitro Assay) Product->Step3 Result Inotropic Activity Data (EC₅₀, Emax) Step3->Result

Sources

Cultivating Potency: A Guide to the Development of Phytotoxic Compounds from 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Pyridinone Scaffold

The relentless pursuit of novel, effective, and selective herbicides is a cornerstone of modern agricultural and biotechnological research. In this context, the 6-hydroxy-4-methylpyridin-2(1H)-one scaffold emerges as a promising starting point for the development of a new generation of phytotoxic compounds. Pyridin-2(1H)-ones are a class of heterocyclic compounds known for a wide array of biological activities, including analgesic, antifungal, and antiviral properties.[1] Notably, certain pyridinone derivatives, such as fluridone and sapinopyridione, have demonstrated significant phytotoxic effects, underscoring the potential of this chemical class in agrochemical discovery.[1]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the synthesis and optimization of phytotoxic compounds derived from this compound. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for synthesis and bioassays, and explore the structure-activity relationships that govern the phytotoxic efficacy of these molecules.

Core Scientific Principles: Rationale for a Pyridinone-Based Approach

The selection of this compound as a lead compound is predicated on several key scientific considerations:

  • Inherent Phytotoxicity: Studies have demonstrated that derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one exhibit phytotoxic activity, particularly against dicotyledonous species.[1][2] This intrinsic activity provides a solid foundation for further chemical optimization.

  • Synthetic Tractability: The pyridinone ring is amenable to a variety of chemical modifications, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity. The presence of a reactive methylene group at the C3 position and a hydroxyl group at the C4 position offers prime sites for derivatization.

  • Potential for Novel Modes of Action: While some pyridine-based herbicides act as mimics of the plant hormone auxin, there is evidence of novel mechanisms of action within this class. For instance, some pyridinone derivatives have been found to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, representing a relatively untapped target for herbicides. A novel mode of action is a critical asset in combating the growing challenge of herbicide resistance.

This guide will equip you with the necessary knowledge and methodologies to systematically explore and exploit these promising attributes.

Synthetic Strategies: From a Core Scaffold to a Library of Phytotoxins

The journey from the lead compound, this compound, to a library of potentially potent phytotoxins involves a multi-step synthetic approach. The initial synthesis of the core scaffold is followed by strategic derivatization to probe the structure-activity relationship.

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol outlines the synthesis of the foundational pyridinone scaffold from the commercially available starting material, dehydroacetic acid. The process involves a two-step reaction: hydrolysis of the pyrone ring followed by amination.

Step 1: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one

  • Reaction Setup: In a 25 mL round-bottom flask, combine dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).

  • Heating: Heat the mixture to 130°C for 10 minutes.

  • Precipitation: While the mixture is still warm, carefully pour it into a beaker containing crushed ice.

  • Isolation: The resulting precipitate is the desired 4-hydroxy-6-methyl-2H-pyran-2-one. Filter the solid and wash it with cold water. This step typically yields a white solid with a high yield (around 86%).[1]

Step 2: Synthesis of this compound

  • Reaction Setup: In a 25 mL flask, add the 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) obtained from the previous step and a 28% ammonium hydroxide solution (5 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product, this compound, will precipitate. Filter the solid and wash it with a small amount of cold water. This step typically results in a yield of around 80%.[1]

Diagram 1: Synthesis of the Parent Compound

G Dehydroacetic_acid Dehydroacetic Acid H2SO4 H2SO4, 130°C Dehydroacetic_acid->H2SO4 Pyrone 4-Hydroxy-6-methyl- 2H-pyran-2-one H2SO4->Pyrone NH4OH NH4OH Pyrone->NH4OH Pyridinone 6-Hydroxy-4-methyl- pyridin-2(1H)-one NH4OH->Pyridinone

Caption: Synthetic route to the this compound scaffold.

Protocol 2: Derivatization via Knoevenagel Condensation

The highly reactive methylene group at the C3 position of the pyridinone ring is an ideal site for introducing chemical diversity. The Knoevenagel condensation with various aldehydes allows for the synthesis of a wide range of derivatives. This protocol provides a general procedure for this key derivatization step.

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (2 equivalents) in an appropriate solvent such as ethanol or a mixture of water and ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyridine, to the solution.

  • Aldehyde Addition: Add the desired aldehyde (1 equivalent) to the reaction mixture. A wide range of aliphatic and aromatic aldehydes can be used to generate a library of compounds.

  • Reaction Conditions: The reaction is typically carried out at reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Diagram 2: Derivatization Workflow

G Start 6-Hydroxy-4-methyl- pyridin-2(1H)-one Condensation Knoevenagel Condensation (Aldehyde, Base) Start->Condensation Library Library of 3-Substituted Derivatives Condensation->Library Purification Purification (Filtration/Chromatography) Library->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Phytotoxicity Bioassay Characterization->Bioassay G cluster_0 Auxin Mimicry cluster_1 Enzyme Inhibition Auxin_Receptor Auxin Receptor Unregulated_Growth Unregulated Growth Auxin_Receptor->Unregulated_Growth Plant_Death_1 Plant Death Unregulated_Growth->Plant_Death_1 DHODH DHODH Enzyme Pyrimidine_Synthesis Pyrimidine Synthesis Blocked DHODH->Pyrimidine_Synthesis Plant_Death_2 Plant Death Pyrimidine_Synthesis->Plant_Death_2 Pyridinone Pyridinone Derivative Pyridinone->Auxin_Receptor Pyridinone->DHODH

Caption: Postulated phytotoxic modes of action for pyridinone derivatives.

Protocol 3: Standardized Seed Germination and Root Elongation Phytotoxicity Bioassay

To ensure the generation of reliable and reproducible data, a standardized bioassay protocol is essential. This protocol is adapted from established methods for assessing the phytotoxicity of chemical compounds.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO or acetone, at various concentrations)

  • Seeds of monocot and dicot indicator species (e.g., Sorghum bicolor and Lactuca sativa)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Growth chamber or incubator with controlled temperature and light conditions

  • Calipers or a ruler for measuring root and shoot length

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in sterile distilled water. It is crucial to include a solvent control (water with the same concentration of the solvent used to dissolve the test compounds) and a negative control (sterile distilled water only).

  • Plating: Place two layers of sterile filter paper in each Petri dish. Pipette a fixed volume (e.g., 5 mL) of each test solution, solvent control, or negative control onto the filter paper, ensuring it is evenly moistened.

  • Seed Placement: Place a predetermined number of seeds (e.g., 10-20) equidistantly on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber. The incubation conditions should be optimized for the chosen plant species (e.g., 25°C with a 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 3-7 days), record the number of germinated seeds in each dish. For the germinated seedlings, carefully measure the length of the radicle (root) and the plumule (shoot).

  • Data Analysis: Calculate the germination percentage, and the average root and shoot length for each treatment. The percentage of inhibition for each parameter can be calculated relative to the negative control. Dose-response curves can be generated to determine the IC₅₀ (the concentration that causes 50% inhibition) for each compound.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel phytotoxic compounds. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the development of new herbicides. The preliminary structure-activity relationship data suggest that the introduction of aromatic and fused ring systems can significantly enhance phytotoxic activity.

Future research should focus on several key areas:

  • Expansion of the Chemical Library: A broader range of aldehydes and other electrophiles should be employed to generate a more diverse library of derivatives for SAR studies.

  • Elucidation of the Mechanism of Action: In-depth studies are required to identify the specific molecular target(s) of these compounds. This knowledge will be invaluable for the rational design of more potent and selective molecules.

  • Broad-Spectrum and Selective Activity: The phytotoxicity of new derivatives should be evaluated against a wider panel of both crop and weed species to assess their potential for broad-spectrum or selective weed control.

  • Optimization of Physicochemical Properties: The lead compounds should be optimized for their physicochemical properties, such as solubility and stability, to ensure their suitability for formulation and field application.

By following the protocols and principles outlined in this guide, researchers will be well-equipped to unlock the full potential of the this compound scaffold in the ongoing quest for innovative solutions in weed management.

References

  • Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973–4986. [Link]

  • Demuner, A. J., Valente, V. M. M., Barbosa, L. C. A., Rathi, A. H., Donohoe, T. J., & Thompson, A. L. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed, 20032871. [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8031. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Gao, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848337. [Link]

  • Findlay, J. A., & Radics, L. (1980). Reactions of 4-Hydroxy-6-Methyl-2-Pyridone with aldehydes And Glyoxals. Canadian Journal of Chemistry, 58(6), 579-588. [Link]

  • Demuner, A. J., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(12), 4973-4986. [Link]

  • Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

  • Hall, J. C., & O'Donovan, J. T. (1985). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Molnar, M. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 10(63), 38435-38466. [Link]

  • Singh, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Gocke, E., et al. (2002). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 517(1-2), 123-132. [Link]

  • Schultz, T. W., & Moulton, B. A. (1987). Structure-activity relationships of selected pyridines. III. Log Kow analysis. Ecotoxicology and Environmental Safety, 13(1), 76-83. [Link]

  • Zhang, Y., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Molecules, 28(5), 2191. [Link]

  • Ananthan, S., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 25(23), 5470-5478. [Link]

  • Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 27(8), 1168-1185. [Link]

  • Jessen, H. J., & Gademann, K. (2010). ChemInform Abstract: 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. ResearchGate. [Link]

  • Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 27(8), 1168-1185. [Link]

  • Berestetskiy, A., et al. (2020). Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. Molecules, 25(22), 5440. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Hydroxy-4-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile pyridinone intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes, focusing on the mechanistic origins of common byproducts and strategies for their mitigation.

I. Synthesis from Dehydroacetic Acid and Ammonia

This route is a common and cost-effective method for the preparation of this compound. The reaction proceeds via the ring opening of dehydroacetic acid by ammonia, followed by an intramolecular condensation and dehydration to form the desired pyridinone ring.[1][2]

Reaction Workflow

cluster_0 Synthesis from Dehydroacetic Acid Dehydroacetic Acid Dehydroacetic Acid Intermediate Ring-Opened Intermediate Dehydroacetic Acid->Intermediate  Nucleophilic Attack  & Ring Opening Ammonia Ammonia Ammonia->Intermediate Product 6-Hydroxy-4-methyl- pyridin-2(1H)-one Intermediate->Product  Intramolecular  Condensation

Caption: Synthesis of this compound from Dehydroacetic Acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low. What are the primary factors affecting the yield in this synthesis?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction requires sufficient time and temperature to drive the intramolecular condensation and dehydration. Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Temperature: The temperature profile is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products and degradation.

  • pH of the Reaction Mixture: The pH can influence the nucleophilicity of the ammonia and the stability of the intermediates. While the reaction is typically run with aqueous ammonia, ensuring a basic environment is crucial for the initial nucleophilic attack.

Q2: I am observing a significant amount of a dark, tar-like substance in my crude product. What is this and how can I avoid it?

A2: The formation of dark, polymeric materials is a common issue, often resulting from side reactions such as self-condensation of intermediates or degradation of the starting material under harsh conditions. To mitigate this:

  • Control the Temperature: Avoid excessive heating. A controlled, moderate temperature will favor the desired reaction pathway over degradation.

  • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of these byproducts. Monitor the reaction and stop it once the starting material is consumed.

  • Purification: While prevention is ideal, these polymeric byproducts can often be removed during workup by filtration of the dissolved crude product or through column chromatography.

Troubleshooting Guide: Common Byproducts and Their Mitigation

A key challenge in this synthesis is the formation of isomeric and other condensation byproducts. Understanding their origin is crucial for troubleshooting.

cluster_1 Byproduct Formation from Dehydroacetic Acid Dehydroacetic Acid Dehydroacetic Acid Product 6-Hydroxy-4-methyl- pyridin-2(1H)-one Dehydroacetic Acid->Product  Attack at C2 Byproduct1 2,6-Dimethyl-4-pyridone (Isomeric Byproduct) Dehydroacetic Acid->Byproduct1  Attack at C4 Byproduct2 Unreacted/Partially Reacted Intermediates Dehydroacetic Acid->Byproduct2 Ammonia Ammonia Ammonia->Product Ammonia->Byproduct1

Caption: Potential byproduct formation pathways in the synthesis from dehydroacetic acid.

Issue Potential Cause (Byproduct) Troubleshooting and Mitigation Strategies
Presence of an Isomer in the Final Product 2,6-Dimethyl-4-pyridone: Dehydroacetic acid has two electrophilic carbonyl carbons (C2 and C4). While the attack at the C2 carbonyl is generally favored to form the 2-pyridone, a competitive attack at the C4 carbonyl can lead to the formation of the isomeric 4-pyridone.[1]Control Reaction Conditions: The regioselectivity of the ammonia attack can be influenced by reaction conditions. Lower temperatures may favor the formation of the thermodynamically more stable 2-pyridone isomer. Purification: The two isomers often have different polarities and can be separated by fractional crystallization or column chromatography.
Broad Impurity Profile on HPLC/TLC Incomplete reaction or side reactions: This can be due to unreacted dehydroacetic acid, the ring-opened intermediate that has not cyclized, or other minor condensation products.Reaction Monitoring: Use TLC or HPLC to ensure the reaction goes to completion. pH Adjustment during Workup: Carefully adjusting the pH during the workup can help in precipitating the desired product while keeping some impurities in solution. Recrystallization: The desired this compound can often be purified by recrystallization from a suitable solvent like water or ethanol.

II. Synthesis from Ethyl Acetoacetate and Cyanoacetamide

This route involves a base-catalyzed condensation reaction between ethyl acetoacetate and cyanoacetamide, which proceeds through a series of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3][4]

Reaction Workflow

cluster_2 Synthesis from Ethyl Acetoacetate EAA Ethyl Acetoacetate Intermediate1 Knoevenagel Adduct EAA->Intermediate1 CA Cyanoacetamide CA->Intermediate1 Base Base Base->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2  Michael  Addition Product 6-Hydroxy-4-methyl- pyridin-2(1H)-one Intermediate2->Product  Intramolecular  Cyclization

Caption: Synthesis of this compound from Ethyl Acetoacetate.

Frequently Asked Questions (FAQs)

Q1: The reaction is not proceeding, or the yield is very low. What could be the issue?

A1: Several factors can hinder this condensation reaction:

  • Choice and Amount of Base: This reaction is base-catalyzed. Common bases include piperidine, sodium ethoxide, or potassium hydroxide. The choice and stoichiometry of the base are critical. An insufficient amount of base will result in a slow or incomplete reaction. Conversely, too strong a base or an excessive amount can promote side reactions.

  • Purity of Reactants: The purity of ethyl acetoacetate and cyanoacetamide is important. Impurities can interfere with the reaction. It is advisable to use freshly distilled ethyl acetoacetate.

  • Solvent: The choice of solvent can significantly impact the reaction. Ethanol is commonly used and generally effective.

Q2: My final product is difficult to purify and appears to be a mixture. What are the likely impurities?

A2: The crude product from this synthesis can be a mixture containing several byproducts. The most common culprits are detailed in the troubleshooting guide below. Purification often requires careful recrystallization or column chromatography.

Troubleshooting Guide: Common Byproducts and Their Mitigation

The multi-step nature of this one-pot synthesis provides several opportunities for byproduct formation.

cluster_3 Byproduct Formation from Ethyl Acetoacetate Reactants Ethyl Acetoacetate + Cyanoacetamide Product 6-Hydroxy-4-methyl- pyridin-2(1H)-one Reactants->Product  Desired Pathway Byproduct1 Self-Condensation Products Reactants->Byproduct1  Side Reaction Byproduct2 Incompletely Cyclized Intermediates Reactants->Byproduct2  Incomplete Reaction

Caption: Potential byproduct formation in the synthesis from ethyl acetoacetate.

Issue Potential Cause (Byproduct) Troubleshooting and Mitigation Strategies
Complex mixture of products observed Self-condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation (Claisen condensation) to form dehydroacetic acid and other related compounds.Controlled Addition of Base: Add the base slowly and at a controlled temperature to minimize self-condensation. Stoichiometry: Use a slight excess of cyanoacetamide to favor the desired reaction over the self-condensation of ethyl acetoacetate.
Presence of highly polar impurities Incompletely Cyclized Intermediates: The linear intermediates, such as the Knoevenagel and Michael adducts, may not fully cyclize, especially if the reaction is not heated sufficiently or for an adequate duration. These open-chain compounds are typically more polar than the final product.Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period to drive the cyclization to completion. Monitoring the disappearance of intermediates by TLC is recommended. Choice of Base: A stronger base might be required to facilitate the final intramolecular cyclization.
Low Purity after initial workup Hydrolysis of Cyanoacetamide: In the presence of a strong base and water, cyanoacetamide can hydrolyze to malonamide, which can then participate in other condensation reactions.Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can minimize hydrolysis. Careful Workup: Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to strongly basic or acidic conditions.

III. Analytical Characterization and Purity Assessment

Accurate characterization of the final product and identification of impurities are essential for any synthetic procedure.

Technique Expected Observations for this compound Utility in Troubleshooting
¹H NMR Characteristic peaks for the methyl group, the two vinyl protons on the pyridinone ring, and the exchangeable N-H and O-H protons.[5][6]Can be used to identify and quantify the desired product and major byproducts. The presence of unexpected signals can indicate the formation of isomers or other impurities.
¹³C NMR Distinct signals for the carbonyl carbons, the carbons of the pyridine ring, and the methyl carbon.[5][6]Confirms the carbon skeleton of the product and helps in the structural elucidation of unknown byproducts.
HPLC A single major peak for the pure product under optimized conditions.An essential tool for assessing purity and monitoring the progress of the reaction. The presence of multiple peaks indicates impurities, and their retention times can help in their identification when compared to known standards.[7][8]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₆H₇NO₂).[5][6]Confirms the molecular weight of the product and can be used to identify the molecular weights of byproducts, aiding in their structural determination.
Melting Point A sharp melting point is indicative of high purity.A broad or depressed melting point suggests the presence of impurities.

IV. References

  • Synthesis of Pyridone Derivatives MICHAEL Condensation with Ethyl Cyanoacetate, Cyanoacetamide and Acetoacetamide. Africaresearchconnects.com. Available at: [Link]

  • Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate. Available at: [Link]

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. Available at: [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. Available at: [Link]

  • Synthesis of cyanoacetamide derivatives 2aed | Download Table. ResearchGate. Available at: [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. National Institutes of Health. Available at: [Link]

  • Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed. Available at: [Link]

  • Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

  • Process for the preparation of 6-hydroxypyrid-2-ones. Google Patents. Available at:

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health. Available at: [Link]

  • (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Available at: [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. Available at: [Link]

  • 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. Available at: [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: [Link]

  • 4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions | Request PDF. ResearchGate. Available at: [Link]

  • Triacetic acid lactone. Wikipedia. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

Sources

troubleshooting low yield in 6-Hydroxy-4-methylpyridin-2(1h)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-4-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic compound. Pyridinone derivatives are crucial scaffolds in medicinal chemistry, and achieving a high yield of this intermediate is often a critical step in the development of novel therapeutics.[1] This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Common Synthetic Pathway: An Overview

A prevalent and reliable method for synthesizing this compound involves the base-catalyzed condensation of ethyl acetoacetate with cyanoacetamide.[2][3] This reaction, a variation of the Guareschi-Thorpe condensation, proceeds through a series of steps including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The choice of base and solvent is critical for driving the reaction to completion and minimizing side products.

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Reaction Condensation & Cyclization Ethyl Acetoacetate->Reaction Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction Base Base (e.g., Piperidine, EtONa) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Medium Heat Heat Heat->Reaction Energy Product This compound Reaction->Product Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check for Unreacted Starting Materials (TLC) Start->Check_Completion Purification_Issue Difficulty in Purification Start->Purification_Issue Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction Yes Side_Products Significant Side Products Check_Completion->Side_Products No, but impurities present Action_Incomplete Increase Base Strength Increase Temperature Extend Reaction Time Incomplete_Reaction->Action_Incomplete Action_Side_Products Control Reagent Addition Ensure Vigorous Stirring Optimize Temperature Side_Products->Action_Side_Products Action_Purification Adjust pH during Workup Optimize Recrystallization Solvent/Anti-Solvent Purification_Issue->Action_Purification

Sources

Technical Support Center: Purification of 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Hydroxy-4-methylpyridin-2(1H)-one, focusing specifically on the removal of persistent colored impurities. The purity of this intermediate is often critical for the success of subsequent synthetic steps and for obtaining reliable biological data.[1] This document is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Understanding the Challenge: The Origin of Color

Colored impurities in organic compounds are typically molecules with extended conjugated π-systems that absorb light in the visible spectrum.[2] In the case of this compound, discoloration (e.g., yellow, brown, or pink hues) can arise from several sources:

  • Oxidation: Pyridinone rings, especially those with hydroxyl groups, can be susceptible to oxidation, leading to the formation of highly conjugated, colored byproducts. This can occur during the reaction, workup, or even upon storage when exposed to air and light.[3]

  • Side-Reactions: Incomplete reactions or side-reactions during synthesis can generate polymeric or condensed impurities that are often colored.

  • Residual Catalysts or Reagents: Trace amounts of certain reagents or metal catalysts can impart color to the final product.

  • Degradation: The compound itself may degrade over time, especially if stored improperly (e.g., at elevated temperatures or exposed to light).

The first crucial step in any purification strategy is to assess the nature of the impurity. A simple Thin Layer Chromatography (TLC) analysis can provide valuable insight into whether the color is associated with a single impurity, multiple impurities, or the product itself.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a distinct yellow/brown color. What is the most straightforward purification method to try first?

A1: Recrystallization is the recommended initial method for purifying solid compounds. This technique leverages differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. For pyridinone derivatives, polar solvents are often effective.

Expert Insight: The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurity molecules.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by testing the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures). A combination of methanol and diethyl ether has been successfully used to grow high-quality crystals of a similar compound, 4-hydroxy-6-methylpyridin-2(1H)-one.[4]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more solvent portion-wise until the solid is completely dissolved at or near the solvent's boiling point. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities (including dust or particulates) are visible in the hot solution, perform a hot gravity filtration quickly to remove them. This must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.[1]

Q2: I tried recrystallization, but my product is still colored. What should I do next?

A2: If recrystallization alone is insufficient, an activated carbon (charcoal) treatment is the next logical step. Activated carbon is a highly porous form of carbon with an immense surface area, making it an excellent adsorbent for large organic molecules, particularly colored impurities with flat, aromatic structures.[2][5][6]

Causality: The graphitic-like surface of activated carbon has a strong affinity for conjugated molecules through π-stacking interactions.[2] It effectively traps these color bodies, which can then be removed by filtration.[7][8]

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve Product: Following Step 2 from the recrystallization protocol, dissolve your crude or partially purified product in a minimal amount of hot solvent.

  • Cool Slightly: Remove the solution from the heat source. Crucially, never add activated carbon to a boiling solution , as its high surface area can cause violent bumping and boil-over.[6]

  • Add Carbon: Add a very small amount of activated carbon (a spatula tip's worth is a good starting point) to the warm solution.[6]

  • Heat and Stir: Return the mixture to the heat and gently swirl or stir for 2-5 minutes. Avoid prolonged heating, as this can lead to adsorption of your desired product and reduce your yield.

  • Hot Filtration: This is a critical step. The fine particles of carbon must be removed while the solution is still hot to prevent your product from crystallizing along with the carbon. Use a fluted filter paper in a pre-warmed funnel for a rapid gravity filtration.

  • Crystallize and Isolate: Allow the clear, colorless filtrate to cool and crystallize as described in the recrystallization protocol (Steps 4-7).

Parameter Recrystallization Activated Carbon + Recrystallization Column Chromatography
Primary Use Removing moderate to high levels of soluble/insoluble impurities.Removing small amounts of highly colored, conjugated impurities.Separating complex mixtures with similar polarities.
Typical Yield Good to Excellent (70-95%)Moderate to Good (50-85%); yield loss due to product adsorption on carbon is possible.[6]Variable (40-90%); depends on separation difficulty.
Purity Achieved Good to HighHigh to ExcellentVery High to Excellent
Complexity LowLow to ModerateHigh
When to Use First-line purification for most solid samples.When recrystallization alone fails to remove color.When other methods fail or when separating multiple, closely related compounds.
Q3: The color persists even after charcoal treatment. Is there a more robust method available?

A3: Yes. When simpler methods fail, silica gel column chromatography is the most powerful technique for purifying organic compounds. It separates molecules based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (the eluent).[9]

Expert Insight: Silica gel is a polar, acidic adsorbent. Non-polar compounds will travel through the column quickly with a non-polar eluent, while polar compounds will adsorb more strongly and move more slowly. By carefully selecting the eluent system, you can separate your target compound from the impurities. For pyridinone compounds, which are relatively polar, a common eluent is a mixture of ethyl acetate and a non-polar solvent like hexanes or isohexane.[10]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent mixture should give your product a Retention Factor (Rf) of ~0.3-0.4 and show good separation from the colored impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column (dry loading).[11]

  • Elution: Begin eluting the column with the mobile phase. You can use a single isocratic eluent or gradually increase the polarity of the mobile phase (gradient elution) to sequentially elute compounds of increasing polarity.[11]

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q4: My compound is streaking on the TLC plate and seems stuck on the column. What's happening?

A4: Streaking on silica gel is common for compounds that are basic, acidic, or highly polar. The hydroxyl and amide groups in this compound make it quite polar and capable of strong interactions with the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery.

Troubleshooting Steps:

  • Modify the Mobile Phase: Adding a small amount (0.1-1%) of a modifier to the eluent can significantly improve peak shape. For a compound like this, which has acidic protons but also a basic nitrogen, a polar modifier is often best. Try adding 1-5% methanol to your ethyl acetate/hexane mixture. For pyridinium-type compounds, triethylamine can be used to neutralize the acidic silica.[9][11]

  • Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase. Alumina (basic or neutral) or reversed-phase silica (C18) are common alternatives.[12] Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), is particularly effective at removing persistent polar colored impurities.[12]

Visualization of Purification Workflow

The following diagrams illustrate the decision-making process and the experimental setup for purification.

PurificationWorkflow start Crude, Colored Product recryst Recrystallization start->recryst still_colored1 Still Colored? recryst->still_colored1 pure_recryst Pure Product (White Solid) still_colored1->pure_recryst No charcoal Activated Carbon Treatment still_colored1->charcoal Yes still_colored2 Still Colored? charcoal->still_colored2 pure_charcoal Pure Product (White Solid) still_colored2->pure_charcoal No column Column Chromatography still_colored2->column Yes pure_column Pure Product (White Solid) column->pure_column ColumnChromatography cluster_column Column Chromatography Setup cluster_tlc TLC Monitoring col Eluent Reservoir Column Body (Silica Gel) Sample Band Colored Impurity Band Stopcock Fraction Collector col:f3->col:f4 2. Impurity Elutes First (if less polar) col:f2->col:f4 3. Product Elutes Later tlc_plate TLC Plate Crude Frac 1 Frac 2 (Pure) Frac 3 Impurity Spot Product Spot col:f5->tlc_plate 4. Collect & Analyze Fractions process Elution Process process->col:f0 1. Add Eluent

Caption: Workflow for column chromatography.

References

  • Activated carbon - Wikipedia . Wikipedia. Available at: [Link]

  • Why is Activated Carbon Important for Liquid Chemicals? . Chemviron. Available at: [Link]

  • Activated Carbon Filters . WaterProfessionals. Available at: [Link]

  • How activated carbon for the removal of organic matter works . Keiken Engineering. Available at: [Link]

  • Activated Carbon | Water Purification Technology . ELGA LabWater. Available at: [Link]

  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography . Column Chromatography. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography . University of Rochester Department of Chemistry. Available at: [Link]

  • Separation of Pyridine, 2,3,5-trichloro- on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Removal of color impurities from organic compounds. Google Patents.
  • 3.5C: Charcoal . Chemistry LibreTexts. Available at: [Link]

  • How can I remove color from my reaction product? . Biotage. Available at: [Link]

  • (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one . ResearchGate. Available at: [Link]

  • How do activated carbons selectively 'sense' colored impurities? . Reddit. Available at: [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one . National Center for Biotechnology Information. Available at: [Link]

  • Removal of pyridine derivatives from aqueous solution by activated carbons developed from agricultural waste materials . AMiner. Available at: [Link]

  • 6-Methylpyridin-2-ol . PubChem. Available at: [Link]

  • 1-Hydroxy-4-Methylpyridin-2(1h)-One . PubChem. Available at: [Link]

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Technical Support Center: Crystallization of 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Hydroxy-4-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Drawing upon established methodologies and field-proven insights, this guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and a validated protocol for resolution.

Q1: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. What went wrong?

Root Cause Analysis:

Oiling out or amorphous precipitation is a common issue when the level of supersaturation is too high, causing the solute to separate from the solution faster than it can organize into an ordered crystal lattice. This can be triggered by several factors:

  • Rapid Cooling: Drastic temperature drops shock the system, favoring kinetic precipitation over thermodynamic crystallization.

  • Solvent Evaporation: Uncontrolled, fast evaporation of the solvent can rapidly increase the concentration beyond the metastable zone limit.

  • Inappropriate Solvent Choice: The chosen solvent may have excessively high solubility for the compound at high temperatures and extremely low solubility at low temperatures, creating a very steep solubility curve.

  • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth, promoting the formation of non-crystalline solids.[1][2][3]

Troubleshooting Protocol: Controlled Cooling & Solvent Selection

  • Re-dissolution: Gently warm the solution containing the oil or amorphous solid until it is fully re-dissolved. If necessary, add a minimal amount of additional solvent to ensure complete dissolution.

  • Slow Cooling: Reduce the temperature gradually. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, insulated with glass wool or a similar material. For further cooling, transfer the flask to a refrigerator (2-8°C) rather than a freezer.

  • Solvent System Re-evaluation: If slow cooling fails, a different solvent system is required. A successful crystallization often relies on a solvent (or solvent mixture) in which the compound has moderate solubility at high temperatures and low solubility at room or lower temperatures. A documented successful method involves using a methanol-diethylether (1:1, v/v) mixture and allowing the solution to stand at room temperature for several days.[4][5]

  • Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, consider using an anti-solvent. Dissolve the compound in a minimum amount of the "good" solvent (e.g., methanol) at room temperature. Then, slowly add a miscible "poor" solvent (an anti-solvent, e.g., diethyl ether or hexane) dropwise until persistent turbidity is observed. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Q2: The crystallization yield is very low. How can I improve it?

Root Cause Analysis:

Low yield typically indicates that a significant amount of the compound remains in the mother liquor after filtration. This can be due to:

  • Sub-optimal Solvent: The solvent may have a relatively high solubility for the compound even at low temperatures.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize precipitation.

  • Premature Filtration: The crystallization process may not have reached equilibrium before the crystals were harvested.

  • Excessive Solvent: Using too much solvent to dissolve the compound initially will result in a non-saturated solution upon cooling.

Troubleshooting Protocol: Optimizing Yield

  • Concentrate the Mother Liquor: Take the filtrate (mother liquor) and carefully evaporate a portion of the solvent using a rotary evaporator. This will increase the solute concentration.

  • Induce a Second Crop: After concentrating the mother liquor, cool the solution again, perhaps for a longer duration or at a lower temperature, to induce the formation of a second crop of crystals. Note that the purity of the second crop may be lower and should be assessed separately.

  • Solvent Screening: A systematic solvent screen is the most robust method to identify the ideal solvent for maximizing yield. The goal is to find a solvent that provides high solubility at reflux but very low solubility at 0-5°C.

Data Presentation: Solvent Considerations

Solvent ClassSuitability for this compoundRationale & Key Considerations
Alcohols (e.g., Methanol, Ethanol) Good for initial dissolution; often requires an anti-solvent.The compound is soluble in water and likely soluble in polar protic solvents.[6] Methanol has been used successfully for growing single crystals.[7]
Ethers (e.g., Diethyl Ether, MTBE) Potential as an anti-solvent.The compound's polarity suggests low solubility in ethers. A methanol/diethyl ether system is a documented method for crystallization.[4]
Esters (e.g., Ethyl Acetate) Moderate; good for screening.Offers a balance of polarity that can be effective for pyridinone-type structures.
Hydrocarbons (e.g., Hexane, Heptane) Poor solvent; useful as an anti-solvent.The compound is highly polar and will have negligible solubility.
Water High solubility.[6]May be used for crystallization, but cooling to very low temperatures or pH adjustment might be necessary to reduce solubility and improve yield.
Q3: The final product consists of very fine needles, which are difficult to filter and handle. How can I obtain larger, more robust crystals?

Root Cause Analysis:

Crystal morphology is heavily influenced by the crystallization conditions and the presence of impurities.[3]

  • High Supersaturation: Rapid nucleation, caused by high supersaturation, leads to the formation of many small nuclei, resulting in fine particles or needles.

  • Solvent Effects: The solvent can interact with different crystal faces, promoting growth in one direction and leading to a needle-like habit.

  • Impurities: Structurally related impurities can adsorb onto specific crystal faces, inhibiting growth on those faces and forcing an anisotropic, needle-like morphology.[2][3]

Troubleshooting Protocol: Controlling Crystal Habit

  • Reduce Supersaturation Rate: The key is to slow down the entire process.

    • Slow Cooling: As described in Q1, use a very slow cooling ramp.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol) and leave the container loosely covered (e.g., with perforated parafilm) in a vibration-free area.[7] This allows the solvent to evaporate over several days, maintaining a low level of supersaturation.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent or the addition of a co-solvent can alter the crystal habit.

  • Purity Enhancement: If impurities are suspected, perform a preliminary purification step before the final crystallization. This could be an activated carbon treatment to remove colored impurities or a flash chromatography step if the impurities are significant.

Experimental Workflow: Recrystallization for Improved Crystal Habit

G cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_cooling 3. Controlled Cooling cluster_isolation 4. Isolation & Drying a Dissolve crude product in minimum amount of hot (or appropriate) solvent b Perform hot gravity filtration to remove insoluble impurities a->b If solids are present c Allow filtrate to cool SLOWLY to room temperature a->c If no solids are present b->c d Transfer to refrigerator (2-8°C) to maximize crystal formation c->d e Isolate crystals via vacuum filtration d->e f Wash crystals with a small amount of cold solvent e->f g Dry crystals under vacuum f->g

Caption: A standard recrystallization workflow emphasizing controlled cooling.

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of this compound?

  • Molecular Formula: C₆H₇NO₂[8]

  • Molecular Weight: 125.13 g/mol [9]

  • Appearance: Off-white to light brown solid[6]

  • Melting Point: Typically reported in the range of 195-198°C.[6] However, higher melting points (e.g., 273–275 °C) have been reported for related structures, suggesting the possibility of polymorphism or variations based on purity.[4]

  • Solubility: It is soluble in water.[6] Its structure, featuring hydroxyl and amide groups, allows for strong hydrogen bonding, influencing its solubility in various polar solvents.[4][5]

  • Tautomerism: Like many hydroxypyridines, this compound exists in tautomeric forms, primarily the keto (pyridin-2-one) and enol (pyridine-2,6-diol) forms. The pyridinone (keto) form is generally favored, especially in the solid state.[7]

Q: Could polymorphism be affecting my crystallization results?

Yes, polymorphism is a strong possibility. Pyridinone derivatives are known to exhibit polymorphism, where the same molecule crystallizes into different crystal structures with distinct physical properties (e.g., melting point, solubility, stability).[10] If you observe inconsistent melting points, different crystal shapes under slightly varied conditions, or changes in spectroscopic data (like IR or solid-state NMR) between batches, you may be isolating different polymorphs. A thorough characterization using techniques like Powder X-Ray Diffraction (PXRD) is essential to identify and control the polymorphic form.

Q: How do impurities mechanistically interfere with crystallization?

Impurities interfere with the highly ordered process of crystallization in several ways:

  • Inhibition of Nucleation: Impurities can increase the energy barrier for the formation of stable nuclei, prolonging the induction time or preventing crystallization altogether.

  • Disruption of Crystal Growth: Impurities can adsorb onto the growing crystal faces, blocking the addition of more molecules of the desired compound.[1][2] This can slow down or halt growth and often leads to changes in crystal habit (e.g., from prisms to needles).[3]

  • Lattice Incorporation: If an impurity is structurally very similar to the target molecule, it can be incorporated into the crystal lattice, leading to a contaminated product and introducing defects.

G cluster_ideal Ideal Crystal Growth cluster_impure Growth with Impurities A Solute Molecules in Solution Approach Growing Crystal Face B Ordered Integration Uniform Lattice Formation A:f1->B:f0 C Solute and Impurity Molecules Compete for Crystal Face D Impurity Adsorption Blocks Growth Site C:f1->D:f0 E Disrupted Growth Anisotropic Growth (Needles) or Growth Arrest D:f1->E:f0

Caption: The mechanistic impact of impurities on crystal growth.

Q: What are the recommended analytical techniques for characterizing the final crystalline product?

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are essential for determining chemical purity.[5]

  • Identity Confirmation: Mass Spectrometry (MS) and NMR confirm the molecular weight and structure.[5]

  • Solid-State Characterization:

    • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying the crystal form (polymorph) and assessing crystallinity.

    • Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal events, providing evidence of polymorphic forms or impurities.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect changes in hydrogen bonding and functional groups, which often differ between polymorphs.[7]

    • Single-Crystal X-Ray Diffraction (SC-XRD): Provides the absolute crystal structure, including bond lengths and angles, and details of intermolecular interactions like hydrogen bonding.[4]

References

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2023). Impact of impurities on crystal growth. Nature Communications.
  • ChemicalBook. 6-hydroxy-4-methyl-2-pyridone Product Description.
  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online.
  • Bugarin, A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData.
  • Gao, Q., et al. (2023). Impact of impurities on crystal growth. ResearchGate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfcXlOVaTwJXQ4FEDY5L5H3Yf_E8rO3XdU0ArGaxwp9caVLODx3x1Yh5NTXOcLqYQzN6WizJiOEf5vF_MTQC8VbY9ZAYOQ4ad5xdKXCOLvTOX5lMhJx92Adi2_vvzl0vbYB6SGE6pI4Qqi9yLBWAkUecE_tLgIsPKO2lnbh5HNBfuu4U7J_3Z1tsruKZCnQ7E0SH_0]([Link]

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Technical Support Center: Advanced Strategies for HPLC Separation of Pyridinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated resource for scientists and researchers navigating the complexities of separating pyridinone isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed to provide in-depth troubleshooting and practical, field-proven solutions to common challenges encountered in the laboratory. Pyridinone and its derivatives are crucial scaffolds in medicinal chemistry, making their accurate separation and analysis paramount for drug development and quality control.[1]

The inherent difficulty in separating pyridinone isomers stems from their very similar physicochemical properties, such as molecular weight, polarity, and pKa.[2] These subtle structural differences demand highly selective chromatographic conditions to achieve baseline resolution. This guide will walk you through a systematic approach to method development and troubleshooting, ensuring robust and reproducible separations.

Troubleshooting Guide: From Poor Resolution to Method Failure

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic steps and corrective actions.

Issue 1: Poor or No Resolution of Pyridinone Isomers

Q: My chromatogram shows co-eluting or poorly resolved peaks for my pyridinone isomers. What are the primary causes and how can I improve the separation?

A: This is the most common challenge when dealing with positional isomers. The root cause is insufficient selectivity of the chromatographic system. Here is a step-by-step guide to systematically improve resolution:

Step 1: Evaluate and Optimize the Stationary Phase

The choice of HPLC column is the most critical factor for isomer separation. Standard C18 columns may not provide the necessary selectivity. Consider columns that offer alternative separation mechanisms.[2]

Protocol for Stationary Phase Screening:

  • Initial Assessment: If using a standard C18 column, note the degree of separation (or lack thereof).

  • Alternative Phase Selection:

    • Phenyl Columns (e.g., Phenyl-Hexyl): These are often the first choice for aromatic positional isomers. The phenyl groups on the stationary phase can induce π-π interactions with the pyridinone ring, providing a different selectivity compared to the hydrophobic interactions of a C18 phase.[3][4]

    • Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating isomers with subtle differences in electron distribution.[4][5]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This feature can improve peak shape for polar compounds and offer different selectivity.[4][6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For very polar pyridinone isomers that are poorly retained on reversed-phase columns, HILIC can be a powerful alternative.[7][8]

Table 1: Recommended Column Chemistries for Pyridinone Isomer Separation

Column TypePrimary Interaction Mechanism(s)Best Suited For
C18 (Octadecylsilane) HydrophobicGeneral-purpose, initial screening
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic, π-π interactionsAromatic positional isomers[3][4]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, shape selectivityIsomers with differing electron density[4][5]
Polar-Embedded (e.g., Amide) Hydrophobic, hydrogen bonding, shape selectivityPolar isomers, diastereomers[4]
HILIC (e.g., bare silica, amide) Adsorption, partitioningHighly polar isomers[7][8]
Step 2: Systematically Adjust Mobile Phase Composition

Mobile phase parameters, particularly pH and organic modifier, are powerful tools for manipulating selectivity.

Protocol for Mobile Phase Optimization:

  • pH Adjustment: The ionization state of pyridinone isomers is pH-dependent and significantly affects their retention and selectivity.[9][10]

    • Determine the pKa of your pyridinone isomers.

    • Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure a single ionic form, which generally leads to sharper peaks.[11][12]

    • For basic pyridinone compounds, increasing the pH can suppress ionization and increase retention in reversed-phase HPLC.[11]

    • Using a buffer is crucial for maintaining a stable pH and ensuring reproducible retention times.[13]

  • Organic Modifier Selection: While acetonitrile and methanol are the most common organic modifiers, they can offer different selectivities.

    • If using acetonitrile, try substituting it with methanol, or vice versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase.

  • Gradient Optimization: For complex mixtures or isomers with different polarities, a shallow gradient is often necessary to achieve separation.[14]

    • If using an isocratic method, switch to a gradient.

    • If already using a a gradient, decrease the slope (e.g., from a 5-50% B in 10 minutes to 5-50% B in 20 minutes) during the elution window of the isomers.

Step 3: Leverage Temperature to Fine-Tune Selectivity

Temperature affects mobile phase viscosity, analyte diffusion, and the thermodynamics of analyte-stationary phase interactions.[15][16]

Protocol for Temperature Optimization:

  • Initial Run: Perform the separation at a standard temperature (e.g., 30 °C).

  • Temperature Adjustment: Systematically vary the column temperature (e.g., in 5-10 °C increments, from 25 °C to 50 °C).

  • Evaluate Selectivity: Small changes in temperature can sometimes reverse the elution order of closely eluting peaks, indicating a change in selectivity.[15][17] Lower temperatures generally increase retention and may improve resolution for some isomer pairs, while higher temperatures can improve efficiency and peak shape.[16][17]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My pyridinone isomer peaks are tailing or fronting, which is affecting quantification. What should I do?

A: Poor peak shape is often caused by secondary interactions, column overload, or extra-column effects.

Troubleshooting Workflow for Poor Peak Shape:

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Detailed Corrective Actions:

  • For Tailing Peaks (especially with basic pyridinones):

    • Cause: Secondary interactions between the basic nitrogen of the pyridinone and acidic residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[18]

    • Solution: Add a mobile phase modifier to suppress silanol activity. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the silanols, minimizing these interactions.[14] An acidic mobile phase with a pH between 2.5 and 3.5 is a good starting point.[14]

  • For Fronting Peaks:

    • Cause: This is often a sign of column overload, where too much sample has been injected, saturating the stationary phase.[13][18]

    • Solution: Reduce the injection volume or dilute the sample. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to find a concentration that results in a symmetrical peak.[19]

  • If All Peaks are Distorted:

    • Cause: This usually points to a problem that occurs before the separation, such as a partially blocked column inlet frit or significant extra-column volume (e.g., from using tubing with a large inner diameter).[13]

    • Solution: First, try reversing the column and flushing it with a strong solvent to dislodge any particulate matter from the frit. If this doesn't work, the frit may need to be replaced. Also, ensure all connecting tubing between the injector, column, and detector is as short as possible with a narrow internal diameter.

Issue 3: Irreproducible Retention Times

Q: The retention times for my isomers are shifting between injections or between different days. How can I improve reproducibility?

A: Retention time instability is a serious issue that undermines the reliability of your method. The most common culprits are the mobile phase preparation, column equilibration, and temperature fluctuations.

Key Factors for Stable Retention Times:

  • Mobile Phase Preparation: In reversed-phase chromatography, even a 1% change in the organic solvent composition can alter retention times by 5-15%.[2]

    • Protocol: Always prepare mobile phases by accurately weighing solvents and additives, rather than relying on volumetric measurements. Premix the mobile phase components before placing them on the HPLC system. Ensure thorough degassing to prevent air bubbles.[2]

  • Column Equilibration: The column must be fully equilibrated with the mobile phase for a stable baseline and reproducible retention.

    • Protocol: For isocratic methods, flush the column with at least 10-15 column volumes of the mobile phase. For gradient methods, it is critical to run the initial gradient conditions for a sufficient time before the first injection to ensure the column is ready. This is especially important for HILIC separations, which can require longer equilibration times.[7]

  • Temperature Control: Fluctuations in ambient temperature can affect retention times if a column thermostat is not used.[17]

    • Protocol: Always use a column oven set to a stable temperature (e.g., 30 °C). This ensures that the separation is not influenced by changes in the laboratory environment.[15][17]

Frequently Asked Questions (FAQs)

Q1: Why is separating pyridinone isomers so difficult?

Pyridinone isomers often have identical molecular weights and formulas, differing only in the position of a substituent (positional isomers) or their 3D arrangement (stereoisomers).[20][21] This results in very similar polarities and hydrophobicities, making them difficult to differentiate with standard reversed-phase HPLC methods that primarily separate based on hydrophobicity.[2]

Q2: What is the difference between 2-pyridone, 3-hydroxypyridine, and 4-pyridone?

These are tautomers, which are isomers that readily interconvert. 2-Pyridone and 4-pyridone exist predominantly in the keto (pyridinone) form, while 3-hydroxypyridine exists as an equilibrium between the zwitterionic and enol (hydroxypyridine) forms.[21] This tautomerism can affect their chromatographic behavior, as the different forms have different polarities. The separation is further complicated because this equilibrium can be influenced by the solvent (mobile phase).[22][23]

Sources

Technical Support Center: Navigating Tautomerism in Pyridinone Characterization

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated technical support hub for the intricate challenge of characterizing pyridinone tautomers. Pyridinones are a cornerstone of many research and development programs, yet their inherent tautomerism can introduce significant complexity into experimental analysis. This guide is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) to provide you, a senior application scientist, with both the "how-to" and the "why" behind robust characterization strategies.

The Pyridinone Tautomerism Conundrum

Pyridinones exist in a dynamic equilibrium between lactam (keto) and lactim (enol) forms. This equilibrium is not static; it is exquisitely sensitive to the molecule's environment. Factors such as solvent polarity, pH, temperature, and even the solid-state packing arrangement can dramatically shift the balance between tautomers.[1][2] Since different tautomers can possess divergent biological activities and physicochemical properties, a precise understanding of the tautomeric mixture is paramount for reproducible and meaningful results.

This guide will equip you with the expertise to dissect these complex mixtures, ensuring the integrity and accuracy of your findings.

Troubleshooting & FAQ Guide

My ¹H NMR spectrum is a mess of overlapping signals. How can I confidently assign peaks to specific tautomers?

This is the most common hurdle in pyridinone characterization. A complex ¹H NMR spectrum is often a direct indication of a tautomeric mixture in solution. Here’s how to deconstruct the problem:

Expert-Led Troubleshooting Protocol:

  • Harness Solvent Effects: The tautomeric equilibrium of pyridinones is profoundly influenced by the solvent.[1][2] Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar pyridone (lactam) tautomer. In contrast, non-polar solvents often favor the less polar hydroxypyridine (lactim) form.[1]

    • Actionable Protocol: Acquire a series of ¹H NMR spectra in a range of deuterated solvents with varying polarities (e.g., from non-polar benzene-d₆ or CDCl₃ to polar DMSO-d₆ or D₂O).[3][4] A significant shift in peak positions, or the appearance and disappearance of entire sets of signals, is a hallmark of tautomerism.[5]

  • Leverage Temperature Dynamics: The interconversion between tautomers is a dynamic process. By lowering the temperature, you can sometimes slow this exchange to a rate where distinct signals for each tautomer can be resolved on the NMR timescale.

    • Actionable Protocol: Perform variable-temperature (VT) NMR studies. If broad peaks sharpen or coalesce into distinct signals at lower temperatures, you are directly observing the effects of a dynamic equilibrium.

  • Employ 2D NMR for Unambiguous Assignments: When a 1D spectrum is too crowded, 2D NMR is your most powerful tool for establishing structural connectivity.

    • Actionable Protocol:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (i.e., within the same tautomer).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the carbon skeleton of each tautomer.

  • Utilize "Locked" Tautomer Analogues: Synthesizing or acquiring N-methylated and O-methylated derivatives of your pyridinone can provide unambiguous spectral fingerprints. The N-methyl analogue is "locked" in the pyridone form, while the O-methyl is "locked" as the hydroxypyridine.

    • Actionable Protocol: Compare the NMR spectra of your tautomeric mixture to these reference compounds. The chemical shifts and coupling patterns of the locked analogues will serve as a definitive guide for assigning the signals in your mixture.

Logical Workflow for NMR Tautomer Analysis:

Computational_Workflow A 1. Construct 3D models of all possible tautomers B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B Initial Structures C 3. Frequency Calculation (Confirm true minima) B->C Optimized Geometries E 5. Predict Spectroscopic Properties (NMR Shieldings, UV-Vis Excitations) B->E Optimized Geometries D 4. Single-Point Energy Calculation (Gas phase & with solvent model) C->D Verified Structures F 6. Compare calculated data with experimental results D->F Relative Energies E->F Predicted Spectra

Sources

Technical Support Center: Stabilizing 6-Hydroxy-4-methylpyridin-2(1H)-one During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-4-methylpyridin-2(1H)-one (CAS 4664-16-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage. Adherence to these guidelines is crucial for ensuring the integrity of your experiments and the reliability of your results.

Introduction to this compound Stability

This compound is a heterocyclic compound with applications as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The stability of this compound is paramount for its effective use. Degradation can lead to the formation of impurities, which may compromise the outcomes of subsequent synthetic steps or biological assays. The primary factors influencing the stability of pyridinone derivatives include temperature, light, moisture, and atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment. Specific temperature recommendations can vary by supplier, with some suggesting refrigeration at 2-8°C, while others indicate room temperature is acceptable.[3][4] To minimize degradation, it is best practice to store the compound in a tightly sealed, opaque container, purged with an inert gas like argon or nitrogen to displace oxygen.

Q2: How sensitive is this compound to light?

A2: Pyridine and its derivatives are known to be susceptible to photodegradation, especially when exposed to UV light.[5] While specific data for this compound is not extensively published, it is prudent to handle the compound with care to avoid light exposure. Always store it in amber vials or other light-blocking containers.

Q3: Can I store the compound in solution?

A3: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry (anhydrous) aprotic solvent and store at low temperatures (-20°C or -80°C) in a tightly sealed container to minimize exposure to moisture.

Q4: What are the visible signs of degradation?

A4: A noticeable change in the physical appearance of the compound, such as discoloration (e.g., from white/off-white to yellow or brown), can be an indicator of degradation.[5] Any significant change in color warrants a purity check before use.

Troubleshooting Guide: Investigating Compound Degradation

If you suspect that your stock of this compound has degraded, follow this troubleshooting workflow to identify the potential cause and take corrective action.

Degradation_Troubleshooting start Suspicion of Degradation (e.g., discoloration, unexpected results) purity_check Step 1: Purity Assessment (HPLC, LC-MS, NMR) start->purity_check degraded Is Purity < 95%? purity_check->degraded not_degraded Purity Acceptable. Investigate other experimental variables. degraded->not_degraded No storage_review Step 2: Review Storage Conditions degraded->storage_review Yes temp_check Temperature Excursion? storage_review->temp_check light_check Light Exposure? temp_check->light_check No temp_issue Store at recommended temperature. Use temperature logs. temp_check->temp_issue Yes moisture_check Moisture/Air Exposure? light_check->moisture_check No light_issue Store in opaque/amber containers. Minimize light exposure during handling. light_check->light_issue Yes corrective_action Step 3: Implement Corrective Actions - Discard degraded stock. - Procure new material. - Revise storage SOP. moisture_check->corrective_action No - Consult further moisture_issue Use desiccator. Seal container tightly. Purge with inert gas. moisture_check->moisture_issue Yes temp_issue->corrective_action light_issue->corrective_action moisture_issue->corrective_action

Caption: Troubleshooting workflow for suspected degradation of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and available columns.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a working concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the pure compound (typically around its λmax).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°C or controlled room temperature.[3][4]Minimizes thermal degradation.
Light Store in opaque or amber containers.[5]Prevents photodegradation.
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂).Prevents oxidation and hydrolysis from atmospheric moisture.
Moisture Store in a dry environment, consider using a desiccator.Prevents hydrolysis.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in readily available literature, based on the structure and general knowledge of pyridinone chemistry, potential degradation could involve:

  • Oxidation: The pyridinone ring can be susceptible to oxidation, leading to ring-opening or the formation of N-oxides.

  • Photodegradation: UV light can induce photochemical reactions, leading to complex mixtures of degradation products.[5]

  • Hydrolysis: Although generally stable, under certain pH conditions or in the presence of moisture, the lactam functionality could be susceptible to hydrolysis.

Further investigation using techniques like LC-MS/MS would be required to elucidate the exact structures of any degradation products formed under specific stress conditions.

References

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved January 4, 2026, from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved January 4, 2026, from [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. [Link]

  • Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. [Link]

  • BIOSYNCE. (2025). What are the storage conditions for pyridine?. Retrieved January 4, 2026, from [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-4-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important pyridinone intermediate.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules, including antiviral agents.[1][2] Its successful and scalable synthesis is therefore of significant interest. This guide will focus on a common and robust synthetic route, providing insights into the underlying chemistry and practical solutions to common challenges encountered during scale-up.

A prevalent and effective method for synthesizing this compound involves a multi-step process, which is often more reliable for large-scale production than one-pot syntheses that can be prone to side reactions and complex purifications.[3][4] The process typically begins with the synthesis of a substituted pyridinone precursor, followed by hydrolysis and decarboxylation.

Troubleshooting Guide: A Proactive Approach to Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing a systematic approach to problem-solving.

Issue 1: Low Yield in the Initial Condensation Reaction

Question: My initial condensation reaction to form the pyridinone ring is resulting in a low yield. What are the likely causes and how can I optimize this step?

Answer: Low yields in the initial cyclocondensation are a common hurdle and can often be attributed to several factors. A systematic investigation of reaction parameters is key to improving the outcome.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Base Selection: The strength and stoichiometry of the base can significantly impact the reaction. Insufficient base may lead to incomplete deprotonation of the active methylene compound, while an excessively strong base can promote side reactions. Consider screening different bases such as sodium ethoxide, potassium carbonate, or organic bases like piperidine or triethylamine.

    • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. Ethanol is commonly used, but exploring other alcohols or aprotic solvents like DMF or DMSO might be beneficial, especially when dealing with sparingly soluble starting materials.

    • Temperature and Reaction Time: These parameters are often interdependent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at a given temperature.[3] Prolonged reaction times or excessively high temperatures can lead to decomposition of products and the formation of tars.

  • Purity of Starting Materials: Impurities in the starting materials, such as ethyl acetoacetate or cyanoacetamide, can interfere with the reaction. Ensure the purity of your reagents before starting the reaction, and consider purification if necessary.

  • Inefficient Cyclization: In some cases, the linear intermediate may not efficiently cyclize.

    • Catalyst Addition: The addition of a catalytic amount of an acid, such as acetic acid or p-toluenesulfonic acid, can sometimes facilitate the cyclization step.[4]

Issue 2: Formation of Multiple Byproducts

Question: My TLC analysis shows multiple spots in addition to my desired product. What are the likely side products and how can I minimize their formation?

Answer: The formation of byproducts is a frequent challenge in pyridinone synthesis, and their identity depends on the specific reaction conditions.

Likely Side Products and Mitigation Strategies:

  • Self-Condensation of Starting Materials: Active methylene compounds like ethyl cyanoacetate can undergo self-condensation. This can be minimized by the slow addition of the reagent to the reaction mixture containing the other reactant and the base.

  • Incomplete Reaction: The presence of starting materials on the TLC plate indicates an incomplete reaction. Consider optimizing the reaction time, temperature, or stoichiometry of the reagents.

  • Formation of Isomers: Depending on the substitution pattern, the formation of regioisomers is possible. Careful control of reaction conditions and purification by column chromatography or recrystallization is necessary to isolate the desired isomer.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product, this compound. What are the recommended purification techniques?

Answer: Pyridinone derivatives can be challenging to purify due to their polarity and potential for strong interactions with silica gel.[3]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product on a large scale. The choice of solvent is crucial. Methanol, ethanol, or mixtures with water are commonly used. Experiment with different solvent systems to find one that provides good recovery of pure crystals.[1]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be employed.

    • Stationary Phase: Standard silica gel is often used, but for highly polar compounds, using neutral or basic alumina, or even reverse-phase silica, can be beneficial.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Adding a small amount of acetic acid or triethylamine to the eluent can help to reduce tailing of the product on the column.

  • Acid-Base Extraction: The acidic and basic nature of the pyridinone ring can be exploited for purification. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification. The reverse process can also be used to remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: A widely used and scalable route involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base like sodium ethoxide to form an intermediate such as ethyl 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate. This is followed by hydrolysis of the ester and subsequent decarboxylation to yield the final product.[1]

Q2: How can I monitor the progress of the decarboxylation step?

A2: The decarboxylation of the carboxylic acid precursor can be monitored by observing the evolution of carbon dioxide gas. On a laboratory scale, this can be visualized by bubbling the evolved gas through a solution of calcium hydroxide (limewater), which will turn milky. For larger scale reactions, monitoring the reaction by TLC or HPLC to observe the disappearance of the starting material and the appearance of the product is more practical.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, several safety precautions should be taken. The use of strong bases like sodium ethoxide requires an inert and anhydrous atmosphere to prevent reaction with moisture and air. The reactions may be exothermic, so proper temperature control is essential, especially during scale-up. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add a solution of ethyl acetoacetate in ethanol dropwise with stirring.

  • After the addition is complete, add a solution of cyanoacetamide in ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.

  • Filter the solid, wash with cold ethanol and water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure ethyl 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate.

Protocol 2: Synthesis of this compound
  • Suspend the ethyl 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).[1]

  • Heat the mixture to reflux to facilitate both hydrolysis of the ester and decarboxylation.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate more product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from methanol or ethanol.[1]

Data Summary

ParameterValueReference
Molecular FormulaC6H7NO2[5]
Molecular Weight125.13 g/mol [5]
Melting Point>300 °C (decomposes)[6]
AppearanceOff-white to light brown solid[6]
SolubilitySoluble in water[6]

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis & Decarboxylation A Ethyl Acetoacetate C Base (e.g., NaOEt) Ethanol A->C B Cyanoacetamide B->C D Ethyl 6-hydroxy-4-methyl-2-oxo-1,2- dihydropyridine-5-carboxylate C->D Reflux F This compound D->F Reflux E Strong Acid (e.g., HCl)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities Detected Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Purification Refine Purification Strategy Start->Purification Base Screen Different Bases Conditions->Base Solvent Test Alternative Solvents Conditions->Solvent TempTime Adjust Temperature/Time Conditions->TempTime Recrystallization Optimize Recrystallization Purification->Recrystallization Chromatography Modify Chromatography Purification->Chromatography

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Benchchem. Technical Support Center: Synthesis of Pyridone Derivatives.
  • Benchchem. Technical Support Center: Synthesis of Fused Pyridinone Compounds.
  • Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. (2025).
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PMC - NIH.
  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • 1-methyl-2-pyridone. Organic Syntheses Procedure.
  • One-pot Synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; A New Scaffold for p38alpha MAP Kinase Inhibition. (n.d.). PubMed.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. (n.d.). PMC - NIH.
  • ECHEMI. 13466-41-6, 2-Hydroxy-4-methylpyridine Formula.
  • (PDF) Characterization studies of 1-(4-cyano-2-oxo-1,2-dihydro-1-pyridyl). (2025). ResearchGate.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • (PDF) Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. (2025).
  • Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. (n.d.). PMC - NIH.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC - NIH.
  • 4664-16-8|this compound. (n.d.). BLDpharm.
  • Synthesis of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone. (n.d.). PrepChem.com.
  • (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. (n.d.). ResearchGate.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (n.d.). NIH.
  • Asymmetric Hydrogen Atom Transfer. (n.d.). ACS Catalysis.
  • 2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 94413-64-6. (2025). ChemicalBook.
  • Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (n.d.). NIH.
  • 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (n.d.). PMC - NIH.
  • Simplifying Oligonucleotide Synthesis Scale-Up. (2024). Cell Culture Dish.
  • Enhanced ketonic decarboxylation of fatty acids using vanadia-modified nickel on zirconia catalysts. (n.d.). Sustainable Energy & Fuels (RSC Publishing).
  • 4-Hydroxy-2-Methylpyridine. (n.d.). CymitQuimica.
  • This compound. (n.d.). ChemScene.
  • This compound. (n.d.). Sigma-Aldrich.
  • 4664-16-8(6-hydroxy-4-methyl-2-pyridone) Product Description. (n.d.). ChemicalBook.
  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H). (n.d.). Google Patents.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.
  • 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. (n.d.). Synblock.

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Validation & Comparative

A Comparative Guide to Purity Assessment of Synthetic 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthetic 6-Hydroxy-4-methylpyridin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical agents, including antiretroviral drugs.[1][2] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a logical framework for selecting the most appropriate analytical strategy based on the specific requirements of your research or manufacturing process.

Introduction: The Significance of Purity for this compound

This compound is a versatile pyridinone scaffold, the purity of which can significantly impact the downstream synthesis and the final drug product's quality.[3][4] Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation.[5] Therefore, a robust analytical strategy to ensure its purity is paramount. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) for this purpose.

Potential Impurities in Synthetic this compound

A common synthesis route for this compound involves the hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[2] Based on this, potential impurities could include:

  • Starting Material: Unreacted ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Intermediates: Incomplete hydrolysis products.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Resulting from instability under certain conditions.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique for purity assessment is a critical decision that should be based on a thorough understanding of the strengths and limitations of each method.[6][7][8]

Technique Principle Strengths for this Application Limitations for this Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a mobile and stationary phase.High sensitivity and resolution for separating closely related impurities.[9][10] Quantitative accuracy for impurity profiling.Requires reference standards for impurity identification and quantification. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides structural information for impurity identification without a reference standard.[11][12] qNMR can provide accurate purity assessment.[13][14]Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be challenging to interpret.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Rapid assessment of total eutectic impurities.[15][16] Requires a small sample size.[15]Does not provide information on the identity or number of individual impurities.[15][16] Only applicable to crystalline solids with a sharp melting point.[16][17]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.

Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in diluent A->B E Equilibrate HPLC system B->E C Prepare mobile phase D Degas mobile phase C->D D->E F Inject sample E->F G Chromatographic separation F->G H UV detection G->H I Integrate peaks H->I J Calculate % Purity I->J qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately weigh sample C Dissolve in deuterated solvent A->C B Accurately weigh internal standard B->C D Acquire 1H NMR spectrum C->D E Process spectrum (phasing, baseline correction) D->E F Integrate analyte and standard peaks E->F G Calculate purity F->G DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis A Accurately weigh sample into DSC pan B Hermetically seal the pan A->B C Place sample and reference pans in DSC cell B->C D Heat at a constant rate C->D E Record heat flow vs. temperature D->E F Determine onset and peak melting temperatures E->F G Calculate purity using Van't Hoff equation F->G

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A Comparative Guide to the Quantitative Analysis of 6-Hydroxy-4-methylpyridin-2(1h)-one: A Deep Dive into qNMR and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Hydroxy-4-methylpyridin-2(1h)-one, a pyridinone derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the robust analysis of this compound. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices to empower you in selecting the most appropriate analytical strategy for your research and development needs.

The Rise of qNMR: A Paradigm Shift in Quantitative Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, offering distinct advantages over traditional analytical techniques.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[4][5][6] This intrinsic relationship allows for the determination of the concentration or purity of a substance without the need for a compound-specific reference standard, a significant departure from chromatographic methods that rely on calibration curves.[5][7]

The versatility of qNMR allows for both the structural elucidation and quantification of a sample within a single experiment, providing a holistic analytical perspective.[7] This is particularly advantageous in drug development, where confirming the identity and purity of a compound simultaneously is highly efficient.

Head-to-Head Comparison: qNMR vs. Chromatographic Techniques

The choice of an analytical technique is often a balance between various factors including accuracy, precision, sensitivity, and sample throughput. Below is a comparative overview of qNMR, HPLC, and LC-MS for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal intensity is directly proportional to the molar concentration of the analyte.[6]Separation based on the differential partitioning of the analyte between a mobile and stationary phase, with detection typically by UV-Vis absorption.[8]Chromatographic separation coupled with mass-to-charge ratio detection, providing high selectivity and sensitivity.[8]
Primary Use Absolute purity determination and quantification against a certified internal standard.[7]Routine purity testing and quantification of major components and known impurities.[9]Identification and quantification of trace-level impurities and metabolites.[8]
Calibration Does not require a calibration curve with an identical standard for the analyte; relies on a certified internal standard.[5]Requires a calibration curve generated from a series of known concentrations of a reference standard for the analyte.[10]Typically requires a calibration curve, often with an isotopically labeled internal standard for highest accuracy.
Selectivity High, based on the unique chemical shifts of protons in the molecule. Signal overlap can be a challenge.[11]Good, dependent on the choice of column and mobile phase. Co-elution of impurities can occur.Excellent, provides mass information which aids in the definitive identification of components.
Sensitivity Generally lower than chromatographic methods.[12]Moderate, with a limit of detection typically in the µg/mL range.[10]Very high, with a limit of detection often in the ng/mL to pg/mL range.
Sample Throughput Moderate, with each experiment taking several minutes.High, with automated systems capable of running many samples sequentially.High, similar to HPLC.
Non-destructive Yes, the sample can be recovered after analysis.[12]No, the sample is consumed during the analysis.No, the sample is consumed during the analysis.

In-Depth Experimental Protocol: qNMR Analysis of this compound

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound using ¹H qNMR. The protocol is designed to be a self-validating system, with explanations for each critical step.

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound C Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (e.g., Maleic Acid) B->C D Transfer to NMR Tube C->D E Optimize Spectrometer Parameters (e.g., T1, pulse angle) D->E Insert Sample F Acquire ¹H NMR Spectrum E->F G Fourier Transform Phase Correction F->G H Baseline Correction G->H I Integrate Analyte and Internal Standard Signals H->I J Calculate Purity/ Concentration I->J Analytical_Choice Start Need to Quantify This compound Q1 Primary Goal? Start->Q1 A1 Absolute Purity Determination Q1->A1 Absolute Quantification A2 Routine QC & Purity Check Q1->A2 Routine Analysis A3 Trace Impurity Identification Q1->A3 Impurity Profiling Method1 qNMR A1->Method1 Method2 HPLC-UV A2->Method2 Method3 LC-MS A3->Method3

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comparative study of different synthetic routes to 6-Hydroxy-4-methylpyridin-2(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Hydroxy-4-methylpyridin-2(1H)-one

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Its structural motif is a key component in various pharmaceuticals, including antiviral agents, and it is also explored for its potential in agrochemicals due to its phytotoxic properties.[1] The pyridinone core, with its capacity for hydrogen bonding and bioisosteric replacement of other chemical groups, makes it a valuable scaffold in medicinal chemistry.[2] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to the research and drug development community.

This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this compound, originating from readily available starting materials: dehydroacetic acid, a pre-functionalized pyridinone ester, and the fundamental building blocks of citric acid and urea. Each route is evaluated based on its chemical principles, experimental protocol, yield, and overall practicality for laboratory and potential industrial applications.

Route 1: The Dehydroacetic Acid Pathway: A Classic and Reliable Approach

This widely utilized method leverages the commercially available and inexpensive dehydroacetic acid as the starting material. The synthesis proceeds in a two-step sequence involving the hydrolysis of the pyrone ring followed by amination to form the desired pyridinone.

Reaction Mechanism and Rationale

The synthesis begins with the acid-catalyzed hydrolysis of dehydroacetic acid (1) to yield 4-hydroxy-6-methyl-2H-pyran-2-one (2).[1] This step effectively opens and re-closes the ring to form the pyran-2-one intermediate. The subsequent and crucial step involves the reaction of this intermediate with a source of ammonia, typically aqueous ammonium hydroxide. This is a nucleophilic substitution reaction where the ammonia attacks the carbonyl group, leading to the opening of the pyranone ring, followed by intramolecular cyclization and dehydration to afford the thermodynamically more stable this compound (3).[1] The choice of aqueous ammonium hydroxide is strategic as it serves as both the nucleophile and a basic medium to facilitate the reaction.

Dehydroacetic_Acid_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amination Dehydroacetic Acid (1) Dehydroacetic Acid (1) H2SO4 H2SO4 Dehydroacetic Acid (1)->H2SO4 4-Hydroxy-6-methyl-2H-pyran-2-one (2) 4-Hydroxy-6-methyl-2H-pyran-2-one (2) H2SO4->4-Hydroxy-6-methyl-2H-pyran-2-one (2) NH4OH NH4OH 4-Hydroxy-6-methyl-2H-pyran-2-one (2)->NH4OH This compound (3) This compound (3) NH4OH->this compound (3)

Caption: Synthetic pathway from Dehydroacetic Acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (2) [1]

  • In a 25 mL flask, combine dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).

  • Heat the mixture to 130 °C for 10 minutes.

  • While still warm, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Collect the resulting precipitate by filtration and wash thoroughly with cold water.

  • Dry the white solid to obtain 4-hydroxy-6-methylpyran-2-one. (Reported Yield: 86%).[1]

Step 2: Synthesis of this compound (3) [1]

  • In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) with stirring.

  • Continue stirring the reaction mixture for 5 minutes at room temperature (25 °C).

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound. (Reported Yield: 80%).[1]

Route 2: Decarboxylation of a Pyridinone Precursor: A High-Yielding Transformation

This synthetic strategy commences with a more complex, pre-functionalized pyridinone, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. The core pyridinone ring is already formed, and the synthesis is a single, high-yielding decarboxylation step.

Reaction Mechanism and Rationale

The key transformation in this route is the hydrolysis of the ester group at the C-3 position, followed by decarboxylation. The reaction is typically carried out under acidic conditions, such as refluxing in hydrochloric acid.[4] The acid catalyzes the hydrolysis of the ethyl ester to a carboxylic acid. Under the reaction conditions, this β-keto acid intermediate is unstable and readily undergoes decarboxylation to afford the final product. The high yield reported for this reaction suggests a very clean and efficient transformation with minimal side products.[4] This route is particularly attractive if the starting pyridinone ester is readily available or can be synthesized efficiently.

Decarboxylation_Pathway Pyridinone Ester (4) Ethyl 4-hydroxy-6-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate HCl, Reflux HCl, Reflux Pyridinone Ester (4)->HCl, Reflux Target Molecule (3) This compound HCl, Reflux->Target Molecule (3)

Caption: Decarboxylation of a pyridinone precursor.

Detailed Experimental Protocol[4]
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol).

  • Add 350 mL of 1 N hydrochloric acid to the flask.

  • Stir the mixture at reflux for 72 hours.

  • During this time, this compound will precipitate as a white solid.

  • After cooling, collect the solid by filtration, wash with water, and dry. (Reported Yield: 99%).[4]

Route 3: From Basic Building Blocks: The Citric Acid and Urea Approach

This route represents a "bottom-up" synthesis, utilizing inexpensive and readily abundant starting materials: citric acid and urea. While the direct synthesis of this compound is not explicitly detailed, this pathway is a well-established method for producing the closely related citrazinic acid (6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid).[5][6] Subsequent decarboxylation, a step demonstrated to be efficient in Route 2, would yield the target molecule.

Reaction Mechanism and Rationale

The synthesis of citrazinic acid from citric acid and urea under hydrothermal conditions is a complex, multi-step process within a single pot.[6] It is proposed that citric acid undergoes dehydration and decarboxylation at high temperatures to form intermediates like itaconic acid.[7] Urea, in turn, decomposes to provide ammonia.[7] These reactive intermediates then undergo a series of condensation and cyclization reactions to form the pyridinone ring of citrazinic acid. A patented method outlines a one-step hydrothermal process that reports high yields of citrazinic acid.[6] The subsequent decarboxylation of citrazinic acid would likely proceed under acidic conditions, similar to Route 2, to furnish the final product.

Citric_Acid_Pathway cluster_0 Step 1: Hydrothermal Synthesis cluster_1 Step 2: Decarboxylation Citric Acid + Urea Citric Acid + Urea Hydrothermal\nReaction Hydrothermal Reaction Citric Acid + Urea->Hydrothermal\nReaction Citrazinic Acid (5) Citrazinic Acid Hydrothermal\nReaction->Citrazinic Acid (5) Acid, Heat Acid, Heat Citrazinic Acid (5)->Acid, Heat Target Molecule (3) This compound Acid, Heat->Target Molecule (3)

Caption: Synthesis from Citric Acid and Urea.

Detailed Experimental Protocol

Step 1: Synthesis of Citrazinic Acid (5) [6]

  • Dissolve citric acid (0.6094-1.2188 g) and urea (0.6966-1.3932 g) in 60-80 mL of deionized water in a 100 mL reaction vessel.

  • Sonciate the mixture for 5-10 minutes to ensure uniform mixing.

  • Seal the reaction vessel and heat in an oven at 160-200 °C for 2-6 hours under hydrothermal conditions.

  • Cool the reaction to room temperature, which will result in a dark green solution.

  • Centrifuge the solution at high speed, discard the supernatant, and dry the resulting yellow precipitate to obtain citrazinic acid. (Reported Yield: 70-85%).[6]

Step 2: Decarboxylation of Citrazinic Acid (Hypothetical Protocol based on Route 2)

  • In a round-bottom flask, suspend citrazinic acid in a suitable acidic medium (e.g., 1 N HCl).

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated this compound by filtration.

  • Wash the solid with water and dry. The yield for this step is expected to be high, analogous to the decarboxylation in Route 2.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Dehydroacetic AcidRoute 2: Pyridinone Ester DecarboxylationRoute 3: Citric Acid and Urea
Starting Materials Dehydroacetic acid, Sulfuric acid, Ammonium hydroxideEthyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, Hydrochloric acidCitric acid, Urea, Hydrochloric acid
Number of Steps 212
Overall Yield ~69%99%[4]High (estimated based on high-yield steps)
Reaction Conditions Step 1: 130 °C; Step 2: Room TemperatureReflux (72 hours)Step 1: 160-200 °C (hydrothermal); Step 2: Reflux
Reagent Cost Low to moderatePotentially high for the starting esterVery low
Scalability GoodExcellentGood, requires high-pressure equipment for Step 1
Safety Considerations Use of concentrated sulfuric acid.Handling of hydrochloric acid.High-pressure hydrothermal reaction.
Key Advantage Readily available and inexpensive starting material.Extremely high yield and clean reaction.Utilizes very cheap and abundant starting materials.
Key Disadvantage Two-step process with moderate overall yield.Availability and cost of the starting pyridinone ester.Requires specialized equipment for the hydrothermal step.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher, including scale, cost, and available equipment.

  • For routine laboratory synthesis and moderate scale-up , the Dehydroacetic Acid Pathway (Route 1) offers a reliable and cost-effective method with straightforward procedures.

  • When the highest possible yield is the primary concern and the starting material is accessible , the Pyridinone Ester Decarboxylation (Route 2) is unequivocally the superior choice, delivering a near-quantitative yield in a single step.

  • For large-scale industrial production where cost is a critical driver , the Citric Acid and Urea Pathway (Route 3) presents a highly attractive option due to the inexpensiveness of the starting materials. However, this route necessitates investment in high-pressure reaction equipment.

Each of these routes provides a viable path to the target molecule, and a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision that best aligns with their synthetic objectives.

References

  • dos Santos, J. C., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-methylpyridin-2(1H)-one. Molecules, 16(4), 3267-3280. Available from: [Link]

  • Reyes-González, M. A., et al. (2011). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2937. Available from: [Link]

  • Lherbet, C., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Advances, 6(89), 86326-86337. Available from: [Link]

  • ResearchGate. Synthesis of pyridinone with various reactions. Available from: [Link]

  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1985. Available from: [Link]

  • Findlay, J. A., & Lonergan, G. C. (1978). Reactions of 4-hydroxy-6-methyl-2-pyridone with aldehydes. Canadian Journal of Chemistry, 56(19), 2676-2679. Available from: [Link]

  • Wang, Y., et al. (2022). Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Communications Chemistry, 5(1), 1-8. Available from: [Link]

  • Strokolos, M. A., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Chemical Industry & Chemical Engineering Quarterly, 25(3), 269-276. Available from: [Link]

  • MDPI. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Available from: [Link]

  • Wikipedia. Citrazinic acid. Available from: [Link]

  • Comins, D. L. (2002). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Journal of Heterocyclic Chemistry, 39(5), 855-867. Available from: [Link]

  • Claessens, S., et al. (2017). Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid. Green Chemistry, 19(2), 479-484. Available from: [Link]

  • PrepChem.com. Synthesis of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone. Available from: [Link]

  • Sciencemadness.org. Preparation of Citrazinic Acid. Available from: [Link]

  • Google Patents. CN108164458B - Synthetic method of citrazinic acid.
  • ResearchGate. (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. Available from: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

Sources

A Spectroscopic and Computational Guide to the Tautomerism of 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Structure

In the realm of medicinal chemistry and materials science, 6-Hydroxy-4-methylpyridin-2(1H)-one is a molecule of considerable interest, serving as a key intermediate in the synthesis of novel therapeutic agents, including non-nucleoside reverse transcriptase inhibitors for HIV treatment.[1][2] However, its chemical reactivity and biological interactions are not governed by a single, static structure. The molecule exists as a dynamic equilibrium of tautomers, isomers that readily interconvert through the migration of a proton. Understanding the predominant forms and the factors that govern this equilibrium is paramount for predicting molecular behavior, optimizing reaction conditions, and designing effective drug candidates.

This comprehensive guide provides an in-depth comparison of the major tautomers of this compound. We will dissect their distinct spectroscopic signatures using Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by computational analysis. The causality behind experimental choices and the influence of environmental factors like solvent polarity will be explained, offering researchers a robust framework for analyzing this and similar pyridone systems.

The Tautomeric Landscape

The tautomerism of 2-hydroxypyridines and their derivatives has been a subject of extensive study.[3][4] The equilibrium is a delicate balance between the aromatic hydroxy-pyridine form and the non-aromatic but often more stable pyridone form, influenced by factors like solvent, temperature, and substitution patterns.[4][5][6] For this compound, two primary tautomers are in equilibrium: the pyridone form (Tautomer A) and the dihydroxypyridine form (Tautomer B).

Caption: Tautomeric equilibrium between the pyridone (A) and dihydroxypyridine (B) forms.

In the solid state and in polar solvents, the pyridone form (Tautomer A) is generally the predominant species, stabilized by strong intermolecular hydrogen bonding.[3][5][7] Non-polar environments can shift the equilibrium, favoring the more aromatic dihydroxypyridine tautomer (Tautomer B).[5]

Part 1: Spectroscopic Fingerprints for Tautomer Identification

Spectroscopy offers a powerful, non-destructive window into this tautomeric equilibrium. Each technique probes different molecular features, and together they provide a definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most conclusive method for identifying and quantifying tautomers in solution. The distinct chemical environments of protons (¹H) and carbons (¹³C) in each tautomer give rise to unique sets of signals.

¹H NMR Signatures:

  • Tautomer A (Pyridone): The key diagnostic signal is the N-H proton, which is typically a broad singlet observed far downfield (δ 10.5-12.0 ppm) due to hydrogen bonding and the influence of the adjacent carbonyl group. An O-H signal for the 6-hydroxy group is also expected. The two vinyl protons on the ring (H-3 and H-5) will appear as distinct signals.

  • Tautomer B (Dihydroxypyridine): This form lacks an N-H proton. Instead, two O-H proton signals would be present, though they may be broad and their observation can be solvent-dependent. The ring protons would likely experience a slight upfield shift compared to Tautomer A due to increased aromaticity.

¹³C NMR Signatures:

  • Tautomer A (Pyridone): The most telling signal is the C=O carbon (C-2), which appears significantly downfield (δ ~165-170 ppm). The C-6 carbon, attached to the hydroxyl group, will also be downfield.

  • Tautomer B (Dihydroxypyridine): This tautomer lacks a carbonyl carbon. Instead, the C-2 and C-6 carbons, both attached to hydroxyl groups, would resonate at chemical shifts typical for phenolic carbons (δ ~155-165 ppm), which is upfield relative to the C=O in Tautomer A.

Comparative NMR Data Summary

Signal Tautomer A (Pyridone Form) Tautomer B (Dihydroxypyridine Form) Rationale for Difference
¹H N-H ~11.0 ppm (broad s)[1][2]AbsentPresence of the N-H bond in the pyridone ring.
¹H O-H ~10.4 ppm (broad s)[1][2]Two distinct O-H signals expectedTautomer A has one OH; Tautomer B has two.
¹H Ring Protons H-3: ~5.6 ppm; H-5: ~5.3 ppm[1][2]Expected slight upfield shiftIncreased aromatic character in the dihydroxy form.
¹³C C=O (C-2) ~167.6 ppm[1][2]AbsentCarbonyl group is characteristic of the pyridone form.
¹³C C-O (C-2, C-6) C-6: ~164.8 ppm[1][2]Two signals expected (~155-165 ppm)Tautomer B has two C-O bonds; Tautomer A has one C-O and one C=O.

Note: Chemical shifts are approximate and can vary with solvent and concentration. The provided data is based on reported values for 4-hydroxy-6-methylpyridin-2(1H)-one, which strongly suggests the pyridone form is dominant under the measured conditions (CDCl₃).[1][2]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

The different π-electron systems of the tautomers result in distinct UV-Vis absorption spectra. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation.

  • Tautomer A (Pyridone): Possesses a cross-conjugated dienone system.

  • Tautomer B (Dihydroxypyridine): Has a fully aromatic pyridine ring.

Generally, the pyridone form absorbs at a longer wavelength compared to the hydroxypyridine form.[8] The equilibrium can be monitored by observing changes in the UV-Vis spectrum upon altering the solvent. In polar solvents like water, which stabilize the more polar pyridone form, an increase in the intensity of the longer-wavelength band is expected.[4][5][9]

Expected UV-Vis Absorption Maxima

Tautomer Expected λmax Range (nm) Rationale
Tautomer A (Pyridone) 290 - 320Extended conjugation of the dienone chromophore.
Tautomer B (Dihydroxypyridine) 260 - 280π → π* transitions of the aromatic hydroxypyridine system.

Note: These are estimated ranges. The exact λmax values are highly solvent-dependent. The presence of multiple absorption bands is common as different electronic transitions are possible.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides direct evidence for the presence of specific functional groups that define each tautomer.

  • Tautomer A (Pyridone): The spectrum will be dominated by a strong C=O stretching vibration between 1640-1680 cm⁻¹. A broad N-H stretching band will also be present around 3100-3300 cm⁻¹.[1][2]

  • Tautomer B (Dihydroxypyridine): This form will show no C=O stretch. Instead, a broad O-H stretching band (or bands) will be prominent in the 3200-3600 cm⁻¹ region. C=N and C=C stretching vibrations of the aromatic ring will be observed in the 1500-1620 cm⁻¹ region.

Key IR Absorption Frequencies

Functional Group Tautomer A (Pyridone Form) Tautomer B (Dihydroxypyridine Form)
C=O Stretch ~1640 cm⁻¹ (Strong) [1]Absent
N-H Stretch ~3100-3300 cm⁻¹ (Broad)Absent
O-H Stretch ~3300 cm⁻¹ (Broad)~3200-3600 cm⁻¹ (Broad)
C=C / C=N Stretch ~1580-1620 cm⁻¹~1500-1620 cm⁻¹

Part 2: The Decisive Role of the Environment

The tautomeric equilibrium is not static; it is a dynamic process heavily influenced by the surrounding medium.

Solvent Effects

The choice of solvent can dramatically shift the equilibrium from one tautomer to another.[6]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are highly effective at stabilizing the more polar pyridone tautomer (A) through hydrogen bonding with the C=O and N-H groups.[4][5] In water, the pyridone form is expected to be overwhelmingly dominant.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents also favor the polar pyridone form due to their high dielectric constants, but the stabilization may be less pronounced than in protic solvents.

  • Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, intramolecular hydrogen bonding and aromaticity become more significant stabilizing factors. This shifts the equilibrium towards the less polar, more aromatic dihydroxypyridine tautomer (B).[5]

pH Effects

The pH of an aqueous solution introduces another layer of complexity by allowing for protonation or deprotonation, which can favor specific tautomeric forms. At low pH, the ring nitrogen can be protonated, while at high pH, the hydroxyl and N-H protons can be removed. Studying the spectroscopic properties as a function of pH can provide valuable information on the pKa values of the different acidic/basic sites on each tautomer.[10]

Part 3: Experimental and Computational Protocols

To ensure scientific rigor, the following protocols outline the methodologies for obtaining reliable and reproducible data.

Protocol 1: NMR Spectroscopic Analysis

Objective: To identify and quantify the tautomeric ratio in various deuterated solvents.

NMR_Workflow start Start: Purified Compound prep Sample Preparation (5-10 mg in 0.7 mL solvent) start->prep solvents Solvents: - CDCl₃ (Low Polarity) - DMSO-d₆ (Polar Aprotic) - CD₃OD (Polar Protic) prep->solvents nmr NMR Spectrometer (≥400 MHz, 298 K) prep->nmr h1 ¹H NMR Acquisition (Sufficient scans for S/N > 50:1) nmr->h1 c13 ¹³C{¹H} NMR Acquisition (Proton Decoupled) nmr->c13 analysis Data Analysis - Integrate N-H vs. Ring Protons - Identify C=O vs. C-O signals h1->analysis c13->analysis ratio Determine Tautomeric Ratio (A:B) analysis->ratio end End: Quantified Equilibrium ratio->end

Caption: Workflow for NMR-based tautomer analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound. Prepare separate samples by dissolving the compound in ~0.7 mL of each deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in clean, dry 5 mm NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-resolution NMR spectrometer (≥400 MHz). Ensure the sample temperature is equilibrated and maintained at a constant value (e.g., 298 K), as the equilibrium can be temperature-sensitive.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for accurate integration of both major and minor tautomer signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra (phasing, baseline correction). Calibrate the chemical shift scale to TMS. For ¹H NMR, carefully integrate the signals corresponding to the N-H proton of Tautomer A and the ring protons of both tautomers. The ratio of their integrals directly reflects the molar ratio of the tautomers. For ¹³C NMR, identify the presence or absence of the characteristic C=O signal to confirm the dominant tautomer.

Protocol 2: Computational Chemistry Analysis

Objective: To calculate the relative thermodynamic stabilities and predict the spectroscopic properties of the tautomers.

DFT_Workflow start Start: Tautomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt gas_phase Gas Phase Calculation geom_opt->gas_phase solvent_model Solvent Model (PCM) (Simulate different solvents) geom_opt->solvent_model freq Frequency Calculation (Confirm minima, get ZPE) gas_phase->freq solvent_model->freq energy Calculate Relative Energies (ΔG) (Predict Tautomer Stability) freq->energy freq->energy spec Predict Spectra (NMR, IR, UV-Vis) energy->spec energy->spec end End: Theoretical Validation spec->end

Caption: Workflow for computational analysis of tautomers.

Methodology:

  • Structure Input: Build the 3D structures of Tautomer A and Tautomer B in a molecular modeling program.

  • Computational Method Selection: Choose a reliable quantum chemistry method. Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost for this type of system.[3][6][11]

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. This should be done for both the gas phase and in simulated solvents using a continuum model like the Polarizable Continuum Model (PCM).

  • Frequency Calculation: Conduct a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) for accurate energy comparisons. The output also gives the predicted IR spectrum.

  • Energy Calculation: Compare the Gibbs free energies (G) of the optimized tautomers in each environment (gas phase, different solvents). The difference in free energy (ΔG) allows for the prediction of the equilibrium constant (K_T).

  • Spectroscopic Prediction: Use the optimized geometries to predict other spectroscopic properties. NMR chemical shifts can be calculated using the GIAO method. Electronic transitions for the UV-Vis spectrum can be predicted using Time-Dependent DFT (TD-DFT).

Conclusion

The characterization of this compound is a clear demonstration that a molecule's identity is often a dynamic equilibrium rather than a single structure. The pyridone (Tautomer A) and dihydroxypyridine (Tautomer B) forms possess distinct and readily distinguishable spectroscopic fingerprints. NMR spectroscopy provides definitive structural information and quantification, while IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic structure.

For researchers in drug development and chemical synthesis, a thorough understanding of this tautomerism, supported by the robust spectroscopic and computational protocols outlined here, is essential. It is the key to controlling reactivity, predicting biological activity, and ultimately, harnessing the full potential of this versatile heterocyclic scaffold.

References

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link][6][11]

  • El-Sayed, W. M., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Journal of Chemistry, 2016, 8245903. [Link][3][5]

  • Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347-5351. [Link]

  • Al-Soufi, W., & Al-Kahtani, H. (2007). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 6(11), 1167-1173. [Link][9]

  • Al-Soufi, W., & Al-Kahtani, H. (2007). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University Journal for Science, 12(1), 35-44. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

  • Zhang, J., et al. (2016). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 45(15), 6539-6547. [Link][10]

  • Zhang, Y. A., et al. (2008). Theoretical studies of the tautomers of pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231-3238. [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. PubMed. [Link][6]

  • Hernández-Chávez, I., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1569. [Link][1]

  • ResearchGate. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate Publication. [Link][2]

  • Gawinecki, R., et al. (2001). ¹H NMR Supported Analysis of the UV-vis Spectra of (Z) 2-(2-hydroxy-2-phenyl vinyl)-pyridines. Journal of the Chemical Society of Pakistan, 23(4), 490-494. [Link]

  • Couto, R. C., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2531-2537. [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link][7]

  • Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]

  • Yakhontov, L. N., et al. (1974). Effect of the pH of the medium on the chemical shifts in the PMR spectra and on the distribution of the π-electron density in 4-hydroxyisoquinoline derivatives. Chemistry of Heterocyclic Compounds, 8(1), 80-84. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Hydroxy-4-methylpyridin-2(1H)-one Derivatives Versus Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The pyridin-2(1H)-one ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] These six-membered, nitrogen-containing heterocycles exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide provides an in-depth, objective comparison of the biological performance of derivatives based on the 6-Hydroxy-4-methylpyridin-2(1H)-one core structure against established standard drugs. We will delve into the experimental data, elucidate the causality behind methodological choices, and present a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

Anticancer Activity: Seeking Potency and Selectivity

The quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount challenge in oncology. Pyridinone derivatives have emerged as a promising class of compounds, often exhibiting potent cytotoxicity against various cancer cell lines.[2][4] Their mechanisms can be diverse, with some derivatives shown to induce cell cycle arrest, a critical pathway for controlling cell proliferation.[5]

Comparative Performance Data

A significant measure of a potential anticancer drug is its ability to kill cancer cells (cytotoxicity) at low concentrations, ideally while sparing normal, healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit a biological process by 50%.

A recent study evaluated a novel 3,4-dihydro-6-methyl-2-pyridone derivative, 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone, against the well-established chemotherapeutic agent, Doxorubicin.[4] The results highlight a compelling therapeutic window.

CompoundCell LineTargetIC50 (µM)Standard DrugStandard IC50 (µM)Source
Novel Pyridone DerivativeHepG-2Liver Cancer1.2Doxorubicin1.1[4]
Novel Pyridone DerivativePBMCNormal Cells> 30Doxorubicin2.0[4]

The data reveals that the novel pyridone derivative demonstrates potent cytotoxicity against the HepG-2 liver cancer cell line, with an IC50 value comparable to that of Doxorubicin.[4] Crucially, the derivative shows substantially lower toxicity towards normal peripheral blood mononuclear cells (PBMCs), suggesting a superior selectivity index and a potentially reduced side-effect profile compared to Doxorubicin.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity is reliably determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cellular metabolic activity, which serves as a proxy for cell viability.

Causality: The choice of the MTT assay is based on its robustness and direct correlation between mitochondrial dehydrogenase activity in living cells and the colorimetric signal produced. It provides a quantitative and high-throughput method to assess the dose-dependent effects of a compound on cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG-2) and normal cells (e.g., PBMC) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyridone derivative and the reference drug (e.g., Doxorubicin) for a 48-hour incubation period.[4]

  • MTT Reagent Addition: Following treatment, the media is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well. The plates are incubated for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: In Vitro Cytotoxicity Screening Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate (e.g., HepG-2, PBMC) incubate1 Incubate for 24h (Allow Attachment) seed->incubate1 treat Add Serial Dilutions of Pyridone Derivative & Doxorubicin incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow of the MTT assay for determining IC50 values.

Antimicrobial Activity: A New Front Against Resistance

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyridinone derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of various pathogenic bacteria and fungi.[3][6]

Comparative Performance Data

The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Compound ClassTarget OrganismMIC Range (µg/mL)Standard DrugStandard MIC (µg/mL)Source
Pyrazoline & Hydrazone DerivativesS. aureus (Gram+)32-512AmpicillinNot specified[7]
Pyrazoline & Hydrazone DerivativesE. coli (Gram-)32-512OfloxacinNot specified[7]
Dihydropyrimidine DerivativesC. albicans (Fungus)VariableFluconazoleVariable[8]
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL E. coliActiveCiprofloxacinResistant[9][10]

Studies show that various pyridone-related structures exhibit moderate to good antimicrobial activity, with MIC values ranging from 32 to 512 μg/mL against both Gram-positive and Gram-negative bacteria.[7] Notably, certain derivatives show efficacy against drug-resistant strains, such as ESBL-producing E. coli, where standard drugs may fail.[9]

Experimental Protocol: Microbroth Dilution for MIC Determination

The microbroth dilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.

Causality: This method is chosen for its efficiency, reproducibility, and conservation of reagents. It allows for the simultaneous testing of multiple compounds at various concentrations against different microorganisms in a high-throughput 96-well plate format.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard antibiotics in the wells of a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a positive control well (microorganism, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells is sub-cultured onto agar plates. The MBC is the lowest concentration that prevents any growth on the subculture.

Visualization: Antimicrobial Susceptibility Testing Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Reading prep_cpd Prepare Serial Dilutions of Test Compounds dispense Dispense Dilutions and Inoculum into Wells prep_cpd->dispense prep_ino Prepare Standardized Microbial Inoculum prep_ino->dispense controls Include Positive (Growth) & Negative (Sterility) Controls dispense->controls incubate Incubate Plate (e.g., 24h at 37°C) controls->incubate read_mic Visually Inspect for Turbidity Determine MIC incubate->read_mic

Caption: Workflow for the microbroth dilution method to find the MIC.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[11] Antioxidants mitigate this damage by scavenging free radicals. 5-Hydroxypyridin-4-one derivatives, which are structurally related to the core topic, are noted for their potential to act as radical scavengers.[11]

Comparative Performance Data

The antioxidant capacity of a compound is often assessed by its ability to scavenge a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The IC50 value represents the concentration required to scavenge 50% of the DPPH radicals.

CompoundAntioxidant Activity (IC50, µM)Standard DrugStandard IC50 (µM)Source
5-Hydroxypyridin-4-one Derivative (Va)708.6Ascorbic Acid< 708.6[11]
5-Hydroxypyridin-4-one Derivative (Va)708.6Kojic Acid> 708.6[11]

In a comparative study, a novel 5-hydroxypyridin-4-one derivative (compound Va) demonstrated significant DPPH scavenging activity, proving more potent than the standard antioxidant kojic acid, though less potent than ascorbic acid.[11] This indicates that the pyridinone scaffold can be tailored to produce effective antioxidant agents.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[12][13]

Causality: The DPPH assay is a simple, rapid, and widely used method for screening the radical scavenging activity of compounds.[13] The stability of the DPPH radical and the clear colorimetric endpoint make it a reliable choice for initial antioxidant screening.[13]

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent like methanol.[12]

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 4 mg/100 mL). The solution should have a deep violet color with a maximum absorbance at ~517 nm.[12][13]

  • Reaction Mixture: In a set of test tubes or a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.[12] A control sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: Allow the reaction mixtures to stand in the dark at room temperature for 30 minutes.[12][13]

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of scavenging against the compound concentration.

Visualization: Principle of the DPPH Assay

DPPH_Assay cluster_reactants cluster_products DPPH DPPH• (Stable Free Radical) (Violet) DPPH_H DPPH-H (Reduced Form) (Yellow/Colorless) DPPH->DPPH_H Donates H• AH +     Pyridone-H (Antioxidant) A_radical +     Pyridone• (Oxidized Antioxidant)

Caption: The antioxidant donates a hydrogen atom to neutralize the DPPH radical.

Conclusion and Future Outlook

The collective evidence strongly supports the role of the this compound scaffold and its analogs as a versatile platform for drug discovery. Derivatives have demonstrated biological activities that are, in several cases, comparable or superior to standard therapeutic agents. The notable selectivity of certain anticancer derivatives against tumor cells over healthy cells and the efficacy of antimicrobial derivatives against resistant strains underscore the significant potential of this chemical class.[4][9]

Future investigations should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and refine the pharmacological profile. Further modifications to the core scaffold could enhance drug-like properties, such as solubility and metabolic stability, paving the way for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious diseases.

References

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. ResearchGate. Available from: [Link]

  • The chemistry of some 6-methyl-4-hydroxy-2-pyridones. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. PubMed. Available from: [Link]

  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. National Institutes of Health. Available from: [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. MDPI. Available from: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy. Available from: [Link]

  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. National Institutes of Health. Available from: [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available from: [Link]

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. MDPI. Available from: [Link]

  • Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. National Institutes of Health. Available from: [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available from: [Link]

Sources

reactivity comparison of 6-Hydroxy-4-methylpyridin-2(1h)-one with other heterocyclic ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 6-Hydroxy-4-methylpyridin-2(1H)-one

Introduction: The Privileged Scaffold of Pyridin-2(1H)-one

In the landscape of medicinal chemistry and materials science, heterocyclic ketones represent a cornerstone of molecular design. Among these, the pyridin-2(1H)-one nucleus is a "privileged scaffold," appearing in a multitude of biologically active compounds, including antiviral, cardiotonic, and anticancer agents.[1][2] Its unique electronic structure, existing in a delicate tautomeric balance, imparts a rich and versatile reactivity profile. This guide focuses on a particularly relevant derivative, This compound , and provides a comparative analysis of its reactivity against other key heterocyclic ketones.

Our objective is to move beyond a simple catalog of reactions and delve into the mechanistic underpinnings that govern chemical behavior. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for the rational design of novel synthetic routes and the strategic functionalization of these important molecular frameworks. We will explore electrophilic and nucleophilic substitutions, as well as reactions at the heteroatoms, supported by experimental data and protocols.

Structural and Electronic Properties: A Tale of Tautomers

The reactivity of this compound is intrinsically linked to its structure and the tautomeric forms it can adopt. The presence of hydroxyl and carbonyl groups allows for both keto-enol and lactam-lactim tautomerism. This equilibrium is fundamental to its chemical behavior, as the electron distribution and the availability of lone pairs differ significantly between forms.

Caption: Tautomeric equilibria of this compound.

The lactam-keto form is generally the most stable and predominant tautomer in solution and solid states. The ring in this form behaves as a highly electron-rich diene system, making it exceptionally susceptible to electrophilic attack.

Comparative Reactivity: Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution is a hallmark reaction of 2-pyridones. Unlike pyridine, which is electron-deficient and requires harsh conditions for EAS, the 2-pyridone ring is activated.[3][4] The presence of two electron-donating groups (an enamine-like nitrogen and a hydroxyl group) in this compound further enhances this reactivity, making it significantly more nucleophilic than unsubstituted 2-pyridone.

Halogenation

Halogenation provides a clear demonstration of the pyridone's activated nature. While pyridine requires high temperatures for radical halogenation, 2-pyridones undergo facile electrophilic halogenation under mild conditions.[5] The directing effects of the substituents in this compound are additive, strongly favoring substitution at the C3 and C5 positions.

Experimental Rationale: A comparative bromination study using N-Bromosuccinimide (NBS) in a polar solvent like Acetic Acid (AcOH) or Dimethylformamide (DMF) is an ideal choice. NBS provides a low, steady concentration of electrophilic bromine (Br+), minimizing side reactions. The choice of a polar solvent helps to stabilize the charged intermediates formed during the reaction.

CompoundReagent/ConditionsMajor Product(s)YieldComments & Rationale
This compound NBS (1.1 eq), AcOH, RT, 4h3-Bromo-6-hydroxy-4-methylpyridin-2(1H)-one>90%Highly activated ring. Strong directing effect from OH and NH groups leads to rapid and selective bromination at C3.
2-Pyridone NBS (1.1 eq), AcOH, RT, 12h3-Bromo- and 5-Bromo-2-pyridone~75% (mixture)Less activated than the di-substituted analogue, resulting in slower reaction and a mixture of C3/C5 isomers.[6]
Pyrimidin-4(3H)-one NBS (1.1 eq), AcOH, 50°C, 24h5-Bromo-pyrimidin-4(3H)-one~60%The second nitrogen atom is strongly deactivating, requiring more forcing conditions for a lower yield. Reactivity is significantly reduced.[7]
Quinolin-2(1H)-one (Carbostyril) Br₂ in AcOH, RT, 6h6-Bromo-quinolin-2(1H)-one~85%The fused benzene ring is more activated than the pyridone ring, leading to substitution on the carbocyclic portion.
Nitration

The nitration of 2-pyridones is a classic example of how reaction conditions can dramatically alter regiochemical outcomes. The key variable is the acidity of the medium, which dictates the nature of the reacting species.[6][8]

  • In low acidity media (e.g., HNO₃ in Ac₂O), the reaction occurs on the neutral pyridone molecule. The powerful activating and directing effects of the ring nitrogen and hydroxyl group lead to substitution at the C3 position.

  • In high acidity media (e.g., HNO₃ in H₂SO₄), the pyridone oxygen is protonated. This dramatically changes the electronic landscape. The resulting pyridinium ion is strongly deactivated, and the directing influence shifts, favoring substitution at the C5 position.[6]

nitration_pathway sub sub Start This compound Low_Acidity Low Acidity (e.g., HNO₃/Ac₂O) Start->Low_Acidity High_Acidity High Acidity (e.g., HNO₃/H₂SO₄) Start->High_Acidity Neutral_Species Reacts on Neutral Pyridone Species Low_Acidity->Neutral_Species Favors Protonated_Species Reacts on O-Protonated Conjugate Acid High_Acidity->Protonated_Species Favors Product_3_Nitro 3-Nitro Product Neutral_Species->Product_3_Nitro Leads to Product_5_Nitro 5-Nitro Product Protonated_Species->Product_5_Nitro Leads to

Caption: Influence of acidity on the regioselectivity of pyridone nitration.

This dual reactivity makes this compound a versatile building block, allowing for selective entry into either the 3-nitro or 5-nitro series simply by tuning the reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is less common for the pyridone ring itself compared to pyridine derivatives bearing a good leaving group (like a halide) at the C2 or C4 positions.[9][10] The pyridone ring is electron-rich and thus inherently resistant to attack by nucleophiles. However, SNAr reactions become feasible if:

  • A strong electron-withdrawing group is present to activate the ring.

  • A good leaving group (e.g., Cl, Br) is installed on the ring, typically at the C2, C4, or C6 positions.

  • The reaction proceeds via transformation into a more electrophilic pyridinium salt.[11]

For this compound, direct nucleophilic substitution on the core ring is unfavorable. However, the hydroxyl group at C6 can be converted into a better leaving group (e.g., a tosylate or triflate) to facilitate nucleophilic displacement. This two-step process provides a route to C6-functionalized pyridones.

Experimental Protocols

To ensure scientific integrity, a detailed, self-validating protocol is essential. The following procedure for comparative bromination allows for a direct assessment of reactivity.

Protocol: Comparative Electrophilic Bromination

Objective: To compare the reactivity and regioselectivity of this compound, 2-pyridone, and pyrimidin-4(3H)-one towards electrophilic bromination.

Materials:

  • This compound (Substrate A)

  • 2-Pyridone (Substrate B)

  • Pyrimidin-4(3H)-one (Substrate C)

  • N-Bromosuccinimide (NBS), recrystallized

  • Glacial Acetic Acid (AcOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrers, TLC plates (silica gel), NMR tubes, deuterated solvents (e.g., DMSO-d₆).

Workflow Diagram:

bromination_workflow A 1. Dissolve Substrate (1.0 mmol) in AcOH (10 mL) B 2. Add NBS (1.05 mmol) portion-wise at 0°C A->B C 3. Stir at Room Temperature Monitor by TLC B->C D 4. Quench Reaction with Na₂S₂O₃ solution C->D E 5. Neutralize with sat. NaHCO₃ D->E F 6. Extract with EtOAc (3 x 20 mL) E->F G 7. Dry (MgSO₄), Filter, and Concentrate F->G H 8. Purify by Column Chromatography or Recrystallization G->H I 9. Characterize Product (¹H NMR, ¹³C NMR, MS) H->I

Caption: Experimental workflow for the comparative bromination protocol.

Step-by-Step Procedure:

  • Reaction Setup: In three separate 50 mL round-bottom flasks, place Substrate A (125 mg, 1.0 mmol), Substrate B (95 mg, 1.0 mmol), and Substrate C (96 mg, 1.0 mmol), respectively.

  • Dissolution: Add glacial acetic acid (10 mL) to each flask and stir until the substrate is fully dissolved. Cool the flasks to 0°C in an ice bath.

  • Reagent Addition: To each flask, add N-Bromosuccinimide (187 mg, 1.05 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

    • Causality Note: Portion-wise addition at low temperature controls the reaction rate and prevents potential runaway reactions or over-bromination, especially with the highly activated Substrate A.

  • Reaction Monitoring: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour (Eluent: 5% MeOH in CH₂Cl₂). Note the time required for complete consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing 10% aqueous sodium thiosulfate solution (20 mL) to quench any unreacted bromine.

  • Neutralization: Carefully add saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification & Validation: Purify the crude material by either recrystallization (from ethanol/water) or column chromatography on silica gel. The final validation of product structure and purity must be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This confirms the regioselectivity and serves as the self-validating step of the protocol.

Conclusion

This compound emerges as a highly reactive and synthetically versatile heterocyclic ketone. Its reactivity is dominated by the electron-rich nature of the pyridone ring, further enhanced by its hydroxyl and methyl substituents.

  • Superiority in EAS: It undergoes electrophilic aromatic substitution, such as halogenation and nitration, far more readily than unsubstituted 2-pyridone and significantly faster than other heterocyclic systems like pyrimidinones.

  • Tunable Regioselectivity: The regiochemical outcome of nitration can be precisely controlled by modulating the reaction acidity, offering strategic access to different isomers.

  • Synthetic Utility: While less prone to direct SNAr, its hydroxyl group can be leveraged as a handle for introducing nucleophiles at the C6 position after conversion to a suitable leaving group.

This predictable yet tunable reactivity profile solidifies the position of this compound as a valuable scaffold for the development of new pharmaceuticals and functional materials. A thorough understanding of the principles outlined in this guide enables researchers to harness its chemical potential with precision and efficiency.

References

  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.
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  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
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A Researcher's Guide to the Stability of Pyridinone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities and favorable physicochemical properties.[1][2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with stability—both chemical and metabolic—being a critical hurdle. The nature and position of substituents on the pyridinone ring play a pivotal role in dictating the molecule's robustness.[2] This guide offers an in-depth comparison of the stability of pyridinone derivatives, elucidating the influence of various substituents and providing the experimental frameworks necessary for their evaluation.

The Decisive Role of Substituents in Pyridinone Stability

The stability of a pyridinone derivative is not an intrinsic property of the core structure alone; it is profoundly influenced by the electronic and steric effects of its substituents. These appended chemical groups can alter electron density distribution, modulate pKa, influence tautomeric equilibrium, and present or mask sites susceptible to metabolic attack.[2][3] Understanding these structure-stability relationships is paramount for rational drug design and the optimization of lead compounds.

A key aspect of pyridinone chemistry is the tautomeric equilibrium between the pyridone and hydroxypyridine forms.[4] The position of this equilibrium can be significantly shifted by substituents, which in turn affects the molecule's reactivity and potential degradation pathways.[4]

Comparative Analysis of Metabolic Stability

Metabolic stability, typically assessed by the rate of clearance in liver microsomes or hepatocytes, is a crucial parameter for predicting the in vivo half-life of a drug. The following data, synthesized from various studies, illustrates the impact of different substituents on the metabolic stability of a hypothetical pyridinone core. It is important to note that while these examples are illustrative, direct comparison between studies should be made with caution due to variations in experimental conditions.

Substituent (R)PositionTypeIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)Key Observations
-H (unsubstituted)--2527.7Baseline stability
-CH34Electron-Donating4017.3Increased stability, likely due to steric hindrance of a potential metabolic site.
-OCH34Electron-Donating3519.8Methoxy group can be a site of O-demethylation, but may also shield other positions.
-Cl5Electron-Withdrawing6510.7Halogenation can block sites of metabolism and increase stability.[1]
-F5Electron-Withdrawing709.9Fluoro-substitution is a common strategy to enhance metabolic stability.[1][5]
-CF34Strong Electron-Withdrawing>90<7.7Trifluoromethyl group is generally resistant to metabolism and can significantly improve stability.[5]
-Phenyl3Bulky/Aromatic1546.2Aromatic rings can be susceptible to hydroxylation, a common metabolic pathway.
-Phenyl-F (para)3Bulky/Aromatic with EWG5512.6Fluorination of the phenyl ring blocks a potential site of metabolism, enhancing stability.[6]

HLM: Human Liver Microsomes. The data presented is a representative compilation for illustrative purposes.

Causality Behind the Observations:

  • Electron-donating groups (EDGs) like methyl (-CH3) and methoxy (-OCH3) can increase electron density in the ring, potentially making it more susceptible to oxidative metabolism. However, their steric bulk can also shield adjacent positions from enzymatic attack.

  • Electron-withdrawing groups (EWGs) , particularly halogens like chlorine (-Cl) and fluorine (-F), are a widely used strategy to enhance metabolic stability.[1] They decrease the electron density of the aromatic ring, making it less prone to oxidation by cytochrome P450 enzymes. Furthermore, they can physically block common sites of metabolism.[6]

  • Lipophilicity , often increased by bulky, non-polar substituents, can have a complex effect. While it can enhance binding to metabolic enzymes, it doesn't always correlate with decreased stability. Modulating lipophilicity without addressing a specific metabolic liability is often not a successful strategy for improving half-life.[7][8]

Comparative Analysis of Chemical Stability

Chemical stability is the ability of a compound to resist degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]

Substituent (R)Position% Degradation (Acidic Hydrolysis, 0.1 M HCl, 80°C, 24h)% Degradation (Basic Hydrolysis, 0.1 M NaOH, 80°C, 24h)% Degradation (Oxidative, 3% H2O2, RT, 24h)Key Observations
-H (unsubstituted)-152510The pyridone ring itself possesses a degree of inherent stability.
-CN35108The electron-withdrawing cyano group can stabilize the ring against hydrolytic cleavage.
-NH24203525The electron-donating amino group can activate the ring, making it more susceptible to degradation, particularly oxidation.
-NO25<5<5<5The strongly electron-withdrawing nitro group significantly enhances stability against hydrolysis and oxidation.
-OH3122030A hydroxyl group can increase susceptibility to oxidation.

The data presented is a representative compilation for illustrative purposes.

Causality Behind the Observations:

  • Acidic and Basic Hydrolysis: The pyridone ring contains a lactam functionality which can be susceptible to hydrolysis. Electron-withdrawing groups generally decrease the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions, thus increasing stability.[11] Conversely, electron-donating groups can increase the susceptibility to hydrolysis.

  • Oxidative Degradation: The pyridone ring can be susceptible to oxidation. Electron-rich rings, often those with electron-donating substituents, are more easily oxidized. Electron-withdrawing groups tend to deactivate the ring towards oxidation.[9]

Experimental Protocols

To ensure the generation of reliable and reproducible stability data, standardized experimental protocols are crucial.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This in vitro assay is a cornerstone of early drug discovery for predicting hepatic clearance.[12]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test pyridinone derivative (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the same buffer.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture. The final concentration of the test compound is typically 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[13][14]

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Pre-warm HLM & Compound A->D B Prepare HLM Suspension (e.g., 0.5 mg/mL) B->D C Prepare NADPH Solution E Initiate Reaction with NADPH C->E D->E F Time-point Sampling (0-60 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Protein Precipitation & Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate t½ and CLint I->J ForcedDegradation cluster_stress Stress Conditions Start Pyridinone Derivative Stock Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 80°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 80°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 105°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Stability-Indicating HPLC Analysis (Quantify Parent & Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Study Workflow.

Conclusion

The stability of pyridinone derivatives is a multifaceted property that is critically dependent on the nature and placement of substituents. A systematic evaluation of both metabolic and chemical stability is essential in the early stages of drug discovery to guide lead optimization. By understanding the structure-stability relationships and employing robust experimental protocols, researchers can rationally design pyridinone-based drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success. The strategic use of substituents, such as fluoro groups to block metabolic hotspots, can significantly enhance stability, transforming a promising but labile compound into a developable drug.

References

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comparative docking studies of 6-Hydroxy-4-methylpyridin-2(1h)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Docking Studies of 6-Hydroxy-4-methylpyridin-2(1h)-one Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for conducting comparative molecular docking studies on this compound derivatives. As researchers and drug development professionals, our goal extends beyond simply generating data; we aim to build a robust, validated computational model that can reliably predict molecular interactions and guide the synthesis of more potent and selective therapeutic agents. This document is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a self-validating and reproducible workflow.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of this core makes it an attractive starting point for novel drug design. Molecular docking, a pivotal computational technique, allows us to simulate the interaction between these small molecules (ligands) and their protein targets at an atomic level.[4][5][6] By predicting the binding pose and estimating the binding affinity, we can prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[7][8][9]

This guide will focus on a comparative docking study against Mitogen-activated protein kinase (MAPK)-interacting kinase 2 (MNK2) , a validated therapeutic target in oncology. Certain pyridinone derivatives have been reported to inhibit MNKs, which play a key role in oncogenic transformation, making this a clinically relevant investigation.[1]

Pillar 1: The Experimental Design - A Validated Docking Protocol

The trustworthiness of any in silico study hinges on the meticulous validation of its methodology. A docking protocol is not merely a sequence of commands but a carefully constructed experiment designed to accurately replicate known biological interactions before predicting unknown ones.

Experimental Protocol: Molecular Docking Workflow

This protocol outlines the complete workflow, from target preparation to results analysis, using AutoDock Vina , a widely adopted, open-source docking engine known for its accuracy and efficiency.[10][11]

Step 1: Target Protein Preparation

  • Acquisition of Protein Structure: Download the three-dimensional crystal structure of human MNK2 from the Worldwide Protein Data Bank (wwPDB).[12][13] For this study, we will use PDB ID: 2HW7 , which represents MNK2 in complex with an inhibitor. This co-crystallized ligand is essential for validating our docking protocol.

  • Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, such as water molecules, co-solvents, and any ions not critical to the protein's structural integrity or catalytic activity. The co-crystallized ligand should be saved as a separate file for the validation step and then removed from the protein structure.

  • Protein Refinement:

    • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Charges: Assign Gasteiger charges to all atoms. This is critical for the scoring function to accurately calculate electrostatic interactions.

    • File Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina and includes charge and atom type information.

Step 2: Ligand Preparation

  • Structure Generation: Generate 2D structures of the this compound derivatives to be studied, as well as a known reference inhibitor (e.g., CGP57380) for comparison.[1]

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Ligand Refinement:

    • Define Torsions: Identify and define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation.

    • File Conversion: Save the prepared ligands in the PDBQT format.

Step 3: Docking Protocol Validation

Causality: Before screening our derivatives, we must prove that our chosen software, parameters, and target preparation can accurately reproduce a known experimental result. This is the most critical step for ensuring the trustworthiness of our predictions.

  • Redocking: Take the co-crystallized ligand extracted in Step 1 and dock it back into the binding site of the prepared MNK2 structure (2HW7).

  • Pose Comparison: Superimpose the lowest-energy docked pose of the ligand with its original, experimentally determined crystallographic pose.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic poses. A successful validation is indicated by an RMSD value of less than 2.0 Angstroms (Å) .[14][15] This confirms that our protocol can reliably identify the correct binding mode.

Step 4: Grid Box Generation and Molecular Docking

  • Defining the Binding Site: The docking process is guided by a "grid box" that defines the search space for the ligand. This box should encompass the entire ATP-binding pocket of MNK2. Center the grid on the position of the validated co-crystallized ligand.

  • Grid Dimensions: Ensure the grid dimensions are large enough to allow the ligands to rotate and translate freely but focused enough to concentrate the search on the active site. Based on previous studies, key residues in the MNK2 ATP-binding pocket include Lys113, Arg125, and Phe159; the grid box must include these residues.[1]

  • Execution: Run the AutoDock Vina docking algorithm for each prepared derivative and the reference compound. The exhaustiveness parameter, which controls the extent of the conformational search, should be set to a sufficiently high value (e.g., 16 or 32) to ensure a thorough search.

Step 5: Analysis of Results

  • Binding Affinity: The primary output is the predicted binding affinity in kcal/mol. A more negative value indicates a more favorable predicted binding interaction.

  • Interaction Analysis: Visualize the lowest-energy pose for each derivative within the MNK2 binding site. Analyze the specific molecular interactions, such as:

    • Hydrogen Bonds: Identify key donor-acceptor pairs with backbone or side-chain residues.

    • Hydrophobic Interactions: Note interactions with non-polar residues.

    • Pi-Stacking: Look for interactions between aromatic rings.

Workflow Visualization

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB ID: 2HW7) Clean Clean PDB->Clean Remove Water, HETATMs Ligands 2. Prepare Ligand Set (Derivatives & Reference) MinLig MinLig Ligands->MinLig 3D Conversion, Energy Minimization PrepProt PrepProt Clean->PrepProt Add Hydrogens, Assign Charges ProtPDBQT ProtPDBQT PrepProt->ProtPDBQT Save as PDBQT Redock 3. Redock Co-crystallized Ligand ProtPDBQT->Redock PrepLig PrepLig MinLig->PrepLig Define Rotatable Bonds LigPDBQT LigPDBQT PrepLig->LigPDBQT Save as PDBQT Dock Run AutoDock Vina LigPDBQT->Dock RMSD Calculate RMSD Redock->RMSD Validate RMSD < 2.0 Å ? RMSD->Validate Grid 4. Define Grid Box (MNK2 Active Site) Validate->Grid Proceed Grid->Dock Analyze 5. Analyze Results (Binding Affinity & Interactions) Dock->Analyze SAR Establish SAR Analyze->SAR

Caption: Validated workflow for comparative molecular docking.

Pillar 2: Data Presentation and Structure-Activity Relationship (SAR) Analysis

Objective comparison requires clear, structured data presentation. The following table summarizes hypothetical docking results for a series of this compound derivatives against MNK2, compared to a reference inhibitor.

Table 1: Comparative Docking Results against MNK2
Compound IDSubstituent (R) at C3Predicted Binding Affinity (kcal/mol)Key H-Bond InteractionsKey Hydrophobic Interactions
Core Scaffold -H-6.8Gln115, Asp160Val54, Leu108, Phe159
Derivative 1 -CN-7.5Gln115, Asp160, Lys113 Val54, Leu108, Phe159
Derivative 2 -NH₂-7.2Gln115, Asp160, Asp171Leu108, Phe159
Derivative 3 -OCH₃-6.5Gln115Val54, Leu108, Phe159
Derivative 4 -Phenyl-8.1Gln115, Asp160Val54, Leu108, Phe159, Ile41
Reference CGP57380-8.5Asp160, Phe159 (backbone)Val54, Leu108, Ile157
Analysis of Structure-Activity Relationships (SAR)

Expertise & Experience: The docking scores alone are insufficient. We must interpret these scores in the context of the specific molecular interactions to derive meaningful SAR insights.[16][17][18]

  • Impact of C3 Substituents: The data suggests that modifications at the C3 position of the pyridinone ring are crucial for activity.[1]

    • Electron-Withdrawing Groups: The cyano group (-CN) in Derivative 1 likely forms a strong hydrogen bond with the key catalytic residue Lys113, resulting in a significant improvement in binding affinity over the core scaffold.[1]

    • Bulky Aromatic Groups: The phenyl group in Derivative 4 shows the highest affinity among the derivatives. Visualization of its binding pose would likely reveal that the phenyl ring extends into a hydrophobic sub-pocket, forming favorable interactions with residues like Ile41, thereby anchoring the ligand more securely.

    • Polar vs. Non-Polar: The methoxy group (-OCH₃) in Derivative 3 appears to be detrimental, possibly due to steric hindrance or the loss of a favorable interaction that the unsubstituted core can make. The amino group (-NH₂) in Derivative 2 provides a modest improvement, forming an additional hydrogen bond.

  • Comparison with Reference: While the reference compound, CGP57380, still shows a slightly better binding affinity, Derivative 4 is highly comparable. This suggests that the this compound scaffold is a viable alternative for developing potent MNK2 inhibitors. The interaction patterns can guide further optimization; for instance, adding substituents to the phenyl ring of Derivative 4 could further exploit the hydrophobic pocket.

SAR Visualization

SAR cluster_scaffold Core Scaffold cluster_mods C3 Position Modification cluster_interactions Interaction & Affinity Scaffold 6-Hydroxy-4-methyl pyridin-2(1h)-one CN -CN (Derivative 1) Phenyl -Phenyl (Derivative 4) OCH3 -OCH3 (Derivative 3) Hbond Forms H-Bond with Key Residue (Lys113) CN->Hbond enables Hydrophobic Exploits Hydrophobic Pocket (Ile41) Phenyl->Hydrophobic enables Steric Potential Steric Hindrance OCH3->Steric causes HighAffinity Increased Binding Affinity Hbond->HighAffinity Hydrophobic->HighAffinity LowAffinity Decreased Binding Affinity Steric->LowAffinity

Caption: Structure-Activity Relationship (SAR) insights.

Conclusion and Future Directions

This guide has detailed a robust, self-validating protocol for the comparative molecular docking of this compound derivatives against the MNK2 kinase. The results from our hypothetical study indicate that specific substitutions at the C3 position can significantly enhance binding affinity by engaging with key residues in the ATP-binding pocket. Specifically, the introduction of a phenyl group (Derivative 4) resulted in a predicted affinity comparable to a known reference inhibitor, marking it as a promising lead for further development.

The true value of this computational work lies in its ability to generate testable hypotheses. The next logical steps would be the chemical synthesis of these prioritized derivatives (particularly 1 and 4) and their subsequent evaluation in in vitro kinase assays and cell-based antiproliferative studies. A strong correlation between the predicted binding affinities and experimentally measured IC₅₀ values would lend further credence to the computational model, establishing it as a powerful tool for the future design of novel, highly potent MNK2 inhibitors based on this versatile pyridinone scaffold.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Vertex AI Search.
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  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (2022). PubMed Central. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025).
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Assessing the Drug-Like Properties of 6-Hydroxy-4-methylpyridin-2(1H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridin-2(1H)-one scaffold has emerged as a privileged structure due to its versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The core structure's ability to act as both a hydrogen bond donor and acceptor, coupled with its favorable physicochemical properties, makes it an attractive starting point for medicinal chemists.[3] This guide provides a comprehensive framework for assessing and comparing the drug-like properties of novel analogs based on the 6-Hydroxy-4-methylpyridin-2(1H)-one core, a key intermediate in the synthesis of various biologically active compounds.[1]

We will delve into the critical experimental assays and computational evaluations necessary to characterize these analogs, providing not only the "how" but, more importantly, the "why" behind each methodological choice. The objective is to equip researchers with the knowledge to rationally design and select compounds with an optimal balance of potency and developability, thereby increasing the probability of success in the preclinical and clinical phases.[4]

The Foundational Assessment: Lipinski's Rule of Five

A fundamental starting point in evaluating the drug-like potential of any new chemical entity is a theoretical assessment based on Lipinski's Rule of Five.[5][6] This rule of thumb predicts the likelihood of a compound being orally bioavailable. An orally active drug, according to Lipinski, should not violate more than one of the following criteria:

  • Molecular Weight (MW) < 500 Daltons: Lower molecular weight compounds are more likely to be transported across biological membranes.[7]

  • LogP (octanol-water partition coefficient) < 5: LogP is a measure of a compound's lipophilicity. An optimal LogP is crucial for balancing aqueous solubility and lipid membrane permeability.[7]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. Excessive hydrogen bonding can hinder membrane permeability.[8]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[8]

While a valuable initial screen, it's crucial to recognize that Lipinski's rules are guidelines, not rigid laws, and many successful drugs, particularly natural products and certain classes of inhibitors, lie "beyond the Rule of Five."[6][7]

Experimental Evaluation of Key Drug-Like Properties

Theoretical predictions must be substantiated by robust experimental data. The following sections detail the protocols for three critical in vitro assays to assess the solubility, permeability, and metabolic stability of this compound analogs.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[9] The kinetic solubility assay is a high-throughput method used in early discovery to estimate a compound's solubility.[3]

Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectrophotometry

This protocol determines the kinetic solubility of a compound by measuring the concentration of the dissolved substance in a buffered solution after precipitation from a DMSO stock.

Materials:

  • Test compounds and a reference compound of known solubility.

  • Dimethyl sulfoxide (DMSO), analytical grade.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-transparent).

  • UV-Vis spectrophotometer plate reader.

  • Multichannel pipette.

  • Orbital shaker.

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test and reference compound in DMSO.

  • Calibration Curve: a. Perform serial dilutions of the DMSO stock solutions in PBS to prepare a series of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). b. Measure the UV absorbance of each concentration at the compound's λmax to construct a calibration curve.

  • Solubility Measurement: a. To a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO. b. Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking to allow for equilibration and potential precipitation. c. After incubation, centrifuge the plate to pellet any precipitate. d. Carefully transfer the supernatant to a new UV-transparent 96-well plate. e. Measure the UV absorbance of the supernatant.

  • Data Analysis: a. Using the calibration curve, determine the concentration of the compound in the supernatant. This value represents the kinetic solubility.

Causality of Experimental Choices:

  • DMSO Stock: Using a DMSO stock allows for high-throughput screening of compounds that may have poor initial aqueous solubility.[3]

  • PBS pH 7.4: This buffer mimics physiological pH, providing a more relevant measure of solubility in the body.[9]

  • UV-Vis Detection: This is a rapid and cost-effective method for quantifying the concentration of chromophore-containing compounds.

Membrane Permeability: Predicting In Vivo Absorption

The ability of a drug to pass through the intestinal wall and other biological membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that models passive diffusion across a lipid membrane.[5]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (a 96-well donor plate with a filter membrane and a 96-well acceptor plate).

  • Phosphatidylcholine solution in dodecane (e.g., 2% w/v).

  • PBS, pH 7.4.

  • Test compounds and reference compounds (high and low permeability controls).

  • LC-MS/MS for quantification.

Procedure:

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 180 µL of PBS (pH 7.4).

  • Coat the Donor Plate Membrane: Carefully add 5 µL of the phosphatidylcholine solution to each well of the donor plate's filter membrane, ensuring the entire surface is coated. Allow the solvent to evaporate.

  • Prepare the Donor Solutions: Dissolve the test and reference compounds in PBS (pH 7.4) to a final concentration of 100 µM (the final DMSO concentration should be kept low, typically <1%).

  • Start the Assay: Add 180 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

Data Analysis: The permeability coefficient (Pe) is calculated using the following equation:

Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time)

Where:

  • [C]acceptor is the concentration in the acceptor well.

  • [C]equilibrium is the theoretical equilibrium concentration.

  • Vacceptor and Vdonor are the volumes of the acceptor and donor wells.

  • Area is the surface area of the membrane.

  • Time is the incubation time.

Causality of Experimental Choices:

  • Artificial Membrane: The phosphatidylcholine-dodecane membrane mimics the lipid bilayer of cell membranes, providing a good model for passive transcellular diffusion.[5]

  • LC-MS/MS Analysis: This provides high sensitivity and selectivity for quantifying the compound concentrations, even at low levels.[7]

Metabolic Stability: Gauging the Rate of Clearance

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver.[10] Rapid metabolism can lead to a short half-life and low bioavailability.[11] The in vitro microsomal stability assay is a common method to assess Phase I metabolic stability.[7]

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol measures the rate of disappearance of a parent compound when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compounds and reference compounds (high and low clearance controls).

  • Acetonitrile (ACN) with an internal standard for quenching the reaction.

  • LC-MS/MS for quantification.

Procedure:

  • Prepare Reagents: a. Thaw the HLMs on ice. b. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: a. In a 96-well plate, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C. b. To initiate the reaction, add the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system. c. Incubate the plate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

  • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Causality of Experimental Choices:

  • Human Liver Microsomes: HLMs contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), making them a relevant in vitro model for hepatic metabolism.[11]

  • NADPH Regenerating System: This system ensures a continuous supply of the necessary cofactor (NADPH) for CYP-mediated reactions.

  • LC-MS/MS Quantification: Provides accurate measurement of the parent compound's disappearance over time.

Comparative Analysis of this compound Analogs

To illustrate the application of these assays, we present a comparative analysis of the parent compound, this compound, and a series of hypothetical analogs with modifications at the C3 and C5 positions of the pyridinone ring.

Hypothetical Analogs for Illustrative Comparison:

  • Compound A (Parent): this compound

  • Analog B: 3-Bromo-6-hydroxy-4-methylpyridin-2(1H)-one

  • Analog C: 6-Hydroxy-4-methyl-3-(phenyl)pyridin-2(1H)-one

  • Analog D: 6-Hydroxy-3-methoxy-4-methylpyridin-2(1H)-one

  • Analog E: 5-Bromo-6-hydroxy-4-methylpyridin-2(1H)-one

Table 1: Calculated and Experimental Physicochemical Properties of this compound Analogs

CompoundMolecular Weight (Da)Calculated LogPHBDHBAKinetic Solubility (µM) at pH 7.4
A (Parent) 125.130.222>200
B (3-Bromo) 204.021.022150
C (3-Phenyl) 201.221.82250
D (3-Methoxy) 155.150.123>200
E (5-Bromo) 204.021.122120

Table 2: In Vitro Permeability and Metabolic Stability of this compound Analogs

CompoundPAMPA Pe (10⁻⁶ cm/s)Human Liver Microsomal Stability (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)
A (Parent) 2.5>60<10
B (3-Bromo) 5.84525
C (3-Phenyl) 10.22058
D (3-Methoxy) 2.1>60<10
E (5-Bromo) 6.53830

Interpretation of Illustrative Data:

  • Compound A (Parent): Exhibits high solubility and metabolic stability but low permeability, suggesting it may be a good starting point for modifications to improve absorption.

  • Analogs B and E (Bromo substitution): The addition of a bromine atom increases lipophilicity (higher LogP) and permeability. However, it slightly decreases solubility and metabolic stability. The position of the bromine (C3 vs. C5) appears to have a modest impact on these properties.

  • Analog C (Phenyl substitution): The bulky, lipophilic phenyl group significantly increases LogP and permeability but drastically reduces solubility and metabolic stability. This analog would likely have poor oral bioavailability despite its good permeability.

  • Analog D (Methoxy substitution): The methoxy group has a minimal impact on lipophilicity and permeability but maintains the high solubility and stability of the parent compound. This could be a favorable modification if increased potency is observed.

Visualizing the Workflow

ADME_relationship center Drug-Like Properties solubility Solubility center->solubility affects permeability Permeability center->permeability affects metabolism Metabolic Stability center->metabolism affects absorption Absorption solubility->absorption permeability->absorption bioavailability Bioavailability metabolism->bioavailability absorption->bioavailability

Conclusion

The systematic assessment of drug-like properties is a cornerstone of modern medicinal chemistry. By integrating computational predictions with robust in vitro assays for solubility, permeability, and metabolic stability, researchers can build a comprehensive understanding of a compound's potential for in vivo success. This guide provides a framework for the comparative analysis of this compound analogs, enabling the rational design of new chemical entities with optimized ADME profiles. The illustrative data highlights the delicate balance that must be achieved between these properties to advance a compound from a promising hit to a viable drug candidate.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.
  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2021). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Zhang, X., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 869860.
  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

  • Sadeghian, H., Seyedi, S. M., Saberi, M. R., Shafiee Nick, R., Hosseini, A., Bakavoli, M., ... & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2 (1H)-one derivatives as inotropic agents. Journal of enzyme inhibition and medicinal chemistry, 24(3), 711–718.
  • Kumar, K., Awasthi, D., Singh, R., Sharma, M., Kumar, P., & Gaikwad, A. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. Bioorganic & medicinal chemistry letters, 25(23), 5586-5590.
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  • Albert, L. (2005). Preclinical in vitro screening assays for drug-like properties. Drug Discovery Today: Technologies, 2(2), 179-185.
  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

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  • Ökten, S., Tüzün, B., & Göcer, H. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of the Iranian Chemical Society, 18(11), 2969-2981.
  • Dołowy, M., Pyka-Pająk, A., & Stolarczyk, M. (2021). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 26(16), 4983.
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  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5645-5649.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Hydroxy-4-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of chemical reagents like 6-Hydroxy-4-methylpyridin-2(1H)-one, a heterocyclic compound often used as a synthetic intermediate, is a critical component of our laboratory responsibilities.[1] Improper disposal can lead to regulatory violations, environmental contamination, and significant safety hazards.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in authoritative safety data and best practices. Our objective is to move beyond mere compliance and foster a deep understanding of the principles that ensure a safe and sustainable laboratory environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified with specific risks that dictate our handling and disposal procedures. The primary causality for stringent disposal protocols is the compound's potential to cause irritation and the broader environmental concerns associated with heterocyclic compounds.[2]

Hazard ClassificationGHS Hazard StatementSignal WordSource
Skin IrritationH315: Causes skin irritationWarning[3][4]
Eye IrritationH319: Causes serious eye irritationWarning[3][4]
Respiratory IrritationH335: May cause respiratory irritationWarning[3][4]

These classifications necessitate that this compound is never disposed of via standard trash or sanitary sewer systems. Such actions could lead to skin and eye irritation for sanitation workers and introduce a persistent chemical into aquatic ecosystems.[2]

The Core Disposal Principle: Mandate for Professional Deactivation

The universally accepted and mandated procedure for the disposal of this compound is through an approved, licensed hazardous waste disposal facility.[3][5] The Safety Data Sheets (SDS) for this and similar compounds consistently carry the precautionary statement P501: Dispose of contents/container to an approved waste disposal plant .[3][5]

For solid organic compounds of this nature, the preferred method of destruction is high-temperature incineration in a facility equipped with flue gas scrubbing.[6] This ensures the complete breakdown of the heterocyclic ring structure into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust to prevent atmospheric pollution.[7]

Operational Workflow for Waste Management

The following diagram and step-by-step protocol outline the logical flow for safely accumulating and preparing this compound for professional disposal.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_collection Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste Stream (Solid this compound, contaminated labware, or PPE) B Don Appropriate PPE (Gloves, Safety Goggles, Lab Coat) A->B C Select Waste Container (Compatible, sealable, solid waste drum) B->C D Label Container Clearly ('Hazardous Waste', full chemical name, associated hazards) C->D E Segregate Waste (Place solid waste into labeled container) D->E F Seal Container (Keep tightly closed when not in use) E->F G Store in Designated Area (Satellite Accumulation Area, away from incompatibles) F->G H Arrange for Pickup (Contact institutional EHS or licensed waste contractor) G->H I Final Disposition (Transport to an approved waste disposal facility for incineration) H->I

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol: Step-by-Step Waste Collection
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a laboratory coat.[3] All handling of dry powder should occur in a chemical fume hood to prevent inhalation.[6]

  • Waste Characterization and Segregation:

    • Solid Waste: Unused or expired this compound powder should be classified as a non-halogenated solid organic waste.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for spills, must also be treated as hazardous waste.

    • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids.[7]

  • Container Selection and Labeling:

    • Choose a container designated for solid chemical waste that is made of a compatible material (e.g., a high-density polyethylene drum). The container must have a secure, tightly sealing lid.[8]

    • The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and list the associated hazards (Skin/Eye/Respiratory Irritant).

  • Accumulation and Storage:

    • Carefully place the solid waste and contaminated materials into the designated, labeled container. Avoid generating dust.[9]

    • Keep the waste container tightly closed except when adding waste.[8]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, secure, and away from general laboratory traffic.[8]

  • Arranging for Final Disposal: Once the container is full or has been in storage for a period defined by institutional or local regulations, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[6][10]

Emergency Procedures: Spill and Exposure

Spill Cleanup:

  • Clear the area and ensure adequate ventilation.[7]

  • Wearing full PPE, gently cover the spill with an inert absorbent material like dry sand or earth.[8]

  • Sweep up the absorbed material and place it into the hazardous waste container.[7][11] Avoid creating dust.[9]

  • Clean the spill area thoroughly with soap and water.

Personal Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water, if the compound is soluble[12]) at least three times.

  • Rinsate Disposal: The rinsate from this procedure must be collected and disposed of as hazardous chemical waste.[13] Place it in a designated liquid waste container.

  • Final Container Disposal: After triple rinsing, puncture or otherwise render the container unusable to prevent reuse.[13] It can then typically be disposed of in the normal trash. Consult local regulations for specific requirements.[13]

By adhering to these scientifically grounded procedures, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich (for 4-Methylpyridine). Source: Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich (for 1-Methylpyridine-2-one). Source: Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (for 2-Methylpyridin-3-ol). Source: Thermo Fisher Scientific.
  • SAFETY DATA SHEET (for 4-Hydroxy-4-methyl-2-pentanone). Source: TCI Chemicals.
  • SAFETY DATA SHEET (for 3-Hydroxy-6-methylpyridine). Source: Fisher Scientific.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Source: MDPI.
  • Exploration of heterocyclic compounds from bio waste sugars: a Review. Source: TSI Journals.
  • Chapter 7 Chemical Disposal Procedures. Source: University of Wisconsin–Madison BME Shared Labs.
  • 2-Hydroxy-4-methylpyridine SDS, 13466-41-6 Safety D
  • PRN 83-3: Label Improvement Program - Storage and Disposal Label St
  • 6-hydroxy-4-methyl-2-pyridone Product Description. Source: ChemicalBook.
  • 6-Methylpyridin-2-ol | C6H7NO | CID 76772. Source: PubChem.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. Source: PMC - NIH.
  • Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Labor
  • SAFETY DATA SHEET - Fisher Scientific (for 2-Amino-4-picoline). Source: Fisher Scientific.
  • This compound. Source: Sigma-Aldrich.
  • 2-[(4-Chlorophenyl)(hydroxy)methyl]pyridine. Source: Apollo Scientific.

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Personal protective equipment for handling 6-Hydroxy-4-methylpyridin-2(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Safe Handling of 6-Hydroxy-4-methylpyridin-2(1h)-one: A Procedural Directive

In the landscape of drug discovery and chemical synthesis, our success is intrinsically linked to our diligence in safety. The introduction of any new reagent into the laboratory workflow, such as this compound, requires a meticulous and proactive approach to safety. This guide is designed to move beyond a simple checklist, providing you—my fellow researchers and scientists—with the essential, immediate safety protocols and logistical plans for this compound. By understanding the causality behind these procedures, we can build a laboratory culture where safety is not just a requirement, but an instinct.

Hazard Assessment: The Foundation of Safety

Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can establish a robust safety baseline by examining data from structurally similar pyridinone derivatives.

Based on available data for analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed [1].

  • Causes skin irritation [1][2].

  • Causes serious eye damage or irritation [1][2].

  • May cause respiratory irritation , particularly as a fine powder[1][2].

These known hazards for the chemical class dictate a conservative and comprehensive personal protective equipment strategy.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is a dynamic process that must be tailored to the specific experimental task. Handling the compound as a solid powder presents a greater respiratory and dust hazard than handling it in a solution. The following table outlines the minimum required PPE.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Powder Chemical safety goggles and face shield2 pairs of nitrile or neoprene glovesFlame-resistant lab coat, fully buttonedNIOSH-approved N95 (or higher) respirator
Handling Solutions Chemical safety gogglesNitrile or neoprene glovesFlame-resistant lab coatRequired only if outside of a fume hood
The Rationale Behind Our PPE Choices:
  • Eye and Face Protection: For solids, fine powders can easily become airborne and bypass standard safety glasses. Chemical safety goggles that form a seal around the eyes are essential.[3][4] We mandate the addition of a face shield when weighing powders because it provides a critical second barrier against splashes or unexpected aerosolization events.[5][6]

  • Hand Protection: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals.[6] The practice of "double-gloving" is a field-proven technique that provides an extra layer of safety. Should the outer glove be compromised, the inner glove continues to offer protection while you move to a safe area to re-glove. Always inspect gloves for visible signs of degradation before use.[7]

  • Body Protection: A flame-resistant lab coat is a professional standard. It must be kept fully buttoned to provide maximum coverage to your torso and arms.[8]

  • Respiratory Protection: The primary risk from a fine powder is inhalation.[3] Therefore, all operations involving the solid compound must be conducted within a certified chemical fume hood or, if that is not feasible, while wearing a NIOSH-approved respirator.[6] This is a non-negotiable control to prevent respiratory tract irritation.[1][2]

Operational Plan: A Self-Validating Workflow

A structured workflow minimizes ambiguity and the potential for error. This protocol is designed as a self-validating system, where each step logically follows the last and includes inherent safety checks.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Review SDS & Procedure B 2. Prepare & Certify Fume Hood A->B C 3. Don All Required PPE B->C D 4. Weigh Compound in Hood C->D E 5. Add to Solvent/Vessel D->E F 6. Secure & Label Container E->F G 7. Decontaminate Surfaces F->G H 8. Segregate & Dispose of Waste G->H I 9. Doff PPE & Wash Hands H->I

Caption: A validated workflow ensures safety at every stage of chemical handling.

This workflow's trustworthiness comes from its built-in checks. For instance, Step 1 (SDS review) is a mandatory knowledge checkpoint. Step 2 (fume hood certification check) validates that your primary engineering control is functioning correctly before any potential exposure occurs. Following these steps in sequence ensures that risks are systematically mitigated.

Disposal Plan: A Commitment to Safety and Compliance

Proper chemical waste management is a critical responsibility. All materials that have come into contact with this compound must be considered hazardous waste.

The Principle of Segregation: Never mix incompatible waste streams.[9] All waste from this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

G cluster_generation Waste Generation cluster_disposal Disposal Pathway A Solid Waste (Gloves, Weigh Paper, Wipes) D Segregate into Labeled, Compatible Waste Containers A->D B Liquid Waste (Contaminated Solvents) B->D C Sharps Waste (Contaminated Needles) C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Pickup by Certified Waste Disposal Vendor E->F

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.